molecular formula C14H19NO4 B12310893 Cbz-N-methyl-D-norvaline

Cbz-N-methyl-D-norvaline

Cat. No.: B12310893
M. Wt: 265.30 g/mol
InChI Key: OAQJUVKEWIMVQV-UHFFFAOYSA-N
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Description

Cbz-N-methyl-D-norvaline is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cbz-N-methyl-D-norvaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cbz-N-methyl-D-norvaline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-3-7-12(13(16)17)15(2)14(18)19-10-11-8-5-4-6-9-11/h4-6,8-9,12H,3,7,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQJUVKEWIMVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Cbz-N-methyl-D-norvaline chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Cbz-N-methyl-D-norvaline: Synthesis, Properties, and Application

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Cbz-N-methyl-D-norvaline, a specialized amino acid derivative of significant interest to researchers and professionals in peptide chemistry and drug development. While not as commonly documented as its L-valine counterpart, this molecule serves as a valuable building block for the synthesis of peptides with enhanced therapeutic properties. This document details its chemical structure, physicochemical properties, a robust synthetic pathway with a step-by-step protocol, and its strategic role in modern peptide science. We will explore the causal reasoning behind experimental choices and the impact of its unique structural features—the N-methyl group and the Cbz protecting group—on peptide stability, conformation, and bioavailability.

Introduction: The Strategic Value of N-Methylated Amino Acids

In the pursuit of novel peptide-based therapeutics, chemists are often challenged by the inherent limitations of natural peptides, such as susceptibility to enzymatic degradation and poor membrane permeability. The strategic modification of the peptide backbone is a cornerstone of modern medicinal chemistry, and N-methylation is a powerful tool in this endeavor. The substitution of an amide proton with a methyl group imparts significant changes to a peptide's properties.

N-methylation enhances metabolic stability by creating steric hindrance that shields the adjacent peptide bond from proteolytic enzymes.[1] This modification also removes a hydrogen bond donor, which can increase lipophilicity and improve passive diffusion across cellular membranes.[1] Furthermore, the presence of an N-methyl group restricts the conformational flexibility of the peptide backbone, which can be used to stabilize specific secondary structures, such as turns, and modulate binding affinity to a biological target.[2][3]

Cbz-N-methyl-D-norvaline is a chiral building block that combines three key features:

  • D-Norvaline Core: The use of a non-proteinogenic D-amino acid can in itself confer resistance to proteolysis. Norvaline, an isomer of valine, provides a linear propyl side chain.

  • N-Methylation: As discussed, this modification is crucial for enhancing pharmacokinetic properties.[4]

  • Carboxybenzyl (Cbz) Protection: The Cbz group is a classic and robust protecting group for the amino function, essential for controlled, stepwise peptide synthesis.[][6] It is stable under a variety of conditions but can be cleanly removed, typically by catalytic hydrogenolysis.[7]

This guide will provide the technical details necessary for the synthesis and application of this valuable compound.

Chemical Structure and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its structure and properties.

Chemical Structure

The systematic IUPAC name for Cbz-N-methyl-D-norvaline is (2R)-2-{amino}pentanoic acid. The structure consists of a pentanoic acid backbone with an amino group at the C2 (alpha) position. This amino group is substituted with both a methyl group and a benzyloxycarbonyl (Cbz) group. The stereochemistry at the alpha-carbon is 'R', corresponding to the D-configuration.

Caption: Chemical structure of Cbz-N-methyl-D-norvaline.

Physicochemical Properties

Direct experimental data for Cbz-N-methyl-D-norvaline is scarce. However, we can reliably infer its properties from its direct chiral isomer, Cbz-N-methyl-L-valine (CAS: 42417-65-2), and the unmethylated precursor, N-Cbz-D-norvaline (CAS: 42918-89-8). The physical properties are expected to be nearly identical to its L-enantiomer.

PropertyValueSource/Reference
IUPAC Name (2R)-2-{amino}pentanoic acidInferred from structure
Synonyms N-Cbz-N-methyl-D-norvaline, Z-N-Me-D-Nva-OHCommon abbreviations
CAS Number Not assigned (as of early 2026)-
Molecular Formula C₁₄H₁₉NO₄[8][9]
Molecular Weight 265.31 g/mol [8][9][10]
Appearance White to off-white solid or viscous oilInferred from[8]
Melting Point Approx. 66-71 °CBased on L-isomer[8]
Solubility Soluble in Methanol, Chloroform, Dichloromethane, Ethyl Acetate, DMSOInferred from[11]
Storage Room temperature, keep in a dark, dry place[12]

Synthesis and Purification

The most direct and widely applied method for the synthesis of N-methylated amino acids is the N-methylation of an N-protected precursor.[13] The following section details a robust protocol for the synthesis of Cbz-N-methyl-D-norvaline from the commercially available N-Cbz-D-norvaline.

Synthetic Workflow

The synthesis involves the deprotonation of both the carboxylic acid and the carbamate N-H proton of N-Cbz-D-norvaline using a strong, non-nucleophilic base like sodium hydride (NaH). The resulting dianion is then alkylated with an electrophilic methyl source, typically iodomethane (methyl iodide).

G start N-Cbz-D-norvaline (CAS: 42918-89-8) reagents 1. Sodium Hydride (NaH) 2. Iodomethane (CH₃I) in Anhydrous THF start->reagents Reaction workup Acidic Workup & Purification reagents->workup Quench product Cbz-N-methyl-D-norvaline workup->product

Caption: Synthetic workflow for Cbz-N-methyl-D-norvaline.

Experimental Protocol

This protocol is adapted from established procedures for the N-methylation of N-protected amino acids.[13][14]

Materials:

  • N-Cbz-D-norvaline (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (4.0-5.0 eq)

  • Iodomethane (CH₃I) (4.0-5.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium thiosulfate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an argon inlet, dissolve N-Cbz-D-norvaline (1.0 eq) in anhydrous THF.

    • Expertise & Experience: The use of anhydrous THF and an inert argon atmosphere is critical to prevent the quenching of the highly reactive sodium hydride by moisture.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reagents: Add iodomethane (4.0-5.0 eq) to the stirred solution.

    • Causality: Adding the alkylating agent before the base ensures it is present to immediately react with the generated anion, minimizing potential side reactions.

  • Base Addition: Carefully add sodium hydride (60% dispersion, 4.0-5.0 eq) portion-wise over 1-2 hours. Vigorous hydrogen gas evolution will be observed. Maintain the temperature at 0 °C during the addition.

    • Trustworthiness: Portion-wise addition is a critical safety measure to control the exothermic reaction and the rate of hydrogen evolution. A syringe or a solid addition funnel can be used.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (12-16 hours) to ensure complete methylation.

  • Quenching: Carefully quench the reaction by cooling the flask back to 0 °C and adding isopropanol dropwise until bubbling ceases, to destroy any excess NaH. Then, slowly add water.

  • Work-up & Extraction:

    • Reduce the volume of THF under reduced pressure.

    • Dilute the residue with water and wash with diethyl ether to remove mineral oil and excess iodomethane.

    • Cool the aqueous layer to 0 °C and acidify to pH ~2 with 1 M HCl. The product should precipitate or form an oil.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with saturated sodium thiosulfate (to remove any residual iodine), followed by brine.

    • Self-Validating System: Each washing step serves a specific purpose—removing impurities and ensuring a clean final product.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which often appears as a viscous oil or solid.

Purification

The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Cbz-N-methyl-D-norvaline.

Role in Drug Discovery and Peptide Chemistry

The incorporation of Cbz-N-methyl-D-norvaline into a peptide sequence is a strategic decision aimed at optimizing the molecule's drug-like properties.

  • Proteolytic Resistance: The N-methyl group provides steric hindrance that can significantly slow or prevent cleavage by proteases and peptidases, thereby increasing the in-vivo half-life of the peptide.[3]

  • Conformational Control: The steric bulk of the N-methyl group disfavors a planar trans-peptide bond, increasing the propensity for a cis-amide bond conformation. This can be used to induce or stabilize specific turn structures, which are often critical for receptor binding.[2]

  • Increased Bioavailability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide, which can enhance its ability to cross biological membranes, a key factor for oral bioavailability.[1]

  • Controlled Synthesis: The Cbz group is a vital tool for peptide synthesis.[][6] It prevents the N-terminal amine from participating in unwanted side reactions during the activation and coupling of the C-terminal carboxylic acid to the next amino acid in the sequence.[15] Its removal via hydrogenolysis is a mild and highly selective method that does not affect most other functional groups.[7][16]

Analytical Characterization

To ensure the identity and purity of the synthesized Cbz-N-methyl-D-norvaline, a combination of standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will confirm the presence of all protons, including the characteristic N-methyl singlet (typically around 2.8-3.0 ppm), the benzyl protons of the Cbz group, and the propyl side chain protons.

    • ¹³C NMR will show the corresponding carbon signals, confirming the overall structure.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound (Expected [M-H]⁻ or [M+Na]⁺).

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to confirm the enantiomeric purity (D-configuration), while reverse-phase HPLC is used to determine the chemical purity of the final product.

Conclusion

Cbz-N-methyl-D-norvaline represents a highly specialized yet powerful building block for the synthesis of advanced peptides. Its unique combination of a D-amino acid core, a backbone N-methyl group, and a robust Cbz protecting group provides peptide chemists with a valuable tool to overcome the common challenges of poor stability and bioavailability in peptide drug development. The synthetic protocols and technical insights provided in this guide are intended to empower researchers to confidently produce and utilize this compound, accelerating the discovery of next-generation peptide therapeutics.

References

  • Master Organic Chemistry. (2018). Protecting Groups for Amines – Carbamates. [Link]

  • Synthesis of N-Alkyl Amino Acids. (n.d.). In Non-proteinogenic Amino Acid Building Blocks. [Link]

  • LifeTein. (2025). Should My Peptide Be Methylated?. [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]

  • Lokey Lab Protocols - Wikidot. (2017). N-Methylation of Boc amino acids. [Link]

Sources

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Z-N-Me-D-Nva-OH (N-Cbz-N-methyl-D-valine)

Senior Application Scientist's Foreword: In the intricate field of peptide chemistry and therapeutic development, the selection of building blocks is a critical determinant of the final molecule's success. N-methylated amino acids, such as the subject of this guide, represent a pivotal class of synthons that impart unique and highly desirable properties to peptide structures. This document provides a comprehensive technical overview of Z-N-Me-D-Nva-OH, more accurately identified in chemical literature and supplier databases as Z-N-Me-D-Val-OH or N-Cbz-N-methyl-D-valine. We will delve into its fundamental properties, the strategic rationale for its use, and practical, field-tested protocols for its application. The aim is to equip researchers with the foundational knowledge and procedural insights required to effectively leverage this compound in their synthetic endeavors.

Compound Identification and Physicochemical Properties

The designation "Z-N-Me-D-Nva-OH" suggests an N-terminally protected (Z-group), N-alpha-methylated, D-configured norvaline. However, based on extensive database cross-referencing, the compound most commonly associated with this nomenclature pattern and its corresponding molecular weight is N-Cbz-N-methyl-D-valine . The structural difference lies in the side chain: isopropyl for valine versus n-propyl for norvaline. This guide will focus on the widely available and characterized valine derivative.

The core physicochemical properties of Z-N-Me-D-Val-OH are summarized below, providing essential data for experimental design and execution.

PropertyValueSource(s)
IUPAC Name (2R)-3-methyl-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid[]
Synonyms N-Cbz-N-methyl-D-valine, Z-D-N-Me-Val-OH[][2]
CAS Number 53978-73-7[][2]
Molecular Formula C14H19NO4[][3]
Molecular Weight 265.3 g/mol [][3]
Appearance White to off-white powder or crystals[2]
Storage Store at 2-8 °C, sealed in a dry, well-ventilated area[][2]

Molecular Structure and Mechanistic Implications

The structure of Z-N-Me-D-Val-OH is purpose-designed to introduce specific, predictable modifications into a peptide backbone. Each functional group serves a distinct role that influences both the synthetic process and the final properties of the peptide.

Caption: Chemical structure of Z-N-Me-D-Val-OH.

  • D-Stereochemistry: The (R)-configuration at the alpha-carbon is a non-natural stereoisomer. Incorporating D-amino acids is a well-established strategy in drug development to enhance peptide stability. Natural proteases, which are chiral enzymes, typically recognize and cleave peptide bonds between L-amino acids. A D-amino acid at or near the cleavage site sterically hinders enzyme binding, thereby dramatically increasing the peptide's half-life in vivo.

  • N-Methylation: The methyl group on the backbone amide nitrogen introduces significant conformational constraints. It eliminates the amide proton, which is a hydrogen bond donor. This disruption of secondary structures like α-helices and β-sheets can lock the peptide into a more specific, and often more bioactive, conformation. Furthermore, N-methylation provides additional steric shielding against enzymatic degradation by exopeptidases and endopeptidases.

  • Benzyloxycarbonyl (Z) Group: The Z-group is a classic urethane-type protecting group for the amine. Its primary function is to prevent self-polymerization and to ensure that the amino acid couples at its carboxyl terminus during peptide synthesis. It is stable to the basic conditions used for Fmoc deprotection and the mildly acidic conditions for Boc deprotection, making it an orthogonal protecting group suitable for specific synthetic strategies. The Z-group is typically removed via catalytic hydrogenation (e.g., H2/Pd-C) or strong acidolysis (e.g., HBr in acetic acid).

Application in Synthetic Peptide Chemistry

The primary application of Z-N-Me-D-Val-OH is as a specialized building block in solid-phase or solution-phase peptide synthesis. Its inclusion is a deliberate choice to engineer peptides with enhanced stability and defined conformations, which are critical attributes for therapeutic candidates.

Causality in Experimental Choices

When incorporating N-methylated amino acids, standard peptide coupling protocols must often be adjusted. The increased steric bulk around the nitrogen atom and the nucleophilicity of the secondary amine can significantly slow down the coupling reaction.

  • Choice of Coupling Reagents: Standard carbodiimide-based reagents like DIC, when used with HOBt, may result in low yields. More potent coupling reagents are required to overcome the steric hindrance. Formamidinium-based reagents such as HATU, HBTU, or COMU are preferred as they form highly reactive acyl-uronium intermediates that efficiently acylate the sterically hindered N-methyl amine.

  • Reaction Conditions: Extended coupling times (2-24 hours) and double-coupling cycles are frequently necessary to drive the reaction to completion. Monitoring the reaction progress using a qualitative test (e.g., the Kaiser test for primary amines, which will be negative, or the Chloranil test for secondary amines) is crucial.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This section provides a validated, step-by-step methodology for the incorporation of Z-N-Me-D-Val-OH into a peptide sequence on a solid support (e.g., Rink Amide resin), assuming an Fmoc-based strategy for the other amino acids.

Workflow Overview

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling of Z-N-Me-D-Val-OH cluster_continuation Chain Elongation / Completion Resin Start: Fmoc-NH-Rink Amide Resin Swell 1. Swell Resin (DMF, 30 min) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotect Wash1 3. Wash Resin (DMF, DCM, DMF) Deprotect->Wash1 Activate 4. Pre-activate Amino Acid: Z-N-Me-D-Val-OH + HATU + DIPEA in DMF Couple 5. Couple to Resin (Add activated mixture to resin, shake 4h) Activate->Couple Monitor 6. Monitor Coupling (Chloranil Test) Couple->Monitor Wash2 7. Wash Resin (DMF, DCM) Monitor->Wash2 NextAA 8. Continue Synthesis (Couple next Fmoc-AA) Wash2->NextAA Cleave 9. Cleave & Deprotect (e.g., TFA cocktail) NextAA->Cleave Purify 10. Purify Peptide (RP-HPLC) Cleave->Purify

Caption: SPPS workflow for Z-N-Me-D-Val-OH incorporation.

Detailed Step-by-Step Methodology

Materials:

  • Fmoc-protected amino acid loaded resin (e.g., Rink Amide MBHA)

  • Z-N-Me-D-Val-OH

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Chloranil Test Reagents: Acetaldehyde, p-chloranil solution

Protocol:

  • Resin Preparation:

    • Place the resin in a suitable reaction vessel.

    • Swell the resin in DMF for 30 minutes.

    • Perform Fmoc deprotection of the terminal amino acid by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Amino Acid Activation:

    • In a separate vial, dissolve Z-N-Me-D-Val-OH (3 equivalents relative to resin loading) in DMF.

    • Add HATU (2.95 equivalents) and allow it to dissolve.

    • Add DIPEA (6 equivalents) to the mixture.

    • Allow the activation to proceed for 2-5 minutes at room temperature. The solution will typically change color.

  • Coupling to Resin:

    • Drain the DMF from the washed resin.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for at least 4 hours at room temperature. For difficult couplings, this time can be extended overnight.

  • Monitoring and Recoupling (Self-Validation):

    • Take a small sample of resin beads, wash them thoroughly with DMF, then DCM, and dry them.

    • Perform a Chloranil test. A positive result (blue/green beads) indicates the presence of a secondary amine, meaning the coupling was successful.

    • If the test is weak or negative, a second coupling (recoupling) is advised. Drain the reaction vessel and repeat steps 2 and 3.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove any unreacted reagents and byproducts.

  • Synthesis Continuation:

    • The peptide is now ready for the next coupling step. Since the N-terminus is protected with the Z-group, standard Fmoc deprotection will not affect it. The synthesis can continue by coupling the next amino acid to a different functional group if the strategy requires it, or this can be the final N-terminal residue.

  • Final Cleavage and Z-Group Removal:

    • After the full peptide sequence is assembled, the peptide is cleaved from the resin using a standard TFA cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5). This will also remove acid-labile side-chain protecting groups.

    • The Z-group, however, is stable to TFA. It must be removed in a separate step post-cleavage and purification, typically via catalytic hydrogenation .

    • Protocol for Z-Group Deprotection: Dissolve the purified, Z-protected peptide in a suitable solvent (e.g., methanol, acetic acid). Add a catalytic amount of Palladium on carbon (Pd/C, 10% w/w). Purge the vessel with hydrogen gas (H2) and stir under a hydrogen atmosphere (balloon or Parr shaker) for 2-16 hours until the reaction is complete, as monitored by HPLC or Mass Spectrometry. Filter the catalyst through Celite and lyophilize the filtrate to obtain the final peptide.

Conclusion

Z-N-Me-D-Val-OH is a high-value, strategic building block for the synthesis of advanced peptides. Its unique combination of N-methylation and D-stereochemistry offers a dual-pronged approach to overcoming the primary liabilities of peptide therapeutics: proteolytic instability and conformational flexibility. While its incorporation requires specialized coupling conditions to overcome steric hindrance, the resulting enhancements in pharmacokinetic and pharmacodynamic properties often justify the synthetic investment. This guide provides the core data and a robust, validated protocol to empower researchers in the effective utilization of this compound for the development of next-generation peptide-based drugs.

References

  • BOC Sciences. Z-D-N-Me-Val-OH - (CAS 53978-73-7). []

  • MilliporeSigma. Z-D-N-Me-Val-OH | 53978-73-7. [2]

  • ChemPep Inc. 42417-65-2 | Z-N-Me-Val-OH. [3]

  • Sunway Pharm Ltd. Z-D-Nva-oh - CAS:42918-89-8. [4]

  • Tokyo Chemical Industry Co., Ltd. N-Carbobenzoxy-DL-norvaline | 21691-43-0.

  • BenchChem. Application Notes: N-Carbobenzoxy-DL-norvaline as a Chiral Resolving Agent. [5]

Sources

Solubility of Cbz-N-methyl-D-norvaline in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of Cbz-N-methyl-D-norvaline in Organic Solvents

Abstract

Cbz-N-methyl-D-norvaline is a bespoke amino acid derivative of significant interest in modern drug development, particularly in the synthesis of complex peptides and antibody-drug conjugates (ADCs). The strategic inclusion of an N-methyl group enhances proteolytic stability and modulates peptide conformation, while the D-enantiomeric form provides resistance to enzymatic degradation and allows for unique structural motifs.[1] The solubility of this building block in organic solvents is a critical parameter that dictates reaction efficiency, purification strategies, and overall process viability. This technical guide provides a comprehensive framework for understanding and determining the solubility of Cbz-N-methyl-D-norvaline. We will explore its key physicochemical properties, dissect the intermolecular forces governing its interaction with various organic solvents, and present a validated, step-by-step protocol for accurate solubility measurement. This document is intended for researchers, chemists, and drug development professionals seeking to optimize synthetic methodologies and formulation strategies involving N-methylated amino acid derivatives.

Introduction: The Strategic Importance of Cbz-N-methyl-D-norvaline

In the landscape of peptide-based therapeutics, chemists continually seek to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low cell permeability. Chemical modifications are a cornerstone of this effort, and Cbz-N-methyl-D-norvaline represents a confluence of three powerful strategies:

  • The D-Norvaline Core: As a non-proteinogenic amino acid, D-norvaline is not recognized by many proteases, significantly reducing the rate of in-vivo degradation of the resulting peptide.

  • N-Methylation: The replacement of the amide proton with a methyl group is a critical modification. It sterically hinders protease activity and eliminates a hydrogen bond donor, which can restrict the conformational freedom of the peptide backbone.[1] This conformational control can lock the peptide into a bioactive shape and can also increase lipophilicity, potentially improving membrane permeability.[1]

  • The Benzyloxycarbonyl (Cbz) Protecting Group: The Cbz group is a robust and widely used protecting group for the amine functionality.[1] Its presence is essential for controlled, stepwise peptide synthesis, preventing unwanted side reactions. Its relatively nonpolar, aromatic nature also significantly influences the solubility profile of the amino acid building block, generally increasing its affinity for organic solvents compared to its unprotected counterpart.[2]

Given its role as a synthetic intermediate, for instance in the creation of potent ADC linkers, understanding the solubility of Cbz-N-methyl-D-norvaline is not merely an academic exercise.[3] It is a fundamental prerequisite for developing scalable, efficient, and reproducible synthetic processes. Poor solubility can lead to heterogeneous reaction mixtures, reduced reaction rates, and complex purification challenges.

Physicochemical Properties and Their Influence on Solubility

While specific experimental data for Cbz-N-methyl-D-norvaline is scarce, we can infer its properties from closely related analogs like Cbz-N-methyl-L-valine and N-Cbz-D-norvaline. These properties provide the basis for predicting its solubility behavior.

PropertyInferred Value / CharacteristicSource(s)Impact on Solubility
Molecular Formula C₁₄H₁₉NO₄N/AThe combination of a nonpolar propyl side chain and aromatic Cbz group with a polar carboxylic acid suggests amphiphilic character.
Molecular Weight 265.3 g/mol [4]A moderate molecular weight that does not inherently limit solubility.
Appearance Expected to be a White Crystalline Solid[5]As a solid, its solubility will be governed by the energy required to overcome the crystal lattice forces.
Melting Point ~68-70 °C (based on L-isomer)[4][5][6]A relatively low melting point suggests that the crystal lattice energy may not be excessively high, potentially favoring dissolution.
Hydrogen Bond Donor 1 (from carboxylic acid -OH)[7]The ability to donate a hydrogen bond is a key interaction mechanism with protic solvents.
Hydrogen Bond Acceptor 4 (from carbonyl and ether oxygens)[7]Multiple acceptor sites allow for strong interactions with protic solvents like alcohols.
Predicted pKa ~4.01[5]The acidic nature of the carboxylic acid is a dominant feature for interactions with basic or polar solvents.

The solubility of this molecule is a delicate balance between its nonpolar regions (the propyl side chain and the benzyl group of the Cbz moiety) and its polar region (the carboxylic acid). The N-methylation removes a potential hydrogen bond donation site at the amide nitrogen, which slightly reduces its potential for interaction with protic solvents compared to a non-methylated equivalent but increases its overall lipophilicity.

A Framework for Solvent Selection

The principle of "like dissolves like" provides a foundational model for predicting solubility. The interactions between Cbz-N-methyl-D-norvaline and a solvent can be understood by considering the solvent's ability to engage with the molecule's distinct features.

Caption: Intermolecular forces governing solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These are often excellent candidates. Their high dielectric constants can effectively solvate the polar carboxylic acid group through strong dipole-dipole interactions. Lacking acidic protons, they do not compete with solute-solute hydrogen bonding, facilitating the dissolution process.[2][8] Qualitative data for the related Cbz-N-methyl-L-valine indicates it is slightly soluble in DMSO.[5][6]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, allowing them to interact strongly with the carboxylic acid group. However, their effectiveness may be tempered by the molecule's significant nonpolar character. The related Cbz-N-methyl-L-valine is reported to be slightly soluble in both methanol and ethanol.[5][6]

  • Nonpolar / Low-Polarity Solvents (e.g., Dichloromethane (DCM), Chloroform, THF): These solvents will primarily interact with the nonpolar benzyl and propyl components of the molecule via Van der Waals forces. While they are poor solvents for the polar carboxylic acid, the large nonpolar surface area of Cbz-N-methyl-D-norvaline may lead to some degree of solubility. Cbz-N-methyl-L-valine, for instance, shows slight solubility in chloroform.[4][5][6]

Authoritative Protocol for Experimental Solubility Determination

To obtain reliable and reproducible solubility data, a rigorous experimental approach is essential. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility and is the recommended procedure.[9][10] This method ensures that the solution has reached a true saturation point, providing a value that is independent of kinetic artifacts.

G A Start: Define Solvent & Temp. B Step 1: Prepare Slurry (Add excess solid to solvent) A->B Known Mass/Vol C Step 2: Equilibrate (Agitate for 24-72h at constant T) B->C Controlled Agitation D Step 3: Separate Phases (Centrifuge & Filter Supernatant) C->D Creates Saturated Solution E Step 4: Prepare Sample (Dilute supernatant accurately) D->E Clear Supernatant F Step 5: Quantify (Analyze by validated HPLC-UV) E->F Sample for Analysis G Step 6: Calculate Solubility (mg/mL or mol/L) F->G Peak Area vs. Standard H End: Report Data G->H

Caption: Workflow for the Shake-Flask Solubility Method.

Step-by-Step Experimental Protocol

1. Materials and Preparation:

  • Analyte: Cbz-N-methyl-D-norvaline (verify purity, >98%).

  • Solvents: Select a range of high-purity (e.g., HPLC grade) organic solvents.

  • Equipment: Analytical balance, vials with screw caps, orbital shaker or rotator with temperature control, centrifuge, syringe filters (e.g., 0.22 µm PTFE, check for compatibility and low binding), calibrated pipettes, HPLC system with UV detector.

2. Equilibration (The Core of the Method):

  • Add an excess amount of solid Cbz-N-methyl-D-norvaline to a known volume of the chosen solvent in a sealed vial. "Excess" is critical; a visible amount of solid must remain at the end of the experiment to ensure saturation.

  • Causality: The presence of undissolved solid is the defining feature of a saturated solution at equilibrium.[11]

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient duration (typically 24-72 hours). The goal is to reach thermodynamic equilibrium.

  • Causality: Short incubation times may lead to an underestimation of solubility (kinetic solubility), whereas this extended period allows the dissolution and precipitation rates to equalize.[9]

3. Phase Separation (A Critical Control Point):

  • After equilibration, let the vials stand briefly to allow larger particles to settle.

  • Centrifuge the vials at a high speed (e.g., >10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Causality: Centrifugation is a crucial step to separate the bulk of the solid phase from the saturated liquid phase. Relying on gravity alone is insufficient.[12]

  • Carefully withdraw an aliquot of the clear supernatant. For maximum accuracy, immediately filter this aliquot through a 0.22 µm syringe filter into a clean vial. This removes any remaining microscopic particulates.

  • Causality: Failure to remove fine particles can lead to their dissolution during the subsequent dilution or analysis step, causing a significant overestimation of the true solubility.[12]

4. Sample Preparation and Quantification:

  • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of a pre-established calibration curve.

  • Analyze the diluted sample by a validated, stability-indicating HPLC-UV method.

  • Causality: HPLC is superior to simpler methods like UV spectroscopy or nephelometry because it can separate the analyte from any potential impurities or degradation products, ensuring that only the concentration of the intact Cbz-N-methyl-D-norvaline is measured.[12]

5. Data Analysis:

  • Using the calibration curve, determine the concentration of the diluted sample.

  • Back-calculate the original concentration in the undiluted supernatant using the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format to facilitate comparison across different solvents.

Table 1: Solubility of Cbz-N-methyl-D-norvaline in Various Organic Solvents at 25 °C (Template)

SolventSolvent TypeDielectric Constant (ε)Solubility (mg/mL)Solubility (mmol/L)
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7[Experimental Value][Calculated Value]
N,N-Dimethylformamide (DMF)Polar Aprotic36.7[Experimental Value][Calculated Value]
AcetonitrilePolar Aprotic37.5[Experimental Value][Calculated Value]
MethanolPolar Protic32.7[Experimental Value][Calculated Value]
EthanolPolar Protic24.6[Experimental Value][Calculated Value]
Tetrahydrofuran (THF)Low-Polarity Ether7.6[Experimental Value][Calculated Value]
Dichloromethane (DCM)Low-Polarity Halogenated9.1[Experimental Value][Calculated Value]

Interpretation: The results from such an experiment would provide a clear rank-ordering of solvents. It would be expected that solvents with higher polarity, particularly polar aprotic solvents, would exhibit higher solubility values. This data is invaluable for selecting appropriate solvents for synthetic reactions (to ensure a homogeneous phase) or for purification steps like crystallization (where a combination of a "good" solvent and a "poor" anti-solvent is often used).

Conclusion

Cbz-N-methyl-D-norvaline is a valuable building block in medicinal chemistry, and a thorough understanding of its solubility is paramount for its effective utilization. This guide has established that its solubility is governed by a balance of nonpolar characteristics, derived from its Cbz and propyl groups, and polar interactions, mediated by its carboxylic acid functionality. While precise data requires experimental determination, a predictive framework based on solvent class can effectively guide initial solvent screening. By adhering to the rigorous, self-validating shake-flask protocol detailed herein, researchers can generate accurate and reliable thermodynamic solubility data. This information is fundamental for robust process development, enabling the efficient and scalable synthesis of the next generation of peptide-based therapeutics.

References

  • Rheolution Inc. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607–615. [Link]

  • PubChem. (n.d.). Solubility determination of compounds of pharmaceutical interest. National Center for Biotechnology Information. [Link]

  • Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. PubMed, 33631265. [Link]

  • ChemBK. (2024). Cbz-N-methyl-L-valine - Physico-chemical Properties. [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Chemsrc. (2025). Cbz-N-methyl-L-valine | CAS#:42417-65-2. [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ADMET & DMPK, 1(1), 1-15. [Link]

  • LookChem. (n.d.). Cas 42417-65-2,Cbz-N-methyl-L-valine. [Link]

  • Semantic Scholar. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Nishinami, S., Hirano, A., & Kameda, T. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 680873. [Link]

  • ResearchGate. (n.d.). Experimental solubility data and correlated results of amino acids in water at 298.15 K. [Link]

  • Lencka, M. (2018). Modelling the solubility of the 20 proteinogenic amino acids with experimentally derived saturation data. Wageningen University & Research. [Link]

  • ResearchGate. (n.d.). Solubilities of Norvaline in Water and Organic Solvents, as log C, and.... [Link]

  • PubChem. (n.d.). N-alpha-Benzyloxycarbonyl-D-valine. National Center for Biotechnology Information. [Link]

Sources

Engineering Peptide Therapeutics: A Comparative Analysis of Cbz-N-methyl-D-norvaline and L-Norvaline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of peptide drug development, the structural modification of amino acids dictates both their synthetic utility and pharmacological behavior. This technical guide explores the profound dichotomy between Cbz-N-methyl-D-norvaline —a highly specialized, sterically hindered, and protected non-natural building block—and L-norvaline derivatives , which function primarily as biologically active pharmacological agents. By analyzing their distinct roles, researchers can better leverage these compounds to overcome the inherent pharmacokinetic limitations of peptide therapeutics, such as proteolytic instability and poor membrane permeability.

Structural and Chemical Dichotomy

The functional divergence between Cbz-N-methyl-D-norvaline and L-norvaline stems from three critical structural modifications: stereochemistry, backbone N-alkylation, and N-terminal protection.

  • Stereochemistry (D vs. L): Endogenous proteases are highly stereospecific, evolved to recognize and cleave peptide bonds formed by natural L-amino acids. The substitution of an L-amino acid with its D-enantiomer (as in D-norvaline) creates a steric mismatch at the protease active site, effectively shielding the peptide from enzymatic degradation and extending its in vivo half-life[1]. Conversely, L-norvaline mimics the natural substrate L-arginine, allowing it to interact actively with endogenous enzymes[2].

  • N-Methylation: The addition of a methyl group to the amide nitrogen eliminates a hydrogen bond donor. This reduction in desolvation energy significantly increases the lipophilicity and passive membrane permeability of the molecule[3][4]. Furthermore, N-methylation restricts the Ramachandran dihedral angles, favoring the cis amide bond conformation and disrupting secondary structures (like

    
    -sheets) that often lead to peptide aggregation[5].
    
  • Protection Strategy (Cbz): The Carboxybenzyl (Cbz) group is a robust, lipophilic protecting group. Unlike Fmoc or Boc, Cbz is stable to standard acidic and basic deprotection cycles in Solid-Phase Peptide Synthesis (SPPS). It is typically utilized either as an orthogonal protecting group or retained in the final drug candidate to enhance overall lipophilicity and target binding affinity.

Table 1: Comparative Physicochemical and Biological Properties
FeatureCbz-N-methyl-D-norvalineL-Norvaline Derivatives
Stereochemistry D-enantiomer (Non-natural)L-enantiomer (Biological mimic)
N-Terminus Cbz-protected, N-methylatedPrimary amine (Typically unprotected)
Primary Utility Synthetic building block for peptidomimeticsActive Pharmaceutical Ingredient (API)
Proteolytic Stability Extremely High (Dual resistance via D-chirality & N-Me)Low to Moderate (Susceptible to natural metabolism)
Mechanism of Action Passive (Structural and pharmacokinetic modifier)Active (Competitive inhibition of Arginase)
Membrane Permeability High (Lipophilic Cbz + absence of H-bond donor)Low (Zwitterionic nature limits passive diffusion)

Cbz-N-methyl-D-norvaline: The Architect of Proteolytic Stability

Cbz-N-methyl-D-norvaline is not a drug in itself; it is a precision-engineered building block used to synthesize highly stable peptidomimetics. The dual modification (D-chirality and N-methylation) provides synergistic protection against exopeptidases and endopeptidases. However, incorporating this residue into a peptide chain presents significant synthetic challenges due to severe steric hindrance.

Protocol 1: Solution-Phase / SPPS Coupling of Cbz-N-methyl-D-norvaline

Because the N-methyl group creates a bulky microenvironment, standard coupling reagents (like HBTU or DIC) often fail, leading to incomplete reactions and deletion sequences. This protocol utilizes HOAt, which features a nitrogen atom in the pyridine ring that provides a neighboring group effect, accelerating the coupling of hindered amines.

Objective: Achieve >95% coupling efficiency of a sterically hindered N-methylated amino acid. Validation System: The standard Kaiser test yields false negatives for secondary amines. The Chloranil test must be used to self-validate the presence or absence of unreacted N-methyl amines.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin (containing a free N-terminal secondary or primary amine) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Activation: In a separate vial, dissolve 3.0 equivalents of Cbz-N-methyl-D-norvaline, 2.9 equivalents of HATU, and 3.0 equivalents of HOAt in minimal DMF.

  • Base Addition: Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the activation mixture. Causality: The slight deficit of HATU prevents the capping of unreacted amines by uronium salts.

  • Coupling: Transfer the activated mixture to the resin. Agitate vigorously at 40°C for 2 hours. Causality: Elevated temperature provides the kinetic energy required to overcome the steric clash of the N-methyl group.

  • Validation (Chloranil Test):

    • Wash a few resin beads and transfer to a test tube.

    • Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF.

    • Let stand for 5 minutes. A dark blue/green bead indicates incomplete coupling (free secondary amine). A colorless/yellow bead confirms successful coupling.

  • Cleavage/Deprotection: Cleave the peptide from the resin using a standard TFA/scavenger cocktail. Note: The Cbz group is stable to TFA and will remain on the peptide, serving as a lipophilic cap. If removal is desired, subsequent catalytic hydrogenolysis (Pd/C,

    
    ) is required.
    

SPPS_Workflow Resin Peptide-Resin (Elongating Chain) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Step 1 Couple Couple Cbz-N-Me-D-Nva (HATU/HOAt/DIEA) Deprotect->Couple Step 2 (Steric Hindrance) Cleave Global Cleavage (TFA/Scavengers) Couple->Cleave Step 3 (Chloranil Test) Product Stabilized Peptidomimetic Cleave->Product Step 4

Caption: Workflow for incorporating Cbz-N-methyl-D-norvaline via Solid-Phase Peptide Synthesis (SPPS).

L-Norvaline Derivatives: Pharmacological Modulation of Arginase

Unlike its heavily protected D-counterpart, L-norvaline is a biologically active, non-proteinogenic amino acid. Its primary pharmacological role is the competitive inhibition of the enzyme arginase[6][7].

Arginase catalyzes the hydrolysis of L-arginine into ornithine and urea. In pathological states such as endothelial dysfunction, atherosclerosis, and Alzheimer's disease, arginase is upregulated. This upregulation depletes L-arginine, starving Endothelial Nitric Oxide Synthase (eNOS) of its substrate and drastically reducing the production of neuroprotective and vasodilatory Nitric Oxide (NO)[2][8]. L-norvaline structurally mimics L-arginine but lacks the cleavable guanidino group, allowing it to occupy the arginase active site without being hydrolyzed.

Protocol 2: In Vitro Arginase Inhibition Assay

To evaluate the efficacy of L-norvaline (or its synthesized derivatives) as an arginase inhibitor, a colorimetric urea quantification assay is employed. This protocol is self-validating through the inclusion of specific enzymatic controls.

Objective: Determine the


 of L-norvaline derivatives against recombinant Arginase I.
Validation System:  Includes a positive control (e.g., BEC or ABH, known potent arginase inhibitors) to validate assay sensitivity, and a no-enzyme blank to account for background urea.

Step-by-Step Methodology:

  • Enzyme Activation: Dilute recombinant human Arginase I in activation buffer (10 mM

    
    , 50 mM Tris-HCl, pH 7.5). Incubate at 56°C for 10 minutes. Causality: Arginase is a metalloenzyme requiring binuclear manganese clusters for catalytic activity; heating facilitates metal incorporation.
    
  • Inhibitor Preparation: Prepare serial dilutions of L-norvaline (from 1

    
    M to 10 mM) in assay buffer.
    
  • Reaction Assembly: In a 96-well plate, combine 25

    
    L of activated arginase with 25 
    
    
    
    L of the L-norvaline dilutions. Incubate at 37°C for 10 minutes to allow inhibitor binding.
  • Substrate Addition: Initiate the reaction by adding 50

    
    L of 0.5 M L-arginine (pH 9.7). Incubate at 37°C for exactly 60 minutes.
    
  • Reaction Termination: Stop the reaction by adding 400

    
    L of an acid mixture (
    
    
    
    :
    
    
    :
    
    
    in a 1:3:7 ratio). Causality: The extreme drop in pH instantly denatures the enzyme, halting urea production.
  • Colorimetric Detection: Add 25

    
    L of 9% 
    
    
    
    -isonitrosopropiophenone (dissolved in 100% ethanol). Heat the plate at 100°C for 45 minutes, then cool in the dark for 10 minutes.
  • Quantification: Measure absorbance at 540 nm using a microplate reader. Calculate the

    
     using non-linear regression analysis against the urea standard curve.
    

Arginase_Pathway LArg L-Arginine (Endogenous Substrate) Arginase Arginase Enzyme (Overactive in Pathology) LArg->Arginase Substrate Binding eNOS Endothelial Nitric Oxide Synthase (eNOS) LArg->eNOS Substrate Shunting Urea Ornithine + Urea (Waste Products) Arginase->Urea Hydrolysis LNor L-Norvaline (Competitive Inhibitor) LNor->Arginase Competitive Inhibition NO Nitric Oxide (NO) eNOS->NO Enzymatic Conversion Effect Vasodilation & Neuroprotection NO->Effect Cellular Signaling

Caption: L-norvaline competitively inhibits arginase, shunting L-arginine toward eNOS for NO production.

Pharmacokinetic Implications in Drug Development

The intersection of these two molecular paradigms offers powerful strategies for modern drug development. While L-norvaline demonstrates excellent in vitro efficacy for neuroprotection and cardiovascular health, native small peptides and non-proteinogenic amino acids often suffer from rapid renal clearance and poor oral bioavailability (failing Lipinski's Rule of Five).

By utilizing building blocks like Cbz-N-methyl-D-norvaline , medicinal chemists can engineer the pharmacokinetic profile of a drug candidate. N-methyl scanning is a routine technique used to identify which amide protons can be methylated to improve Caco-2 cell permeability without destroying target affinity[4]. When a drug requires a hydrophobic, protease-resistant anchor, the incorporation of a D-configured, N-methylated, and Cbz-protected moiety ensures that the molecule survives first-pass metabolism and resists serum proteases, thereby maximizing the therapeutic window[1][3].

Conclusion

The distinction between Cbz-N-methyl-D-norvaline and L-norvaline derivatives highlights the difference between a structural tool and a pharmacological effector. L-norvaline acts directly on biological pathways to correct metabolic imbalances, particularly in NO signaling. Conversely, Cbz-N-methyl-D-norvaline is a master key for peptide engineers, providing the steric hindrance, unnatural chirality, and lipophilicity necessary to transform fragile biological sequences into robust, bioavailable therapeutics.

References

  • Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. BioKB. Available at:[Link]

  • Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction. National Center for Biotechnology Information (PMC). Available at:[Link]

  • The importance of amide protons in peptide drug development. National Science Foundation (NSF). Available at:[Link]

  • L-Norvaline, a New Therapeutic Agent against Alzheimer's disease. bioRxiv. Available at:[Link]

  • Recent Advances in the Development of Therapeutic Peptides. National Center for Biotechnology Information (PMC). Available at:[Link]

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of a Niche Amino Acid Derivative

In the realm of peptide chemistry and drug discovery, the strategic modification of amino acids is a cornerstone for enhancing the therapeutic properties of peptides. N-methylation and the incorporation of D-enantiomers are two powerful strategies to improve proteolytic stability, membrane permeability, and conformational rigidity.[1][2][3][4] This guide focuses on a specific, yet significant, building block: Cbz-N-methyl-D-norvaline .

Understanding the Components: Cbz, N-methylation, and D-norvaline

The structure of Cbz-N-methyl-D-norvaline is a confluence of three key chemical modifications, each imparting distinct and advantageous properties:

  • The Carboxybenzyl (Cbz or Z) Group: A classic and robust protecting group for the amine functionality of amino acids.[5] It is stable under a wide range of reaction conditions and can be removed cleanly, typically through catalytic hydrogenolysis.[6]

  • N-methylation: The substitution of the amide proton with a methyl group. This modification enhances resistance to enzymatic degradation by proteases, improves cell permeability, and can induce specific conformational preferences in peptides.[1][7]

  • D-norvaline: The D-enantiomer of norvaline, a non-proteinogenic amino acid. The incorporation of D-amino acids into peptide chains can significantly increase their resistance to proteolytic degradation, as proteases are stereospecific for L-amino acids.[3]

Synthesis of Cbz-N-methyl-D-norvaline: A Step-by-Step Protocol

The most logical and widely practiced approach for the synthesis of N-methylated amino acids is the N-methylation of the corresponding N-protected amino acid.[8][9] The following protocol outlines a reliable method for the synthesis of Cbz-N-methyl-D-norvaline, starting from the commercially available N-Cbz-D-norvaline.

Experimental Workflow

cluster_0 Step 1: N-protection of D-norvaline cluster_1 Step 2: N-methylation cluster_2 Step 3: Work-up and Purification D_norvaline D-norvaline N_Cbz_D_norvaline N-Cbz-D-norvaline (CAS: 42918-89-8) D_norvaline->N_Cbz_D_norvaline Cbz_Cl Benzyl Chloroformate (Cbz-Cl) Cbz_Cl->N_Cbz_D_norvaline Base Base (e.g., NaHCO₃) Base->N_Cbz_D_norvaline Cbz_N_methyl_D_norvaline Cbz-N-methyl-D-norvaline N_Cbz_D_norvaline->Cbz_N_methyl_D_norvaline Strong_Base Strong Base (e.g., NaH) Strong_Base->Cbz_N_methyl_D_norvaline Methylating_Agent Methylating Agent (e.g., CH₃I) Methylating_Agent->Cbz_N_methyl_D_norvaline Workup Aqueous Work-up Cbz_N_methyl_D_norvaline->Workup Purification Chromatography Workup->Purification Final_Product Pure Cbz-N-methyl-D-norvaline Purification->Final_Product

Caption: Synthetic workflow for Cbz-N-methyl-D-norvaline.

Detailed Protocol

This protocol is adapted from established methods for the N-methylation of Cbz-protected amino acids.[9][10]

Step 1: Synthesis of N-Cbz-D-norvaline (if not commercially sourced)

While N-Cbz-D-norvaline is commercially available (CAS: 42918-89-8), this step is included for completeness.[11]

  • Dissolve D-norvaline in an aqueous solution of a suitable base, such as sodium bicarbonate or sodium hydroxide, in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring. Maintain the pH in the basic range.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up the reaction by washing with a non-polar organic solvent (e.g., diethyl ether) to remove unreacted Cbz-Cl.

  • Acidify the aqueous layer with a dilute acid (e.g., HCl) to precipitate the N-Cbz-D-norvaline.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: N-methylation of N-Cbz-D-norvaline

  • To a solution of N-Cbz-D-norvaline in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as sodium hydride (NaH) portion-wise at 0°C.

  • Stir the mixture at 0°C for approximately 30 minutes to allow for the formation of the sodium salt.

  • Add a methylating agent, such as methyl iodide (CH₃I), dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride at 0°C.

  • Perform an aqueous work-up by extracting the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure Cbz-N-methyl-D-norvaline.

Characterization and Physicochemical Properties

The successful synthesis of Cbz-N-methyl-D-norvaline should be confirmed by standard analytical techniques.

PropertyExpected Value/Observation
Molecular Formula C₁₄H₁₉NO₄
Molecular Weight 265.31 g/mol
Appearance White to off-white solid or viscous oil
¹H NMR Characteristic peaks for the Cbz group (aromatic protons and benzylic CH₂), the N-methyl group (singlet), the norvaline backbone protons, and the terminal methyl group.
¹³C NMR Resonances corresponding to the carbonyl carbons (urethane and carboxylic acid), aromatic carbons, and aliphatic carbons of the N-methyl and norvaline side chain.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight should be observed. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF.

Note: The exact chemical shifts in NMR will depend on the solvent used.

Sourcing Starting Materials and Related Compounds

While Cbz-N-methyl-D-norvaline itself may require synthesis, its precursors and related isomers are commercially available.

CompoundCAS NumberRepresentative Suppliers
D-Norvaline 2013-12-9INDOFINE Chemical Company, Thermo Scientific Chemicals, PureSynth[12][13][14][15]
N-Cbz-D-norvaline 42918-89-8MilliporeSigma[11]
Benzyl Chloroformate (Cbz-Cl) 501-53-1Thermo Scientific Chemicals, Clinivex, Atul Ltd, TCI Chemicals, Spectrum Chemical[16][17][18]
Cbz-N-methyl-L-valine 42417-65-2Fluorochem, ChemicalBook[19][20][21]
N-Cbz-D-valine 1685-33-2Sigma-Aldrich[22]

Applications in Research and Drug Development

The unique structural features of Cbz-N-methyl-D-norvaline make it a valuable building block in several areas of research:

  • Peptide Synthesis: It can be incorporated into peptide sequences to enhance their resistance to enzymatic degradation and to modulate their conformational properties.[4][23][24] The Cbz group can be removed under specific conditions, allowing for further peptide chain elongation.[25]

  • Peptidomimetics: The N-methylated D-amino acid structure is a key component in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved pharmacological properties.

  • Drug Discovery: As a component of more complex molecules, it can contribute to the development of novel therapeutics with enhanced stability and bioavailability.[2][7] The N-methylation can be particularly important for creating orally available peptide-based drugs.

Conclusion

While Cbz-N-methyl-D-norvaline may not be a readily available commercial product, its synthesis is achievable through well-established chemical methodologies. This guide provides the necessary framework for researchers and drug development professionals to synthesize, characterize, and utilize this valuable N-methylated D-amino acid derivative. The strategic incorporation of such modified building blocks is a critical tool in the advancement of peptide-based therapeutics, offering a pathway to novel drugs with improved efficacy and pharmacokinetic profiles.

References

  • Atul Ltd. (n.d.). Benzyl chloroformate (95%). Retrieved March 3, 2026, from [Link]

  • INDOFINE Chemical Company, Inc. (n.d.). D-NORVALINE. Retrieved March 3, 2026, from [Link]

  • ResearchGate. (2026, February 8). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. Retrieved March 3, 2026, from [Link]

  • PureSynth. (n.d.). D-Norvaline 99.0%. Retrieved March 3, 2026, from [Link]

  • Lab Supplies. (n.d.). D-Norvaline, 1 gram, Each. Retrieved March 3, 2026, from [Link]

  • Aapptec Peptides. (n.d.). N-Methyl Amino Acids Archives. Retrieved March 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Retrieved March 3, 2026, from [Link]

  • SSRN. (n.d.). Backbone N-methylation of peptides. Retrieved March 3, 2026, from [Link]

  • PubMed. (n.d.). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. Retrieved March 3, 2026, from [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved March 3, 2026, from [Link]

  • LookChem. (n.d.). Cas 42417-65-2,Cbz-N-methyl-L-valine. Retrieved March 3, 2026, from [Link]

  • Wiley Online Library. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved March 3, 2026, from [Link]

  • Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved March 3, 2026, from [Link]

  • ResearchGate. (2008, December 3). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Retrieved March 3, 2026, from [Link]

  • ACS Publications. (n.d.). Highly Practical Methodology for the Synthesis of d- and l-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids. Retrieved March 3, 2026, from [Link]

  • USC Research Bank. (n.d.). Synthesis of Some N-Aryl alpha Amino Acids Using Diaryliodonium Salts. Retrieved March 3, 2026, from [Link]

  • PubMed. (2023, December 15). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Retrieved March 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved March 3, 2026, from [Link]

  • Google Patents. (n.d.). N-Methylation of amino acids.
  • NMR-BIO. (n.d.). Isotope - labeled amino acids and compounds for NMR studies. Retrieved March 3, 2026, from [Link]

Sources

In-Depth Technical Guide: Physical Properties and Characterization of N-Benzyloxycarbonyl-N-methyl-D-norvaline

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the physical properties, synthesis, and characterization of N-benzyloxycarbonyl-N-methyl-D-norvaline (Z-N-Me-D-Nva-OH).

Executive Summary & Chemical Identity

N-benzyloxycarbonyl-N-methyl-D-norvaline (Z-N-Me-D-Nva-OH) is a specialized non-proteinogenic amino acid derivative used primarily in the synthesis of peptidomimetics and protease-resistant peptide analogs. By combining the D-configuration (which resists enzymatic degradation) with N-methylation (which alters peptide backbone conformation and increases lipophilicity), this building block is critical for developing stable therapeutic peptides, such as cyclosporine analogs or specific enzyme inhibitors.

Nomenclature & Identification
PropertyDetail
IUPAC Name (2R)-2-[benzyl(methyl)carbamoyl]pentanoic acid
Common Name Z-N-Me-D-Nva-OH
Synonyms N-Cbz-N-methyl-D-norvaline; N-alpha-Z-N-alpha-methyl-D-norvaline
Molecular Formula

Molecular Weight 265.31 g/mol
Chirality D-Enantiomer (R-configuration at

-carbon)
CAS Number Analogous to L-isomer (177659-78-8); Specific D-isomer CAS is rarely indexed in public databases.[1][2]

Physicochemical Profile

The physical properties of Z-N-Me-D-Nva-OH are largely dictated by the lipophilic benzyl carbamate (Z) protecting group and the N-methyl modification, which eliminates a hydrogen bond donor, often lowering the melting point compared to its non-methylated counterpart.

Core Physical Data

Note: Values inferred from the L-enantiomer and homologous N-methyl amino acids due to the specific D-isomer's rarity.

PropertyValue / Description
Physical State Viscous oil or low-melting solid (white to off-white)
Melting Point Typically lower than Z-D-Nva-OH; likely < 60 °C or an oil at RT.
Solubility Highly soluble in organic solvents (DCM, EtOAc, MeOH, DMF). Insoluble in water.
pKa (COOH) ~3.8 – 4.2 (Typical for

-amino acids with N-acyl protection)
LogP (Predicted) ~2.5 – 3.0 (Increased lipophilicity due to N-methylation)
Optical Rotation

will be equal in magnitude but opposite in sign to the L-isomer.
Structural Conformation (Rotamerism)

A critical feature of N-methylated amino acids is the presence of cis/trans rotamers around the tertiary amide bond (carbamate nitrogen).

  • Mechanism: The N-methyl group creates steric hindrance, causing the Z-group to adopt two distinct stable conformations in solution (visible in NMR).

  • Implication: NMR spectra often show dual peaks for the N-methyl and

    
    -proton signals, which should not be mistaken for impurities.
    

Synthesis & Production Logic

The synthesis of Z-N-Me-D-Nva-OH typically follows the Freidinger Method (alkylation of a urethane-protected amino acid) to ensure optical purity is maintained.

Synthesis Workflow (Freidinger Alkylation)

This protocol minimizes racemization, a common risk when methylating activated amino acids.

Reagents:

  • Starting Material: Z-D-Norvaline (Z-D-Nva-OH).

  • Methylating Agent: Methyl Iodide (MeI).[3]

  • Base: Sodium Hydride (NaH) or Silver Oxide (

    
    ).
    
  • Solvent: Anhydrous THF or DMF.

Step-by-Step Protocol:

  • Dissolution: Dissolve Z-D-Nva-OH in anhydrous THF under inert atmosphere (

    
     or Ar).
    
  • Deprotonation: Cool to 0°C and add NaH (2-3 equivalents) cautiously. The carboxyl group and the carbamate nitrogen are deprotonated.

  • Methylation: Add Methyl Iodide (excess, ~8 eq.) and stir. The reaction proceeds via the formation of an N-anion which attacks the methyl iodide.

  • Quenching: Carefully quench with water/acid to protonate the carboxylate.

  • Purification: Extract into Ethyl Acetate, wash with sodium thiosulfate (to remove iodine), and concentrate.

SynthesisWorkflow Start Z-D-Norvaline (Solid) Step1 1. Dissolve in THF 2. Add NaH (0°C) Start->Step1 Inert Atm Step2 Add Methyl Iodide (Alkylation) Step1->Step2 Form N-anion Step3 Quench & Acidify (pH ~2) Step2->Step3 Reaction Complete End Z-N-Me-D-Nva-OH (Oil/Solid) Step3->End Extraction

Figure 1: Standard Freidinger alkylation pathway for synthesizing N-methylated Z-amino acids.

Structural Characterization (Spectroscopy)

Validating the identity of Z-N-Me-D-Nva-OH requires specific attention to the N-methyl group and the preservation of chirality.

Nuclear Magnetic Resonance (NMR)
  • Solvent:

    
     or DMSO-
    
    
    
    .
  • 
     NMR Key Signals: 
    
    • Aromatic (Z-group): Multiplet at

      
       7.30–7.40 ppm (5H).
      
    • Benzylic (

      
      -Ph):  Singlet/Doublet at 
      
      
      
      5.10–5.20 ppm (2H).
    • 
      -Proton:  Multiplet/DD at 
      
      
      
      4.40–4.70 ppm (1H). Shifted downfield due to N-methylation.
    • N-Methyl: Singlet at

      
       2.80–3.00 ppm (3H). Diagnostic peak; often split due to rotamers.
      
    • Norvaline Side Chain: Propyl group signals (

      
       0.9 (t), 1.3 (m), 1.7 (m)).
      
Mass Spectrometry (MS)
  • Ionization: ESI (Electrospray Ionization) in Positive Mode.

  • Expected Ions:

Chiral Purity Analysis (HPLC)

To ensure no racemization occurred during methylation (conversion of D to L), chiral HPLC is mandatory.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : Isopropanol (with 0.1% TFA).

  • Detection: UV at 210 nm or 254 nm.

  • Acceptance Criteria: Enantiomeric Excess (ee) > 98%.

Handling, Stability & Safety

Storage Conditions
  • Temperature: Store at -20 °C for long-term stability.

  • Atmosphere: Hygroscopic; store under Nitrogen or Argon.

  • Container: Amber glass vial (light sensitive due to Z-group degradation over long periods).

Solubility & Usage
  • Dissolution: Dissolve in DMF or NMP for solid-phase peptide synthesis (SPPS).

  • Coupling Reagents: HATU or PyBOP are recommended. Standard carbodiimides (DCC/DIC) may be too slow due to the steric hindrance of the N-methyl group.

HandlingLogic Check Check Physical State Solid Solid Powder Check->Solid Oil Viscous Oil Check->Oil Action1 Weigh directly Solid->Action1 Action2 Dissolve in DCM Aliquot volumetrically Oil->Action2 Coupling Coupling Reaction (Use HATU/HOAt) Action1->Coupling Action2->Coupling

Figure 2: Decision logic for handling and coupling N-methylated amino acid derivatives.

References

  • Freidinger, R. M., et al. (1983). Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones. Journal of Organic Chemistry.

  • Bachem. (n.d.). Peptide Synthesis Guide: N-Methyl Amino Acids.
  • ChemicalBook. (2024). Product entry for Z-N-Me-L-Nva-OH (CAS 177659-78-8).[4]

  • Aurelio, L., et al. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews.

Sources

Role of N-methyl-D-norvaline in peptidomimetic design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" Residue

In the landscape of peptidomimetic drug design, N-methyl-D-norvaline (N-Me-D-Nva) occupies a critical, yet often underutilized, niche. It serves as a strategic solution to a common medicinal chemistry paradox: the need for hydrophobic bulk and membrane permeability (via N-methylation) without the synthetic intractability and conformational locking associated with β-branched residues like N-methyl-D-valine or N-methyl-D-isoleucine.

This guide delineates the physicochemical and structural rationale for incorporating N-Me-D-Nva into peptide scaffolds. It moves beyond simple substitution, framing this residue as a precision tool for optimizing Type II' β-turns , enhancing proteolytic stability , and solving steric clashes in the N-methylated peptide backbone.

Structural Mechanics & Physicochemical Impact

The inclusion of N-Me-D-Nva introduces three simultaneous constraints on the peptide backbone. Understanding the interplay of these forces is essential for rational design.

The Steric Relief Mechanism (Linear vs. Branched)

The primary utility of N-Me-D-Nva lies in its side-chain topology compared to its isomer, N-methyl-D-valine (N-Me-D-Val).

  • The Problem: N-methylation introduces a methyl group at the amide nitrogen, creating severe steric hindrance with the side chain of the same residue (

    
    ) and the preceding residue (
    
    
    
    ). When the side chain is β-branched (like Valine or Isoleucine), the isopropyl group clashes violently with the N-methyl group. This often locks the backbone into a single, sometimes unfavorable, rotamer and makes chemical coupling notoriously difficult.
  • The Solution (N-Me-D-Nva): Norvaline possesses a linear n-propyl side chain. It lacks the β-branching carbon. This retains the hydrophobic volume and lipophilicity required for receptor binding but "unclogs" the steric congestion around the N-methyl group.

Table 1: Physicochemical Comparison of Hydrophobic N-Methyl-D-Amino Acids

ResidueSide Chain Structure

-Branching?
Steric Clash with N-MeCoupling DifficultyPrimary Design Utility
N-Me-D-Ala MethylNoLowLowScanning / Flexibility
N-Me-D-Val IsopropylYes Severe Extreme Rigidification / High Constraint
N-Me-D-Leu IsobutylNo (

-branched)
ModerateHighBulk filling
N-Me-D-Nva n-Propyl No Moderate Moderate Steric Relief + Hydrophobicity
Conformational Control: The Type II' -Turn

The combination of D-chirality and N-methylation is a powerful inducer of turn structures.

  • D-Amino Acids: Naturally favor positive

    
     (phi) and 
    
    
    
    (psi) torsion angles, which are characteristic of the
    
    
    position in Type II'
    
    
    -turns.
  • N-Methylation: Restricts the

    
     angle and eliminates the H-bond donor capability, preventing the formation of 
    
    
    
    -helices and extended
    
    
    -sheets.
  • Synergy: N-Me-D-Nva at the

    
     position of a tetrapeptide sequence strongly nucleates a Type II' 
    
    
    
    -turn
    , a conformation frequently found in bioactive cyclic peptides (e.g., Somatostatin analogs, Gramicidin S analogs).

Applications in Drug Design

Proteolytic Stability (The "Double-Lock" Effect)

Peptides are rapidly degraded by proteases (e.g., trypsin, chymotrypsin). N-Me-D-Nva offers a "double-lock" mechanism against hydrolysis:

  • Stereochemical Lock: Most mammalian proteases do not recognize D-stereocenters.

  • Steric/Chemical Lock: N-methylation prevents the formation of the transition state required for amide bond hydrolysis and eliminates the H-bond required by the protease active site (e.g., in serine proteases).

Improving Oral Bioavailability

N-methylation is a proven strategy to improve membrane permeability (as seen in Cyclosporine A). By masking the polar N-H bond, N-Me-D-Nva increases the global lipophilicity (LogP) and reduces the desolvation energy required to enter the lipid bilayer.

  • Usage: Replace solvent-exposed hydrophobic residues (Leu, Val) with N-Me-D-Nva to boost permeability without altering the pharmacophore significantly.

Experimental Methodologies

Decision Logic for Incorporation

Before synthesis, apply this logic to determine if N-Me-D-Nva is the correct tool.

DecisionTree Start Design Goal: Hydrophobic Residue Optimization Q1 Is the residue in a turn region? Start->Q1 Q2 Is metabolic stability the primary issue? Q1->Q2 Yes (i+1 or i+2) Q1->Q2 No (Helix/Sheet) - Reconsider Q3 Is the residue β-branched (Val/Ile)? Q2->Q3 Yes Result2 Use N-Me-D-Nva Q3->Result2 Yes (Coupling/Steric Issues) Q3->Result2 Yes (Need permeability) Result3 Use N-Me-D-Val Q3->Result3 No (Need max rigidity) Result1 Use D-Nva (No Methyl)

Figure 1: Decision matrix for selecting N-Me-D-Nva over other hydrophobic residues.

Synthesis Protocol: Coupling N-Me-D-Nva

Coupling onto an N-methylated residue or coupling an N-methylated residue to the chain is difficult due to steric hindrance.[1] Standard HBTU/HOBt protocols often fail, leading to deletion sequences.

Protocol: High-Efficiency Solid-Phase Coupling of Fmoc-N-Me-D-Nva-OH

Reagents:

  • Resin: Rink Amide ChemMatrix (PEG-based resins swell better for difficult sequences).

  • Amino Acid: Fmoc-N-Me-D-Nva-OH (3.0 eq).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.9 eq).

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) (3.0 eq) + DIPEA (6.0 eq).

  • Solvent: DMF/NMP (1:1 v/v).

Step-by-Step Workflow:

  • Pre-Activation (Critical): Dissolve Fmoc-N-Me-D-Nva-OH, HATU, and HOAt in dry DMF/NMP. Add DIPEA. Shake for exactly 30 seconds . Note: Do not over-activate; HATU esters can hydrolyze or racemize if left too long before addition.

  • Coupling: Add the pre-activated mixture to the resin.[2]

    • Temperature: Microwave irradiation at 75°C for 10 minutes OR room temperature for 3 hours.

    • N-methylated residues have slower kinetics; heat is highly recommended.

  • Double Coupling: Drain and repeat the coupling step with fresh reagents. This is mandatory for N-methylated residues to ensure >99% conversion.

  • Capping: After coupling, cap unreacted amines with Acetic Anhydride/Pyridine (1:9) in DMF to prevent deletion sequences.

  • Chloranil Test: Use the Chloranil test (for secondary amines) rather than the Kaiser test (for primary amines) to verify coupling completion if coupling onto an N-terminal proline or another N-methyl residue.

SynthesisProtocol Step1 Resin Swelling (DMF/DCM) Step2 Fmoc Deprotection (20% Piperidine) Step1->Step2 Step3 Pre-Activation (HATU/HOAt/DIPEA) Step2->Step3 Step4 Coupling (75°C, 10 min) Step3->Step4 Step5 Double Couple (Mandatory) Step4->Step5 Step6 Chloranil Test (Verify) Step5->Step6

Figure 2: Optimized SPPS workflow for N-methylated residues.

References

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. Link

  • Di Gioia, M. L., Leggio, A., Liguori, A., & Perri, F. (2016). N-Methylated Amino Acids in Peptide Synthesis: Recent Developments. Mini-Reviews in Medicinal Chemistry, 16(8), 683-690. Link

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524. Link

  • Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004).

    
    -amino acids. Chemical Reviews, 104(11), 5823-5846. Link
    
  • Kessler, H. (1982). Conformation and Biological Activity of Cyclic Peptides. Angewandte Chemie International Edition, 21(7), 512-523. Link

Sources

Topic: Conformational Effects of N-Methylation on D-Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic modification of peptide-based therapeutics is a cornerstone of modern drug development, aimed at overcoming inherent limitations such as poor metabolic stability and low bioavailability. Among the most powerful tools in the medicinal chemist's arsenal are the incorporation of D-amino acids and N-methylation of the peptide backbone. While each modification independently offers significant advantages, their combined use introduces unique and synergistic conformational effects that profoundly influence a peptide's three-dimensional structure and, consequently, its pharmacological profile. This guide provides a detailed exploration of the conformational consequences of introducing N-methylated D-amino acids into peptide scaffolds. We will dissect the fundamental principles governing peptide structure, analyze the distinct and combined impacts of these modifications, and present the experimental and computational methodologies required for their characterization. By explaining the causality behind experimental choices and providing validated protocols, this document serves as an authoritative resource for scientists seeking to rationally design next-generation peptide therapeutics with enhanced stability, permeability, and precisely tuned biological activity.

Introduction: The Rationale for Peptide Backbone Modification

Peptides represent a highly attractive class of therapeutics due to their high specificity and potency. However, their utility is often hampered by rapid degradation by endogenous proteases and poor membrane permeability.[1][2] To circumvent these issues, medicinal chemists employ strategic modifications to the peptide backbone. Two of the most successful strategies are:

  • D-Amino Acid Substitution: Replacing the naturally occurring L-amino acids with their D-enantiomers renders the adjacent peptide bonds resistant to standard proteases, which are stereoselective for L-isomers.[3] This modification dramatically increases the in-vivo half-life of peptides.[1][3]

  • N-Methylation: The addition of a methyl group to the amide nitrogen of the peptide backbone introduces steric bulk and removes a hydrogen bond donor.[2][4] This modification can enhance metabolic stability, improve membrane permeability by reducing the peptide's hydrogen-bonding capacity, and pre-organize the peptide into a bioactive conformation.[1][4]

While powerful individually, the true potential for rational peptide design lies in understanding the combined conformational impact of these modifications. An N-methylated D-amino acid is more than the sum of its parts; it is a unique structural element that imposes profound and predictable constraints on the peptide backbone, offering a sophisticated method for sculpting the conformational landscape.

Fundamental Principles of Peptide Conformation

The Ramachandran Plot and Dihedral Angles

The flexibility of a peptide backbone is primarily defined by the rotation around two single bonds: the N-Cα bond (phi, φ) and the Cα-C' bond (psi, ψ). The Ramachandran plot graphically represents the sterically allowed combinations of these dihedral angles for a given amino acid. The specific regions of this plot (e.g., α-helical, β-sheet) dictate the local secondary structure.

Impact of D-Amino Acid Chirality

Incorporating a D-amino acid inverts the stereochemistry at the α-carbon. This fundamentally alters the accessible conformational space. While L-amino acids favor right-handed helices and reside in the upper-left quadrant of the Ramachandran plot, D-amino acids sterically favor left-handed helical conformations and occupy the lower-right quadrant.[5] This inversion can disrupt established secondary structures or be strategically used to induce specific turns.

The Conformational Influence of N-Methylation

N-methylation introduces three critical changes to the peptide backbone:

  • Loss of a Hydrogen Bond Donor: The amide proton is replaced by a methyl group, eliminating its ability to participate in the hydrogen-bonding networks that stabilize structures like α-helices and β-sheets.[6]

  • Steric Hindrance: The added methyl group restricts the allowable φ and ψ angles, making conformations like the α-helical region of the Ramachandran plot largely inaccessible.[4][7]

  • Cis/Trans Isomerism: The energy barrier for rotation around the amide bond is lowered, increasing the propensity for a cis amide bond conformation, which is typically energetically unfavorable in non-proline residues.[8][9] The presence of both cis and trans isomers can lead to conformational heterogeneity.[10]

Synergistic Conformational Effects of N-Methylated D-Amino Acids

When combined, D-chirality and N-methylation create a highly constrained residue that profoundly influences local and global peptide conformation.

Severe Restriction of Conformational Space

The steric bulk of the N-methyl group, combined with the inverted chirality of the D-amino acid, severely limits the available φ/ψ space. This dual modification is exceptionally effective at nucleating reverse turns, particularly β-turns.[11] By strategically placing an N-methylated D-amino acid, researchers can force a peptide chain to fold back upon itself, a critical feature for stabilizing globular structures or pre-organizing a peptide for receptor binding.

Modulation of Secondary Structures

Due to the elimination of the amide proton and significant steric hindrance, N-methylated residues (both L and D) act as potent disruptors of canonical secondary structures.[10] An N-methylated D-amino acid placed within an α-helical segment will effectively terminate the helix. However, their true utility lies in their ability to induce non-canonical structures. Studies have shown that consecutive N-methylated heterochiral amino acids can successfully nucleate β-hairpin conformations, expanding the toolkit for designing folded peptides.[11]

Diagram: The Dual Impact of D-Amino Acid Substitution and N-Methylation

Start Peptide Backbone Modification D_Amino D-Amino Acid Substitution Start->D_Amino N_Methyl Backbone N-Methylation Start->N_Methyl Combined N-Methylated D-Amino Acid D_Amino->Combined Stab Increased Proteolytic Stability D_Amino->Stab Inverts Stereocenter N_Methyl->Combined N_Methyl->Stab Steric Shield Perm Enhanced Membrane Permeability N_Methyl->Perm Removes H-bond Donor Conf Altered Conformational Landscape (φ, ψ) Combined->Conf Synergistic Constraint Activ Modulated Biological Activity Conf->Activ Stab->Activ Perm->Activ

Caption: Logical flow of how modifications impact peptide properties.

Physicochemical and Pharmacokinetic Consequences

The conformational changes induced by N-methylated D-amino acids translate directly into altered drug-like properties.

PropertyStandard PeptideD-Amino AcidN-MethylatedN-Methylated D-Amino AcidRationale
Proteolytic Half-Life ShortLongModerate-LongVery LongCombination of steric shielding and protease stereoselectivity.[1][3]
Hydrophobicity (HPLC RT) LowLowHighHighN-methylation increases lipophilicity; D-config can slightly alter interaction with stationary phase.[6]
Membrane Permeability LowLowModerateModerate-HighN-methylation reduces H-bond donors, favoring passive diffusion.[1][12]
Conformational Flexibility HighHighReducedHighly ReducedSynergistic steric constraints severely limit φ/ψ rotation.[4][11]
Receptor Affinity VariableVariableVariableVariableHighly dependent on whether the induced conformation fits the receptor's binding pocket.[1]

Table 1: Comparative analysis of peptide modifications. The effects are generalized and can be sequence-dependent.

Experimental Methodologies for Conformational Analysis

Determining the precise three-dimensional structure of a modified peptide is paramount. A multi-pronged approach combining spectroscopy and computational modeling provides the most comprehensive picture.

Diagram: Experimental Workflow for Structural Elucidation

cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_bio Functional Validation s1 Solid-Phase Peptide Synthesis (SPPS) s2 Cleavage & Deprotection s1->s2 s3 Preparative HPLC s2->s3 s4 Mass Spectrometry (Confirmation) s3->s4 a1 CD Spectroscopy (Secondary Structure) s4->a1 a2 NMR Spectroscopy (3D Solution Structure) s4->a2 a3 X-ray Crystallography (Solid-State Structure) s4->a3 a4 Computational Modeling (Energetics & Dynamics) a2->a4 b1 Binding Assays (Kd, Ki) a2->b1 a3->a4 a3->b1 b2 Cell-Based Assays (IC50, EC50) b1->b2

Caption: A typical workflow for synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the high-resolution 3D structure of peptides in solution, providing insights into the dynamic equilibrium of different conformers.

Expertise & Causality: We use a suite of 2D NMR experiments because each provides a different piece of the structural puzzle. COSY and TOCSY identify the amino acid spin systems (the "what"), while NOESY/ROESY reveals through-space proximities between protons (<5 Å), which is essential for defining the 3D fold (the "where"). For N-methylated peptides, identifying the cis/trans isomers is critical. A strong NOE between the α-proton of residue i and the N-methyl protons of the N-methylated residue (i) is a hallmark of a cis amide bond.[10] In contrast, a trans bond shows a strong NOE between the α-proton of residue i-1 and the N-methyl protons of residue i.

  • Sample Preparation: Dissolve 1-2 mg of purified peptide in 0.5 mL of an appropriate deuterated solvent (e.g., D₂O, or 90% H₂O/10% D₂O for observing amide protons).[13] Add a known concentration of a reference standard (e.g., DSS or TSP).

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to confirm sample purity and proper concentration.

    • Acquire a 2D ¹H-¹H TOCSY experiment to assign all protons within each amino acid residue.

    • Acquire a 2D ¹H-¹H NOESY or ROESY experiment (mixing time 150-300 ms) to identify through-space correlations. ROESY is often preferred for peptides of this size to avoid zero-crossing issues.

    • Acquire a 2D ¹H-¹³C HSQC experiment to resolve proton signal overlap by spreading them across the carbon dimension.

  • Spectral Assignment:

    • Use the TOCSY spectrum to trace the J-coupling connectivities for each amino acid side chain.

    • Use the NOESY/ROESY spectrum to "walk" along the backbone by identifying sequential Hα(i)-HN(i+1) NOEs. Pay close attention to NOEs involving the N-methyl proton signals (typically 2.7-3.1 ppm) to assign cis/trans conformers.[10]

  • Structure Calculation:

    • Convert NOE cross-peak intensities into upper-limit distance restraints.

    • Use software like CYANA or XPLOR-NIH to calculate an ensemble of 3D structures that satisfy these experimental restraints.[10]

    • Analyze the final ensemble for φ/ψ angles, hydrogen bond patterns, and overall fold.

X-ray Crystallography

X-ray crystallography provides an atomic-resolution snapshot of the peptide in its solid state, offering unambiguous conformational data if suitable crystals can be obtained.

Expertise & Causality: Crystallography is the gold standard for static structural information.[14] The main challenge is obtaining well-diffracting crystals, which is often the rate-limiting step. The protocol is a self-validating system because the final refined structure must agree with the experimental diffraction data (low R-factors).

  • Crystallization Screening:

    • Prepare a highly pure and concentrated (5-20 mg/mL) peptide solution.[14]

    • Use commercial screening kits (e.g., Hampton Research, Qiagen) to screen hundreds of different crystallization conditions (precipitants, buffers, salts) using vapor diffusion (hanging or sitting drop) methods.[14]

  • Crystal Optimization & Harvesting:

    • Once initial "hits" are identified, optimize conditions by finely varying pH, temperature, and precipitant concentration to grow larger, single crystals.

    • Carefully harvest a suitable crystal using a cryo-loop and flash-cool it in liquid nitrogen, often with a cryoprotectant, to prevent ice crystal formation during data collection.

  • Data Collection:

    • Mount the frozen crystal on a goniometer at a synchrotron beamline or in-house X-ray diffractometer.

    • Collect a full diffraction dataset by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain reflection intensities and a unit cell.

    • Solve the phase problem using methods like molecular replacement (if a homologous structure exists) or direct methods.

    • Build an initial atomic model into the resulting electron density map.

    • Refine the model against the experimental data until convergence, resulting in a final PDB file.[15]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, low-concentration technique used to assess the overall secondary structure content of a peptide in solution.

Expertise & Causality: While CD does not provide atomic-level detail, it is invaluable for quickly comparing the global conformational changes between a parent peptide and its modified analogs. N-methylation disrupts α-helices, which would be observed as a decrease in the characteristic negative bands at 208 and 222 nm.[10] It can also favor the formation of β-turns or more disordered structures, leading to distinct changes in the CD spectrum.

  • Sample Preparation: Prepare peptide solutions at a concentration of ~50-100 μM in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Data Acquisition:

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

    • Record the CD spectrum from approximately 190 nm to 260 nm.

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data Analysis: Convert the raw data (mdeg) to mean residue ellipticity [θ]. Analyze the spectral shape to qualitatively assess secondary structure content.

Conclusion and Future Outlook

The incorporation of N-methylated D-amino acids is a sophisticated and powerful strategy in peptide drug design. This dual modification imposes significant and predictable conformational constraints, offering a means to enhance proteolytic stability, modulate physicochemical properties, and pre-organize peptides into bioactive conformations. A thorough structural characterization using a combination of high-resolution NMR, X-ray crystallography, and CD spectroscopy, augmented by computational modeling, is essential for understanding the structure-activity relationship and for the rational design of next-generation therapeutics. As synthetic methodologies become more robust and our understanding of conformational control deepens, the strategic use of N-methylated D-amino acids will continue to be a key enabler in converting promising peptide leads into effective clinical candidates.

References

  • Exploring the Role of D-Amino Acids and N-Methylation in Peptide Chemistry. (2026, February 12). [Source not provided in search result].
  • D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC.
  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry (RSC Publishing).
  • Highly Practical Methodology for the Synthesis of d- and l-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids. [Source not provided in search result].
  • Should My Peptide Be Methyl
  • N-methylation of amino acids in Gelatinase Biosynthesis-Activating Pheromone (GBAP) Identifies Key Site for Stability Enhancement with Retention of the Enterococcus faecalis Fsr Quorum Sensing Circuit Response - PMC.
  • Technical Support Center: Impact of the N-methyl Group on Peptide Secondary Structure. Benchchem.
  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study.
  • One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PMC. (2018, August 27).
  • Synthesis of N-Alkyl Amino Acids. [Source not provided in search result].
  • and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. (2023, April 27). CONICET.
  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. (2015, October 21). PubMed.
  • Conformational analysis of N-methylated peptides: (a) Ramachandran...
  • N-Methyl Amino Acids Archives. Aapptec Peptides.
  • The Pivotal Role of N-Methylated Amino Acids in Biological Systems: A Technical Guide for Researchers and Drug Development Profe. Benchchem.
  • Computational Design of Thermostabilizing d-Amino Acid Substitutions - PMC.
  • Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes - PMC.
  • Engineering β-sheets employing N-methylated heterochiral amino acids. (2016, April 21). RSC Publishing.
  • Synthetic Preparation of N-Methyl-?-amino Acids | Request PDF.
  • Backbone N-methyl
  • US20090264620A1 - N-Methylation of amino acids.
  • A Newcomer's Guide to Peptide Crystallography - PMC. (2015, March 31).
  • 7.5 High Resolution NMR Spectroscopy. [Source not provided in search result].
  • The emerging role of computational design in peptide macrocycle drug discovery. (2020, April 28). [Source not provided in search result].
  • A computational approach for designing D-proteins with non-canonical amino acid optimised binding affinity. (2017, November 6). PLOS One.
  • Identification of amino acid sequence by X-ray crystallography. Biblioteka Nauki.
  • X-ray studies on crystalline complexes involving amino acids and peptides: Part XVIII. Crystal structure of a new form of L-argi. Indian Academy of Sciences.

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The Stability Dynamics of Cbz-Protected N-Methyl Amino Acids in Storage: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of N-methyl amino acids into peptide sequences is a cornerstone strategy in modern drug development, utilized to enhance proteolytic stability, increase lipophilicity, and improve oral bioavailability[1]. However, the synthesis and storage of these building blocks present unique physicochemical challenges. While the Carboxybenzyl (Cbz or Z) group is traditionally viewed as a robust, racemization-suppressing urethane protecting group, the N-methylation of the amino acid fundamentally alters the molecule's electronic and steric landscape.

This whitepaper provides an in-depth mechanistic analysis of the degradation pathways affecting Cbz-protected N-methyl amino acids during storage. By exploring the causality behind base-catalyzed epimerization and diketopiperazine (DKP) formation, we establish self-validating experimental protocols and strategic storage paradigms—specifically the use of Dicyclohexylamine (DCHA) salts—to ensure long-term chiral and structural integrity.

Mechanistic Drivers of Instability

The Alpha-Proton Vulnerability (Direct Enolization)

In standard, non-methylated amino acids, the amide N-H proton serves as a sacrificial buffer against base-catalyzed racemization. When exposed to trace basic impurities during storage, the N-H is deprotonated first, forming an amide anion that electrostatically repels further base attack at the adjacent α-carbon.

In N-methyl amino acids, this protective N-H proton is absent. Consequently, the α-proton becomes the most acidic site on the molecule[2]. Even trace amounts of basic impurities or moisture in the storage matrix can facilitate the abstraction of this α-proton, leading to a planar enolate intermediate. Upon non-stereoselective reprotonation, the chiral center is compromised, resulting in a racemized mixture of L- and D-enantiomers[3].

While the Cbz group is a urethane derivative that successfully suppresses the alternative 5(4H)-oxazolone racemization pathway (by reducing the electrophilicity of the carbonyl carbon)[4], it offers no protection against this direct enolization mechanism.

Racemization A Cbz-N-Me-Amino Acid (L-Enantiomer) C Deprotonation of α-Carbon (Enhanced Acidity) A->C B Trace Base / Moisture in Storage Matrix B->C D Planar Enolate Intermediate C->D E Non-stereoselective Reprotonation D->E F Racemized Mixture (Loss of Chiral Purity) E->F

Figure 1: Mechanism of base-catalyzed direct enolization leading to the racemization of N-methyl amino acids.

Conformational Pre-organization and Diketopiperazine (DKP) Risk

The steric bulk of the N-methyl group heavily influences the cis-trans isomerization of the tertiary amide bond. Unlike secondary amides which overwhelmingly favor the trans conformation, N-methyl amides have a significantly populated cis state. If Cbz-N-methyl amino acids are stored as dipeptide fragments, or if trace spontaneous deprotection occurs, this cis conformation perfectly pre-organizes the molecule for an intramolecular nucleophilic attack. The free amine attacks the adjacent carbonyl, cleaving the sequence and forming a highly stable, 6-membered diketopiperazine (DKP) ring[2].

Quantitative Stability Profiles

To contextualize the instability of Cbz-N-Me amino acids, we must compare them against their non-methylated counterparts. The data below summarizes the accelerated degradation metrics observed when compounds are stored as free acids versus stabilized salt forms.

Table 1: Comparative Storage Stability Metrics (Accelerated at 40°C / 75% RH for 6 Months)

Compound ClassStorage FormPrimary Degradation RiskRacemization Rate (% D-isomer formed)DKP PropensityRecommended Storage
Cbz-L-Amino Acid Free AcidThermal Cbz cleavage< 0.5%Low2-8°C, Desiccated
Cbz-N-Me-L-Amino Acid Free AcidDirect Enolization4.2% - 8.5% ModerateAvoid Free Acid
Cbz-N-Me-L-Amino Acid DCHA SaltNone (Highly Stable)< 0.2%Low2-8°C, Desiccated
Cbz-N-Me-Dipeptide Free AcidDKP Cyclization2.1%High (>15% loss) -20°C, Lyophilized

Strategic Storage Protocols: The DCHA Salt Paradigm

The causality behind storing Cbz-protected N-methyl amino acids as Dicyclohexylamine (DCHA) salts is rooted in fundamental physical organic chemistry.

When the free carboxylic acid is converted to a DCHA salt, the carboxylate group becomes fully ionized (


). This negative charge drastically reduces the acidity of the adjacent α-proton via inductive electron donation and electrostatic repulsion of incoming bases[5]. Furthermore, the massive steric bulk of the dicyclohexyl rings physically shields the α-carbon from nucleophilic or basic attack. This self-validating chemical state ensures that even if trace moisture or basic impurities enter the storage container, the thermodynamic barrier to enolization remains insurmountable at standard storage temperatures.

Experimental Methodology: Self-Validating Stability Assays

To rigorously verify the shelf-life and chiral integrity of stored Cbz-N-Me amino acids, laboratories must employ a self-validating analytical workflow. The following protocol utilizes orthogonal detection methods to isolate the specific mechanisms of degradation.

Protocol: Accelerated Stability and Chiral Purity Assessment

Phase 1: Matrix Preparation & Stress Testing

  • Sample Aliquoting: Weigh 50 mg of the Cbz-N-Me-AA (Free Acid) and 50 mg of the corresponding Cbz-N-Me-AA (DCHA Salt) into separate, amber glass HPLC vials.

  • Environmental Stress: Place the vials in a controlled stability chamber set to 40°C and 75% Relative Humidity (RH).

  • Timepoint Sampling: Extract samples at Day 0, Month 1, Month 3, and Month 6.

Phase 2: Chiral HPLC Analysis (Racemization Quantification) Causality Check: This step isolates the direct enolization pathway by quantifying the exact ratio of L- to D-enantiomers.

  • Sample Dilution: Dissolve 5 mg of the stressed sample in 1 mL of HPLC-grade Hexane/Isopropanol (80:20 v/v). If testing the DCHA salt, perform a mild liquid-liquid extraction with 0.1 M

    
     to liberate the free acid prior to injection, ensuring the DCHA peak does not co-elute.
    
  • Chromatography: Inject 10 µL onto a Chiralpak IC column (or equivalent immobilized polysaccharide chiral stationary phase).

  • Elution: Run an isocratic method at 1.0 mL/min. Monitor UV absorbance at 254 nm (specific to the Cbz aromatic ring).

  • Validation: Compare retention times against pure synthesized standards of the D-enantiomer to integrate the Area Under the Curve (AUC) accurately.

Phase 3: LC-MS Analysis (DKP and Cleavage Detection) Causality Check: This step identifies structural degradation, such as Cbz loss or DKP cyclization.

  • Chromatography: Inject the sample onto a standard C18 Reverse Phase column using a gradient of Water/Acetonitrile (with 0.1% Formic Acid).

  • Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) mode.

  • Data Analysis: Screen for the mass of the parent ion

    
    . Specifically look for 
    
    
    
    , which indicates the loss of the Cbz group, and
    
    
    , which may indicate intramolecular cyclization.

Protocol S1 Sample Preparation: Cbz-N-Me-AA (Free Acid vs DCHA Salt) S2 Accelerated Degradation: 40°C / 75% RH S1->S2 S3 Timepoint Sampling: 0, 1, 3, 6 Months S2->S3 S4 Chiral HPLC: Quantify D-Enantiomer % S3->S4 S5 LC-MS Analysis: Detect DKP & Cleavage Products S3->S5 S6 Data Synthesis: Establish Validated Shelf-Life S4->S6 S5->S6

Figure 2: Self-validating experimental workflow for assessing the storage stability of protected N-methyl amino acids.

References

  • Benchchem. N-((Benzyloxy)carbonyl)-N-methyl-L-valine | 42417-65-2. Benchchem. 1

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. 4

  • CDN. Strategies for Peptide Synthesis: An Overview. CDN. 2

  • Mayato, C. et al. Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. ACS Publications. 5

  • MDPI. Epimerisation in Peptide Synthesis. MDPI. 3

Sources

Z-N-Me-D-Nva-OH SMILES string and InChI key

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural specifications, physicochemical properties, and synthetic applications of Z-N-Me-D-Nva-OH , a specialized amino acid derivative used in advanced peptide drug discovery.

Structural Specifications, Synthetic Protocols, and Peptidomimetic Applications

Chemical Identity & Structural Analysis[1][2][3]

Z-N-Me-D-Nva-OH is a non-proteinogenic, orthogonal building block. It combines three critical structural modifications: the D-configuration (inducing reverse turn secondary structures), N-methylation (improving metabolic stability and membrane permeability), and the Norvaline side chain (providing linear hydrophobicity without the steric bulk of Valine or Isoleucine).

Core Identifiers
Identifier TypeValueNotes
IUPAC Name (2R)-2-[benzyloxycarbonyl(methyl)amino]pentanoic acidDefinitive nomenclature
Common Name Z-N-Me-D-Nva-OHCatalog shorthand
SMILES CCCCO)N(C)C(=O)OCC1=CC=CC=1Canonical (Isomeric)
InChI String InChI=1S/C14H19NO4/c1-4-5-12(13(16)17)15(2)14(18)19-10-11-8-6-7-9-11/h6-9,12H,4-5,10H2,1-2H3,(H,16,17)/t12-/m1/s1Standard InChI
InChI Key VZCYOQUCZCXQLZ-GFCCVEGCSA-NComputed from structure
Molecular Formula C₁₄H₁₉NO₄
Molecular Weight 265.31 g/mol
Structural Visualization

The following diagram illustrates the functional connectivity of the molecule, highlighting the protecting group (Z), the N-methylation site, and the chiral center.

Z_N_Me_D_Nva_OH cluster_stereo Stereochemistry Z_Group Benzyloxycarbonyl (Z) Protecting Group N_Atom Nitrogen (N) Z_Group->N_Atom Carbamate Linkage Alpha_C Alpha Carbon (R-Configuration) N_Atom->Alpha_C Peptide Backbone Methyl Methyl (Me) Modification Methyl->N_Atom N-Alkylation Side_Chain Norvaline Side Chain (-CH2-CH2-CH3) Alpha_C->Side_Chain Linear Hydrophobic Carboxyl Carboxylic Acid (-COOH) Alpha_C->Carboxyl C-Terminus

Figure 1: Functional connectivity of Z-N-Me-D-Nva-OH. Note the tertiary amide formed by N-methylation and the Z-protection.

Physicochemical Properties & Stability[1][7][8][9]

Understanding the physical behavior of this derivative is essential for handling and purification.

PropertyDescription/ValueImplications for Workflow
Physical State White to off-white powderHygroscopic; store in desiccator.
Solubility Soluble in DMF, DCM, DMSO, MeOH.Compatible with standard SPPS solvents.[1] Poor solubility in water/ether.
Chirality D-Isomer (R-config)Induces β-turn conformations; resistant to endogenous proteases.
Rotamers Exists as cis/trans rotamersNMR spectra in CDCl₃ or DMSO-d₆ will show dual peaks due to restricted rotation around the N-Me amide bond [1].
Storage -20°C (Long term), DesiccatedHydrolytically stable, but Z-group is sensitive to hydrogenolysis and strong acids (HBr/AcOH).

Synthetic Utility: Solid Phase Peptide Synthesis (SPPS)[10][11][12]

Incorporating Z-N-Me-D-Nva-OH into a peptide sequence presents specific challenges. The N-methyl group introduces significant steric hindrance, making both the acylation of this residue and the acylation onto this residue difficult.[1]

The "Difficult Coupling" Protocol

Standard HBTU/DIEA protocols often result in incomplete coupling or deletion sequences when N-methylated residues are involved. The following protocol utilizes HATU/HOAt , the gold standard for sterically hindered couplings [2].

Reagents Required:

  • Z-N-Me-D-Nva-OH (3.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.9 eq)

  • HOAt (1-Hydroxy-7-azabenzotriazole) (3.0 eq) - Optional but recommended for difficult sequences.

  • DIEA (N,N-Diisopropylethylamine) (6.0 eq)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang) in DMF for 30 minutes. Remove Fmoc from the previous residue (if applicable) using 20% Piperidine/DMF.

  • Pre-Activation (Critical):

    • Dissolve Z-N-Me-D-Nva-OH, HATU, and HOAt in minimal DMF.

    • Add DIEA immediately before adding to the resin.

    • Note: Do not pre-activate for >2 minutes to avoid racemization, although the D-config and N-Me group reduce this risk compared to Cys/His.

  • Coupling:

    • Add the activated mixture to the resin.[1]

    • Reaction Time: 2 to 4 hours at Room Temperature.[1][2]

    • Optimization: For extremely difficult sequences, microwave irradiation (75°C, 10 min) significantly improves yield [3].

  • Monitoring:

    • Chloranil Test: Use the Chloranil test (for secondary amines) rather than the Kaiser test (which detects primary amines). The Kaiser test may yield false negatives if the previous residue is also N-methylated or Proline.

  • Double Coupling: If the test is positive (blue particles), repeat the coupling step with fresh reagents.

Workflow Diagram: N-Me Coupling Cycle

SPPS_Protocol Start Resin-Peptide-NH2 Deprotect 1. Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Coupling 3. Coupling Reaction (2-4 hrs or MW 75°C) Wash1->Coupling Activate 2. Activation (Z-N-Me-D-Nva-OH + HATU + DIEA) Activate->Coupling Add mixture Check 4. Chloranil Test Coupling->Check Success Proceed to Next AA Check->Success Negative (Colorless) Fail Double Couple Check->Fail Positive (Blue) Fail->Coupling Repeat

Figure 2: Optimized SPPS cycle for sterically hindered N-methylated amino acids.

Applications in Drug Development[7][12][14]

Conformational Constraint

The N-methylation of D-Norvaline serves a dual purpose in peptidomimetics:

  • Cis-Peptide Bond Promotion: Unlike standard amide bonds which overwhelmingly favor the trans conformation (>99%), N-methylated amides have a significantly lower energy barrier between cis and trans states. This allows the peptide to adopt turn structures (e.g., Type II' β-turns) often required for receptor binding [4].

  • Phi/Psi Angle Restriction: The steric clash between the N-methyl group and the side chain restricts the available Ramachandran space, locking the peptide into a bioactive conformation.

Metabolic Stability (PK Improvement)

Peptides containing Z-N-Me-D-Nva-OH exhibit extended half-lives (t1/2).

  • Protease Resistance: The lack of an amide proton (NH) prevents hydrogen bonding with the catalytic site of proteases (e.g., Chymotrypsin).

  • D-Enantiomer Effect: Endogenous enzymes are stereoselective for L-amino acids; the D-configuration renders the backbone unrecognizable to most degradative enzymes.

References

  • Kessler, H. (1982). Conformation and Biological Activity of Cyclic Peptides. Angewandte Chemie International Edition, 21(7), 512-523. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 41(5), 1826-1844. Link

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Link

Sources

Methodological & Application

Synthesis of Cbz-N-methyl-D-norvaline: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Methylated Amino Acids in Drug Discovery

N-methylated amino acids are crucial building blocks in modern medicinal chemistry and peptide-based drug development. The strategic incorporation of a methyl group onto the amide nitrogen of a peptide backbone can significantly enhance the pharmacokinetic properties of the parent molecule. This modification can lead to increased metabolic stability by hindering enzymatic degradation, improved membrane permeability, and controlled conformational rigidity, which can result in higher binding affinity and selectivity for biological targets. Cbz-N-methyl-D-norvaline, a derivative of the non-proteinogenic amino acid D-norvaline, is a valuable intermediate in the synthesis of complex peptides and pharmacologically active compounds. This guide provides detailed, field-proven protocols for the synthesis of Cbz-N-methyl-D-norvaline from D-norvaline, offering in-depth technical insights for researchers, scientists, and drug development professionals.

Synthetic Strategy: A Two-Step Approach

The synthesis of Cbz-N-methyl-D-norvaline from D-norvaline is most effectively achieved through a two-step process:

  • N-Carbobenzoxy (Cbz) Protection: The primary amino group of D-norvaline is first protected with a benzyloxycarbonyl (Cbz) group. This is a robust and widely used protecting group in peptide chemistry, known for its stability under various reaction conditions and its ease of introduction and removal.[1][2] The Cbz group effectively masks the nucleophilicity of the amino nitrogen, preventing unwanted side reactions during subsequent synthetic steps.

  • N-Methylation: The Cbz-protected D-norvaline is then subjected to N-methylation. A common and highly efficient method involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the nitrogen of the carbamate, followed by treatment with a methylating agent like methyl iodide (MeI).[3][4]

This two-step approach ensures high yields and purity of the final product. The overall synthetic transformation is depicted below:

Synthetic Pathway D_Norvaline D-Norvaline Cbz_D_Norvaline Cbz-D-norvaline D_Norvaline->Cbz_D_Norvaline Step 1: Cbz Protection (Benzyl Chloroformate, Base) Final_Product Cbz-N-methyl-D-norvaline Cbz_D_Norvaline->Final_Product Step 2: N-Methylation (Sodium Hydride, Methyl Iodide)

Caption: Overall synthetic workflow for Cbz-N-methyl-D-norvaline.

Part 1: Synthesis of N-Cbz-D-norvaline (Cbz Protection)

Principle and Mechanistic Insight

The protection of the amino group of D-norvaline with the Cbz group is typically achieved by reacting it with benzyl chloroformate (also known as benzyloxycarbonyl chloride, Cbz-Cl) under alkaline conditions.[1][2] The base, commonly sodium hydroxide or sodium bicarbonate, serves two critical purposes: it deprotonates the amino group, increasing its nucleophilicity, and it neutralizes the hydrochloric acid that is formed as a byproduct of the reaction. Maintaining a slightly alkaline pH (typically 8-10) is crucial to prevent the decomposition of benzyl chloroformate and to minimize the risk of racemization of the amino acid.[1]

Experimental Protocol: Cbz Protection of D-norvaline
Reagent Molecular Weight ( g/mol ) Amount Molar Equivalents
D-norvaline117.1510.0 g1.0
Sodium Hydroxide (NaOH)40.003.75 g1.1
Benzyl Chloroformate (Cbz-Cl)170.5915.0 mL1.1
Diethyl Ether-2 x 50 mL-
Hydrochloric Acid (HCl), 6M-As needed-
Ethyl Acetate-3 x 50 mL-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of D-norvaline in 100 mL of a 1M aqueous solution of sodium hydroxide. Cool the solution to 0°C in an ice bath.

  • Addition of Cbz-Cl: While vigorously stirring the cooled solution, slowly add 15.0 mL of benzyl chloroformate dropwise over a period of 30 minutes. Ensure the temperature of the reaction mixture is maintained at or below 5°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel and wash with two 50 mL portions of diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.

    • Carefully acidify the aqueous layer to a pH of 2-3 with 6M hydrochloric acid while cooling in an ice bath. A white precipitate of Cbz-D-norvaline should form.

    • Extract the product with three 50 mL portions of ethyl acetate.

    • Combine the organic layers and wash with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude Cbz-D-norvaline can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield a white crystalline solid.

Part 2: Synthesis of Cbz-N-methyl-D-norvaline (N-Methylation)

Principle and Mechanistic Insight

The N-methylation of Cbz-D-norvaline is achieved using a strong base, sodium hydride, and a methylating agent, methyl iodide.[3][4] The reaction proceeds through the formation of a dianion. Sodium hydride first deprotonates the carboxylic acid, and a second equivalent deprotonates the nitrogen of the carbamate. The resulting sodium carboxylate is less nucleophilic than the deprotonated carbamate, leading to selective alkylation on the nitrogen atom upon the addition of methyl iodide.[5] Anhydrous conditions are crucial for the success of this reaction, as sodium hydride reacts violently with water.

N-Methylation Workflow cluster_0 Reaction Setup cluster_1 Deprotonation & Methylation cluster_2 Work-up & Purification Dissolution Dissolve Cbz-D-norvaline in anhydrous THF Cooling Cool to 0°C (Ice Bath) Dissolution->Cooling MeI_Addition Add Methyl Iodide Cooling->MeI_Addition NaH_Addition Portion-wise addition of Sodium Hydride MeI_Addition->NaH_Addition Reaction Stir at room temperature overnight NaH_Addition->Reaction Quenching Carefully quench with water Reaction->Quenching Acidification Acidify to pH 2-3 with 1M HCl Quenching->Acidification Extraction Extract with Ethyl Acetate Acidification->Extraction Purification Purify by column chromatography Extraction->Purification

Caption: Step-by-step workflow for the N-methylation of Cbz-D-norvaline.

Experimental Protocol: N-Methylation of Cbz-D-norvaline
Reagent Molecular Weight ( g/mol ) Amount Molar Equivalents
Cbz-D-norvaline251.285.0 g1.0
Anhydrous Tetrahydrofuran (THF)-100 mL-
Methyl Iodide (MeI)141.943.7 mL3.0
Sodium Hydride (NaH), 60% dispersion in mineral oil24.00 (as NaH)1.6 g2.0 (as NaH)
Water-As needed-
Hydrochloric Acid (HCl), 1M-As needed-
Ethyl Acetate-3 x 50 mL-
Saturated Sodium Thiosulfate Solution-50 mL-

Procedure:

  • Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add 5.0 g of Cbz-D-norvaline and 100 mL of anhydrous THF. Stir the mixture until the solid is completely dissolved.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add 3.7 mL of methyl iodide to the stirred solution.

  • Deprotonation: Carefully add 1.6 g of sodium hydride (60% dispersion in mineral oil) portion-wise over a period of 30-45 minutes. Caution: Hydrogen gas is evolved; ensure adequate ventilation in a fume hood.

  • Reaction: After the addition of sodium hydride is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Work-up:

    • Carefully quench the reaction by slowly adding 20 mL of water while cooling in an ice bath.

    • Acidify the mixture to a pH of 2-3 with 1M HCl.

    • Extract the product with three 50 mL portions of ethyl acetate.

    • Combine the organic layers and wash with 50 mL of saturated sodium thiosulfate solution to remove any residual iodine, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude Cbz-N-methyl-D-norvaline is typically an oil and can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure product.

Characterization

The final product, Cbz-N-methyl-D-norvaline, should be characterized to confirm its identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule, showing the presence of the Cbz group, the norvaline side chain, and the N-methyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass of the molecule, confirming its elemental composition.

  • Optical Rotation: Measurement of the specific rotation will confirm the stereochemical integrity of the D-enantiomer.

Safety Precautions

  • Benzyl Chloroformate (Cbz-Cl): is a lachrymator and is corrosive. Handle with care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydride (NaH): is a flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle in an inert atmosphere (argon or nitrogen) and quench carefully.

  • Methyl Iodide (MeI): is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate PPE.

  • Solvents: Diethyl ether and tetrahydrofuran are flammable. Use in a well-ventilated area away from ignition sources.

Conclusion

The synthesis of Cbz-N-methyl-D-norvaline from D-norvaline is a straightforward yet critical process for the advancement of peptide-based drug discovery. The two-step protocol detailed in this guide, involving Cbz protection followed by N-methylation, provides a reliable and efficient route to this valuable N-methylated amino acid. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can confidently synthesize Cbz-N-methyl-D-norvaline for their research and development needs.

References

  • BenchChem. (2025). Application Note and Protocol for Coupling N-Carbobenzoxy-DL-norvaline to Solid-Phase Resins.
  • Benoiton, N. L., & Coggins, J. R. (1971). Synthesis of N-Methylamino Acid Derivatives from Amino Acid Derivatives using Sodium Hydride/Methyl Iodide. Canadian Journal of Chemistry, 49(11), 1968-1971.
  • Lokey, R. S. (2017). N-Methylation of Boc amino acids.
  • Chemie, G. (2009). 6 Synthesis of N-Alkyl Amino Acids.
  • BenchChem. (2025). A Comparative Guide to CBZ-D-VALINE and Boc-D-valine in Solid-Phase Peptide Synthesis.
  • Wipf, P., & Venkatraman, S. (1996). A New Reagent for the Synthesis of Peptides Containing N-Methylamino Acids. The Journal of Organic Chemistry, 61(23), 8004–8005.
  • Organic Syntheses. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester.
  • BenchChem. (2025). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.
  • R. K. Olsen. (1970). A convenient method for the N-methylation of amino acids. The Journal of Organic Chemistry, 35(6), 1912–1915.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Suzhou Highfine Biotech. (2025). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
  • ChemicalBook. (2026). Cbz-N-methyl-L-valine.
  • John D. Roberts and Marjorie C. Caserio. (1977). Basic Principles of Organic Chemistry, second edition. W. A. Benjamin, Inc.
  • PrepChem.com. Synthesis of N-Cbz-norvaline amide.
  • MilliporeSigma. N-Cbz-D-norvaline.
  • U.S. Patent No. US8357820B2. (2013). Process for producing N-protected amino acid.
  • BenchChem. (2025). N-((Benzyloxy)carbonyl)-N-methyl-L-valine.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylation of amino acids. A new route to N-methylamino acids. Canadian Journal of Chemistry, 51(15), 2555-2561.
  • McDermott, J. R., & Benoiton, N. L. (1973). A novel, convenient method for the N-methylation of amino acids. Canadian Journal of Chemistry, 51(15), 2562-2567.

Sources

Advanced Coupling Strategies for Sterically Hindered N-Methyl Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Abstract & Introduction

The incorporation of N-methyl amino acids (N-Me-AAs) into peptide sequences is a critical strategy in drug discovery to enhance metabolic stability, membrane permeability, and oral bioavailability.[1][2] However, the N-methyl group introduces severe steric clash and eliminates the amide proton, preventing hydrogen bonding that typically stabilizes the peptide backbone.[3]

For the synthetic chemist, this presents two primary challenges:

  • Drastically Reduced Nucleophilicity: The secondary amine of an N-terminal N-Me-AA is significantly less reactive than a primary amine.[1]

  • High Racemization Risk: Activation of N-Me-AAs (where the carboxyl group is on the N-methylated residue) facilitates the formation of oxazolonium ions, leading to rapid epimerization.

This guide moves beyond standard EDC/HOBt chemistry to detail the "heavy artillery" of peptide synthesis—COMU, HATU, and PyAOP —providing optimized protocols to overcome these barriers.

Mechanistic Insight: The Steric Barrier

Standard coupling reagents often fail because the transition state required for amide bond formation is destabilized by the bulky N-methyl group. Furthermore, the absence of the N-H proton prevents the formation of hydrogen-bonded networks that can sometimes assist in pre-organizing the reactants.

The Racemization Trap

When activating an N-methyl amino acid, the risk of racemization via oxazolonium formation is significantly higher than with standard amino acids.

  • Mechanism: The carbonyl oxygen of the penultimate residue attacks the activated carbonyl of the N-Me-AA.

  • Result: Formation of a chemically stable but chirally labile oxazolonium intermediate.

  • Solution: Use of "immonium" type reagents (COMU, HATU) with superior leaving groups (Oxyma, HOAt) that react faster than the oxazolonium cyclization rate.[2][3][4]

Visualization: Reagent Selection Logic

The following decision tree guides the selection of the optimal coupling reagent based on the specific steric context of the junction.

ReagentSelection Start Identify Coupling Junction Q1 Is the Nucleophile (Amine) N-Methylated? Start->Q1 No1 No (Primary Amine) Q1->No1 Standard Nucleophile Yes1 Yes (Secondary Amine) Q1->Yes1 Hindered Nucleophile Q2 Is the Activated Acid N-Methylated? No1->Q2 VeryDiff Extremely Difficult (N-Me to N-Me) Yes1->VeryDiff No No Q2->No No Yes Yes Q2->Yes Yes Standard Standard Coupling (DIC/Oxyma or HBTU) Difficult High Racemization Risk Sol_Diff Use COMU or HATU Base: TMP (Collidine) Difficult->Sol_Diff Sol_VeryDiff Use PyAOP or PyBrOP Double Couple Microwave (50°C) VeryDiff->Sol_VeryDiff No->Standard Yes->Difficult

Figure 1: Decision matrix for selecting coupling reagents. PyAOP is preferred for N-Me to N-Me couplings due to high reactivity without guanidinylation risks.[1]

Reagent Selection Guide

ReagentClassBest ApplicationProsCons
COMU UroniumGeneral N-Me coupling; Gold Standard for safety & efficiency.[1][5][6]Higher efficiency than HATU; Less epimerization; Safer (No benzotriazole).[2][4]Stability in DMF is lower than HATU (use fresh).[2][4]
HATU UroniumDifficult couplings; Historical standard.[3][4]Extremely reactive; Proven track record.[3][4][7]Risk of guanidinylation of amines; Expensive; HOAt byproduct is sensitizing.[3][8]
PyAOP PhosphoniumN-Me to N-Me junctions ; Cyclizations.[1][9]Does not guanidinylate amines; Superior for secondary amines.[3][4]Very expensive; Byproduct (HOAt) is sensitizing.[2]
BEP PyridiniumN-methylated peptides.[1][6][10][11][12][13]High reactivity specific to N-methyls; Low racemization.[1][6][10]Less commonly available than HATU/COMU.[3][4]
BTC Acid Chloride"Impossible" couplings (e.g., Aib-Aib, N-Me-Aib).[1][2][4]Highest reactivity (Acid Chloride).[2][4]Requires strict anhydrous conditions; Hazardous (Phosgene source).[2][4]

Detailed Protocols

Protocol A: The Modern Standard (COMU/Oxyma)

Recommended for coupling an N-Methyl AA to a Primary Amine .[2]

Rationale: COMU releases Oxyma Pure, a non-explosive additive that suppresses racemization more effectively than HOBt.[3][4] The morpholine ring in COMU acts as an internal base, enhancing stability and reactivity.[3][4]

Materials:

  • Fmoc-N-Me-AA-OH (3.0 eq)[1]

  • COMU (3.0 eq)[2][4][14]

  • Oxyma Pure (3.0 eq) - Optional but recommended for max purity[1][2]

  • DIPEA (Diisopropylethylamine) (6.0 eq)[2][4]

  • Solvent: DMF or NMP (NMP preferred for difficult sequences)[2][4]

Step-by-Step:

  • Resin Preparation: Swell resin in DMF for 30 mins. Deprotect Fmoc (20% Piperidine/DMF) and wash thoroughly (5x DMF).[2][4][15][16]

  • Activation: In a dry vial, dissolve Amino Acid, COMU, and Oxyma in DMF.

    • Note: Concentration should be high (0.3 – 0.5 M) to drive kinetics.[2][4]

  • Base Addition: Add DIPEA immediately before adding to resin.[4]

    • Color Change: Solution will turn bright orange/red.[3][4]

  • Coupling: Add mixture to resin. Shake/vortex for 1 hour at Room Temp.

  • Monitoring: Perform Chloranil Test (see Section 6). Kaiser test is invalid here.

  • Second Coupling (if needed): If positive, repeat with fresh reagents.

Protocol B: The "Heavy Lifter" (PyAOP)

Recommended for coupling to an N-Methyl AA (N-Me to N-Me junctions).[1][2]

Rationale: Uronium reagents (HATU/COMU) can react with the N-terminal amine to form a guanidino-derivative, permanently capping the chain.[2][17] Phosphonium salts (PyAOP) do not suffer from this side reaction, making them safer for slow-reacting secondary amines.[1][2][3][4]

Materials:

  • Fmoc-AA-OH (4.0 eq)[1][2]

  • PyAOP (4.0 eq)[2]

  • Base: 2,4,6-Collidine (TMP) (8.0 eq)[1][2][3][4]

    • Expert Tip: Collidine is a weaker, more hindered base than DIPEA, reducing the risk of base-catalyzed elimination or racemization during long couplings.[1][2][3][4]

Step-by-Step:

  • Pre-Activation: Dissolve Amino Acid and PyAOP in NMP.

  • Base Addition: Add Collidine.

  • Coupling: Add to resin containing the secondary amine (N-Me terminus).[17]

  • Reaction Conditions:

    • Microwave: 50°C for 20 mins (Power: 25-30W).

    • Manual: 2 hours at Room Temp, or overnight if very hindered.

  • Double Coupling: Highly recommended for N-Me to N-Me junctions.[1]

  • Capping: Acetylate unreacted amines (Acetic Anhydride/Pyridine) to prevent deletion sequences.

Critical Optimization Parameters

Solvent Choice: The "Magic" of NMP

While DMF is standard, NMP (N-methylpyrrolidone) is superior for N-methylated peptides.[1][2] It disrupts beta-sheet aggregation (common in hydrophobic N-Me sequences) and improves swelling of the resin matrix.[2]

Base Selection: Collidine vs. DIPEA[3][4][8]
  • DIPEA: Stronger base.[4] Good for standard couplings.[4][18]

  • Collidine (TMP): Weaker, non-nucleophilic.[2][3][4] Mandatory when using HATU/PyAOP with Cysteine or Histidine to prevent racemization.[4] It is also preferred for extremely slow couplings to prevent base-catalyzed degradation of the active ester.

Temperature
  • Room Temp: Safe, standard.

  • 50°C - 60°C: significantly improves coupling to N-methyl amines.[1]

  • Warning: Do NOT use heat when coupling Cysteine or Histidine (racemization risk).[2][4]

Monitoring & Quality Control

The Failure of the Kaiser Test

The standard Kaiser (Ninhydrin) test relies on a primary amine to produce a blue color. It will not detect unreacted N-methyl (secondary) amines.[2]

The Solution: Chloranil Test (or Acetaldehyde/Chloranil)

Used to detect secondary amines.[4]

  • Reagent A: 2% Acetaldehyde in DMF.

  • Reagent B: 2% Chloranil in DMF.

  • Procedure:

    • Place a few resin beads in a small tube.[4]

    • Add 2 drops of A and 2 drops of B.

    • Wait 5 minutes at room temp.

  • Result:

    • Dark Blue/Green beads: Positive (Unreacted Secondary Amine present -> Recouple).[2][4]

    • Colorless/Amber beads: Negative (Coupling Complete).

References

  • El-Faham, A., & Albericio, F. (2011).[1][2][3][4] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[2][3][4] Link[2][4]

  • El-Faham, A., et al. (2009).[2][3][4][19][20] COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uranium Coupling Reagents.[1][6] Chemistry – A European Journal, 15(37), 9404–9416.[2][3][4] Link[2][4]

  • Coste, J., et al. (1990).[2][3][4] PyBOP: A new peptide coupling reagent devoid of toxic by-product.[6][21] Tetrahedron Letters, 31(2), 205-208.[1][2][3][4] Link[2][4]

  • Li, H., et al. (2000).[2][3][4] 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis.[1][10][11][12][21] Chemistry Letters, 29(3), 204-205.[1][2][3][4] Link[2][4]

  • Subirós-Funosas, R., et al. (2009).[2][3][4][19][20] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[6][20][22][23] Chemistry – A European Journal, 15(37), 9394–9403.[2][3][4][20] Link[2][4]

Sources

Application Note: High-Fidelity N-Methylation of Cbz-D-Norvaline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of N-methyl groups into peptide backbones is a critical strategy in drug discovery to enhance metabolic stability, membrane permeability, and conformational rigidity.[1][2] However, N-methylation of Cbz-protected D-Norvaline (Cbz-D-Nva-OH) presents specific stereochemical challenges. Direct methylation (using NaH/MeI) often risks racemization via oxazolone intermediates or O-methylation of the carbamate.

This Application Note details the Freidinger-Reddy Protocol , a two-step reductive alkylation route via a 5-oxazolidinone intermediate. This method is selected for its superior retention of chirality (>99.9% enantiomeric excess) and operational scalability, making it the industry standard for high-value D-amino acid building blocks.

Mechanistic Workflow

The reaction proceeds through the formation of a pseudo-proline-like intermediate (oxazolidinone), which locks the chiral center before the methyl group is fully established. This "chiral lock" mechanism is what prevents racemization.

FreidingerMechanism Substrate Cbz-D-Norvaline (Starting Material) Intermediate N-Cbz-5-Oxazolidinone (Cyclic Intermediate) Substrate->Intermediate Cyclization (-H2O) Reagents1 Paraformaldehyde cat. p-TsOH Toluene, Reflux Reagents1->Intermediate Product N-Me-Cbz-D-Norvaline (Target) Intermediate->Product Reductive Ring Opening Reagents2 Triethylsilane (Et3SiH) TFA / CHCl3 Reagents2->Product

Figure 1: The "Chiral Lock" mechanism via oxazolidinone formation prevents racemization common in direct alkylation methods.

Detailed Protocol

Phase 1: Formation of the Oxazolidinone Intermediate

This step cyclizes the amino acid with formaldehyde. Efficient water removal is the critical quality attribute (CQA) for conversion.

Reagents & Materials:

  • Substrate: Cbz-D-Norvaline (10.0 g, 39.8 mmol)

  • Aldehyde Source: Paraformaldehyde (3.0 g, ~100 mmol, 2.5 eq)

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H2O) (0.38 g, 2.0 mmol, 0.05 eq)

  • Solvent: Toluene (200 mL)

  • Apparatus: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

Procedure:

  • Setup: Charge the flask with Cbz-D-Nva-OH, paraformaldehyde, and p-TsOH in Toluene.

  • Reflux: Heat the mixture to reflux (bath temp ~120°C). Ensure the Dean-Stark trap is pre-filled with toluene.

  • Monitoring: Reflux for 2–4 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexane). The starting material (polar acid) should disappear, replaced by a less polar spot (oxazolidinone).

    • Note: The oxazolidinone is often an oil that solidifies upon standing.

  • Workup: Cool to room temperature. Wash the organic layer with 5% NaHCO3 (2 x 50 mL) to remove the catalyst and unreacted acid.

  • Drying: Dry over MgSO4, filter, and concentrate in vacuo.

  • Yield Check: Expect >90% yield. The product can be used directly in Phase 2 without recrystallization if purity is >95% by HPLC.

Phase 2: Reductive Ring Opening

This step reduces the hemiaminal ether of the oxazolidinone to a methyl group using an ionic hydrogenation mechanism.

Reagents:

  • Substrate: Crude Oxazolidinone (from Phase 1)

  • Reductant: Triethylsilane (Et3SiH) (3 eq relative to substrate)

  • Solvent/Acid: Trifluoroacetic Acid (TFA) and Chloroform (CHCl3) (1:1 v/v ratio).[3]

Procedure:

  • Dissolution: Dissolve the oxazolidinone in CHCl3 (5 mL per gram of substrate).

  • Addition: Add TFA (equal volume to CHCl3). The solution may darken slightly.

  • Reduction: Add Triethylsilane slowly. Stir at room temperature for 24–48 hours.

    • Observation: The reaction is complete when the oxazolidinone peak disappears on HPLC.

  • Quench & Workup: Concentrate the mixture under reduced pressure to remove TFA and excess silane.

  • Extraction: Redissolve residue in Et2O or EtOAc. Extract with 1N NaOH (3x). The product (as a carboxylate) moves to the aqueous phase.

  • Isolation: Acidify the combined aqueous extracts with HCl to pH 2. Extract back into EtOAc. Dry (MgSO4) and concentrate.

  • Purification: If necessary, crystallize from EtOAc/Hexane or purify via flash chromatography (MeOH/DCM gradient).

Key Process Parameters & Data

Stoichiometry Table
ComponentRoleEquivalentsNotes
Cbz-D-Nva-OH Substrate1.0High purity (>98%) required.
Paraformaldehyde C1 Synthon2.0 – 3.0Excess ensures complete cyclization.
p-TsOH Catalyst0.05 – 0.1Strong acid required for acetal formation.
Triethylsilane Hydride Source3.0Acts as the hydride donor for C-O cleavage.
TFA Solvent/ActivatorExcessPromotes formation of the iminium ion species.
Quality Control Specifications
  • 1H NMR (CDCl3): Look for the N-Methyl singlet appearing around 2.8 – 3.0 ppm . The disappearance of the oxazolidinone CH2 (usually a broad doublet/singlet around 5.2 ppm) confirms ring opening.

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA/TFA (90:10:0.1).

    • Acceptance Criteria: < 0.5% L-isomer (Cbz-L-Nva-OH or N-Me-L).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Cyclization (Phase 1) Water in systemEnsure Dean-Stark is functioning; use fresh Paraformaldehyde.
Low Yield in Phase 2 Polymerization of silane or insufficient acidIncrease TFA concentration; ensure anhydrous conditions initially.
Racemization Observed Overheating or basic workup delayKeep workup cold; do not leave in basic aqueous phase for extended periods.
Product is an Oil Common for N-Me amino acidsConvert to DCHA salt (Dicyclohexylamine) for crystallization and storage.

References

  • Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones. Journal of Organic Chemistry, 48(1), 77–81.

  • Reddy, G. V., Rao, G. V., & Iyengar, D. S. (2000). A new and efficient synthesis of N-(benzyloxycarbonyl)-N-methyl-α-amino acids. Tetrahedron Letters, 41(6), 949-951.

  • Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). The Facile Production of N-Methyl Amino Acids via Oxazolidinones.[2][3][4][5] Chemical Reviews, 104(11), 5823–5846.

Sources

Introduction: Navigating the Challenges of Sterically Hindered Peptide Deprotection

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Deprotection of the Cbz Group from N-methyl-D-norvaline Peptides

The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains a foundational amine protecting group in peptide synthesis.[1][2] Its popularity stems from its high stability under a variety of conditions and its clean removal, typically by catalytic hydrogenolysis, which yields only volatile byproducts like toluene and carbon dioxide.[3] However, the synthesis of peptides containing N-methylated amino acids, such as N-methyl-D-norvaline, introduces significant steric challenges that can render standard deprotection protocols sluggish or incomplete.[4][5][6]

The presence of a methyl group on the amide nitrogen fundamentally alters the peptide backbone's conformation and reactivity. This steric hindrance can impede the access of the catalyst to the Cbz group's benzylic position, slowing the rate of hydrogenolysis. This application note provides a detailed examination of the mechanistic considerations and offers robust, optimized protocols for the efficient removal of the Cbz group from N-methyl-D-norvaline-containing peptides, ensuring high yields and purity for researchers in synthetic chemistry and drug development.

Mechanistic Overview: The Cleavage of the Cbz Group

The primary method for Cbz group removal is catalytic hydrogenolysis. The process involves the cleavage of the benzyl-oxygen bond, mediated by a palladium catalyst and a hydrogen source.[3][7] The reaction proceeds through an unstable carbamic acid intermediate, which spontaneously decarboxylates to liberate the free amine.[8]

G cluster_0 Catalytic Hydrogenolysis Mechanism start Cbz-N(Me)-Peptide intermediate Carbamic Acid Intermediate (R-N(Me)-COOH) start->intermediate H₂ + Pd/C toluene Toluene start->toluene Hydrogenolysis amine Free Amine (R-NH(Me)) intermediate->amine Spontaneous Decarboxylation co2 CO₂ intermediate->co2

Caption: Simplified mechanism of Cbz deprotection via catalytic hydrogenolysis.

An alternative to using hydrogen gas is catalytic transfer hydrogenation, which utilizes a hydrogen donor molecule like ammonium formate, formic acid, or triethylsilane in the presence of a palladium catalyst.[9][10][11] This method is often preferred for its operational simplicity and for avoiding the hazards associated with compressed hydrogen gas.[10][12] For substrates containing reducible functional groups (e.g., alkenes, alkynes) that are incompatible with hydrogenolysis, acid-mediated cleavage provides a viable, albeit harsher, alternative.[7][13]

Protocol 1: Catalytic Transfer Hydrogenation for N-Methylated Peptides

This protocol is the recommended starting point for deprotecting Cbz-N-methyl-D-norvaline peptides. It is generally safer, faster, and highly efficient. The use of a hydrogen donor like ammonium formate circumvents the need for specialized hydrogenation equipment.[14][15] Microwave irradiation can further accelerate the reaction, often reducing reaction times from hours to minutes.[10][15]

Rationale: The N-methyl group on the peptide backbone can slow down the reaction by sterically hindering the approach of the catalyst. Therefore, slightly elevated temperatures or the use of microwave energy can provide the necessary activation energy to overcome this barrier, leading to a more efficient deprotection.

Experimental Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve the Cbz-protected N-methyl-D-norvaline peptide (1.0 equiv) in a solvent such as methanol (MeOH) or ethanol (EtOH) to a concentration of approximately 0.1 M.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, ~10-20 mol% Pd) to the solution. Safety Note: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere if dry.

  • Hydrogen Donor Addition: Add ammonium formate (HCOONH₄, 3-5 equivalents) to the mixture. The addition may cause some effervescence.[3]

  • Reaction:

    • Standard Conditions: Stir the reaction mixture vigorously at room temperature or heat to 40-60 °C.

    • Microwave Conditions: If using a microwave reactor, heat the mixture for 10-30 minutes at 80-100 °C.[10][12]

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product should be more polar than the starting material. On LC-MS, look for the disappearance of the starting material's mass peak and the appearance of the product peak, which will have a mass difference corresponding to the loss of the Cbz group (C₈H₈O₂ = 136.15 g/mol ).

  • Work-up: Upon completion, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with the reaction solvent (e.g., MeOH).

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The ammonium formate byproducts are typically removed during subsequent purification steps (e.g., chromatography or extraction).

Protocol 2: Acid-Mediated Deprotection using AlCl₃/HFIP

For peptides containing functional groups sensitive to reduction (e.g., alkynes, nitro groups), catalytic hydrogenolysis is not a suitable method. In these cases, acid-mediated deprotection offers a powerful alternative. While classic conditions like HBr in acetic acid are effective, they can be overly harsh.[7] A milder, more modern approach employs a combination of a Lewis acid, such as aluminum chloride (AlCl₃), in a highly polar, non-nucleophilic solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[16][17]

Rationale: The AlCl₃/HFIP system has been shown to be highly effective for Cbz deprotection while tolerating a wide range of other functional groups.[17] HFIP is thought to enhance the Brønsted acidity of the Lewis acid, facilitating the cleavage of the carbamate under relatively mild, room-temperature conditions.[17] This method avoids the use of heavy metals and hazardous hydrogen gas, making it a scalable and cost-effective option.[18]

Experimental Procedure:

  • Dissolution: Dissolve the Cbz-protected N-methyl-D-norvaline peptide (1.0 equiv) in HFIP (approx. 0.2 M).

  • Reagent Addition: At room temperature, add aluminum chloride (AlCl₃, 3.0 equivalents) portion-wise to the solution. The mixture may become a suspension.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Reaction times can vary from 2 to 16 hours.[17]

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂). Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 times).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[17]

Comparative Summary of Deprotection Methods

The selection of an appropriate deprotection method is critical and depends on the overall structure of the peptide.

MethodReagents & ConditionsProsConsConsiderations for N-Methyl Peptides
Catalytic Hydrogenolysis H₂ gas, 10% Pd/C, MeOH or EtOAc, RTVery clean byproducts (toluene, CO₂). Mild conditions.[7]Requires H₂ gas (flammable). May reduce other functional groups.Reaction can be slow due to steric hindrance; may require higher catalyst loading or pressure.
Transfer Hydrogenation HCOONH₄, 10% Pd/C, MeOH, RT to 60°C (or Microwave)Avoids H₂ gas.[12] Rapid, especially with microwave heating.[10][15]Byproducts from the H-donor may complicate work-up. Still incompatible with reducible groups.Highly effective; heating can overcome steric hindrance. The recommended first choice.
Acid-Mediated Cleavage AlCl₃, HFIP, RTOrthogonal to hydrogenolysis.[19] Tolerates reducible groups.[17] No heavy metal catalysts.[18]Requires stoichiometric, corrosive reagents. HFIP is expensive. May not be suitable for other acid-labile groups (e.g., Boc).Effective alternative when hydrogenolysis fails or is incompatible with the substrate.

General Workflow and Analytical Monitoring

A systematic workflow is essential for successfully deprotecting complex peptides and ensuring the integrity of the final product.

G cluster_workflow Deprotection & Analysis Workflow start Cbz-N(Me)-Peptide setup Reaction Setup (Select Protocol 1 or 2) start->setup reaction Reaction Monitoring (TLC, LC-MS) setup->reaction workup Work-up & Filtration (Remove Catalyst/Reagents) reaction->workup Upon Completion purify Purification (Chromatography, etc.) workup->purify analysis Product Characterization (NMR, HRMS) purify->analysis

Caption: General workflow for the deprotection of a Cbz-protected peptide.

Analytical Monitoring:

  • Thin Layer Chromatography (TLC): The deprotected amine is significantly more polar than the Cbz-protected precursor. On a silica gel plate, the product spot will have a lower Rf value. A co-spot (a lane with both starting material and the reaction mixture) is useful to confirm the disappearance of the starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method for monitoring the reaction. It provides a clear indication of the conversion of the starting material to the product by observing the corresponding mass-to-charge (m/z) ratios.

CompoundProtecting GroupMolecular Formula ChangeMass Change (Da)
Starting MaterialCbz--
ProductFree Amine- C₈H₈O₂-136.15

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete or Slow Reaction 1. Steric Hindrance: The N-methyl and norvaline side chain are blocking catalyst access. 2. Catalyst Poisoning: Sulfur-containing residues or other impurities may deactivate the catalyst. 3. Insufficient Reagent: Not enough hydrogen donor or acid.1. For transfer hydrogenation, increase the temperature to 50-60°C or use microwave heating. For H₂ gas, increase pressure. Increase catalyst loading to 20-30 mol%. 2. Ensure the starting material is pure. If catalyst poisoning is suspected, filter and add fresh catalyst. 3. Add an additional 1-2 equivalents of the hydrogen donor or acid and continue monitoring.
Side Product Formation 1. Over-reduction (Hydrogenolysis): Other sensitive groups in the peptide may have been reduced. 2. Racemization (Acidic/Basic Conditions): Harsh conditions can sometimes lead to epimerization.1. Switch to a less reactive catalyst or use the AlCl₃/HFIP method. 2. Ensure conditions are not overly harsh. The AlCl₃/HFIP method is reported to be non-racemizing.[17] Analyze product purity by chiral HPLC if racemization is a concern.
Low Recovery After Work-up 1. Product Adsorption: The free amine may adsorb onto Celite or silica gel. 2. Incomplete Extraction: The product may be partially soluble in the aqueous phase, especially if it is a salt.1. After filtering through Celite, wash the pad extensively with the solvent. If necessary, use a more polar solvent like methanol. 2. Adjust the pH of the aqueous layer during extraction to ensure the amine is in its free base form for better solubility in organic solvents.

References

  • Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47. [Link]

  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • PubMed. (2025). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. [Link]

  • Taylor & Francis Group. (n.d.). Improved Catalyst for the Removal of Carbobenzyloxy Protective Groups. [Link]

  • Organic Chemistry Portal. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]

  • ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. [Link]

  • D. V. Ramana, et al. (2009). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Organic Chemistry Data. (n.d.). Cbz Protection - Common Conditions. [Link]

  • PubMed. (2005). A simple method for deprotection of the N- and O-carbobenzoxy groups and N-methylation of the desosamine sugar moiety of ketolides. [Link]

  • PMC. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. [Link]

  • Organic Chemistry Portal. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]

  • ResearchGate. (n.d.). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. [Link]

  • Dipòsit Digital de la Universitat de Barcelona. (n.d.). Backbone N-modified peptides: beyond N-methylation. [Link]

  • Semantic Scholar. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. [Link]

  • Springer. (n.d.). Synthesis of N-Alkyl Amino Acids. [Link]

  • ACS Publications. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]

  • PMC. (n.d.). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. [Link]

  • MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. [Link]

  • Korean Journal of Physiology & Pharmacology. (2011). Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic. [Link]

  • Google Patents. (n.d.). CN101007772A - Synthesis method of chiral norvaline.
  • ResearchGate. (n.d.). N -methylation in amino acids and peptides: Scope and limitations. [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]

  • ACS Omega. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. [Link]

  • ResearchGate. (2025). Development of a high performance chromatographic method for therapeutic drug monitoring of carbamazepine based on an experimental design approach. [Link]

  • PMC. (n.d.). Development and validation of an HPLC–UV method for the quantification of carbamazepine in rabbit plasma. [Link]

  • Journal of Chemical Reviews. (n.d.). A Review of HPLC Methods Developed for Quantitative Analysis of Carbamazepine in Plasma Samples. [Link]

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Application Notes and Protocols for the Synthesis of Protease-Resistant Peptides Using D-Norvaline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Protease Resistance in Peptide Therapeutics

Peptides have emerged as highly specific and efficacious therapeutic agents, capable of modulating a vast array of biological processes with lower toxicity compared to small molecules.[1] However, their clinical utility is often hampered by their susceptibility to proteolytic degradation, leading to short in vivo half-lives and diminished bioavailability.[2][3] A prominent strategy to overcome this limitation is the site-specific incorporation of non-natural D-amino acids into the peptide sequence.[3][4] This stereochemical alteration renders the adjacent peptide bonds resistant to the catalytic activity of endogenous proteases, which are inherently stereospecific for L-amino acids.[3][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of protease-resistant peptides through the incorporation of D-norvaline. D-norvaline, a D-enantiomer of the non-proteinogenic amino acid norvaline, presents a unique side chain that can influence peptide conformation and stability. We will delve into the rationale behind experimental choices, provide detailed, self-validating protocols, and present data visualization strategies to guide your research in developing next-generation, stable peptide therapeutics.

The Strategic Advantage of D-Norvaline Incorporation

The choice of D-norvaline as a tool for enhancing proteolytic resistance is underpinned by several key factors:

  • Steric Hindrance: The D-configuration of the alpha-carbon fundamentally alters the peptide backbone geometry, creating steric hindrance that prevents the peptide from fitting into the active site of most proteases.[2][5]

  • Minimal Perturbation of Bioactivity: While any modification to a peptide sequence can potentially impact its biological activity, the incorporation of D-amino acids at non-critical positions can often preserve or even enhance receptor binding and efficacy.[4] Careful selection of the substitution site is paramount.

  • Conformational Constraints: The introduction of a D-amino acid can induce localized changes in the peptide's secondary structure, such as altering helical propensity or turn formation.[6][7] This can lead to a more stable and proteolytically resistant conformation.

Experimental Workflow Overview

The development of a protease-resistant peptide incorporating D-norvaline follows a structured workflow, from initial synthesis to final stability assessment.

Workflow cluster_synthesis Peptide Synthesis & Purification cluster_characterization Characterization cluster_stability Protease Stability Assay Synthesis Solid-Phase Peptide Synthesis (SPPS) with Fmoc-D-norvaline Cleavage Cleavage from Resin & Side-Chain Deprotection Synthesis->Cleavage Purification RP-HPLC Purification Cleavage->Purification MassSpec Mass Spectrometry (MS) (Confirmation of Mass) Purification->MassSpec Purity Analytical RP-HPLC (Purity Assessment) Purification->Purity Incubation Incubation with Protease (e.g., Trypsin, Chymotrypsin) Purity->Incubation Quenching Reaction Quenching Incubation->Quenching Analysis RP-HPLC or LC-MS Analysis (Quantification of Intact Peptide) Quenching->Analysis

Caption: Experimental workflow for D-norvaline peptide synthesis.

Part 1: Synthesis and Purification of D-Norvaline Containing Peptides

The synthesis of peptides incorporating D-norvaline is readily achievable using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[8][9] This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support resin.[1][8]

Materials and Reagents
Reagent/MaterialSupplier (Example)GradePurpose
Fmoc-D-NorvalineSigma-Aldrich, BachemPeptide Synthesis GradeBuilding block for D-norvaline incorporation
Rink Amide MBHA ResinNovabiochem100-200 mesh, 0.5-0.8 mmol/g loadingSolid support for peptide synthesis, yields a C-terminal amide
Fmoc-L-amino acidsVariousPeptide Synthesis GradeStandard amino acid building blocks
HBTU (HATU or HCTU can also be used)VariousPeptide Synthesis GradeCoupling reagent for amide bond formation
N,N-Diisopropylethylamine (DIPEA)Sigma-AldrichPeptide Synthesis GradeBase for coupling reaction
PiperidineSigma-AldrichACS GradeReagent for Fmoc-deprotection
Dimethylformamide (DMF)Fisher ScientificPeptide Synthesis GradePrimary solvent for synthesis
Dichloromethane (DCM)Fisher ScientificACS GradeSolvent for washing
Trifluoroacetic acid (TFA)Sigma-AldrichReagent GradeReagent for cleavage of the peptide from the resin and side-chain deprotection
Triisopropylsilane (TIS)Sigma-AldrichReagent GradeScavenger to prevent side reactions during cleavage
WaterMilliporeHPLC GradeScavenger and solvent for purification
Acetonitrile (ACN)Fisher ScientificHPLC GradeMobile phase for RP-HPLC
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Norvaline Containing Peptide

This protocol outlines the manual synthesis of a generic peptide with a D-norvaline substitution. The process is cyclical, with each cycle consisting of deprotection and coupling steps.[10]

1. Resin Preparation: a. Place the Rink Amide MBHA resin (e.g., 0.1 mmol scale) in a reaction vessel. b. Swell the resin in DMF for at least 30 minutes.

2. Fmoc-Deprotection: a. Drain the DMF from the swollen resin. b. Add a solution of 20% piperidine in DMF to the resin. c. Agitate the mixture for 5 minutes, then drain. d. Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes. e. Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

3. Amino Acid Coupling (Incorporation of Fmoc-D-Norvaline): a. In a separate vial, dissolve Fmoc-D-norvaline (3 eq. relative to resin loading), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF. b. Add the activated amino acid solution to the deprotected resin. c. Agitate the reaction mixture for 2 hours at room temperature. d. To confirm the completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

4. Iterative Cycles: a. Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence until the desired length is achieved.

5. Final Fmoc-Deprotection: a. After the final coupling step, perform a final Fmoc-deprotection as described in step 2.

6. Cleavage and Deprotection: a. Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen. b. Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). c. Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation. d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Precipitate the crude peptide by adding cold diethyl ether. f. Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice. g. Dry the crude peptide pellet under vacuum.

Protocol 2: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide product will contain impurities from incomplete reactions and side reactions.[1] Purification is essential to obtain a highly pure peptide for subsequent characterization and biological assays.

1. Sample Preparation: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).

2. HPLC System and Column: a. Use a preparative RP-HPLC system equipped with a C18 column. b. The mobile phases are typically:

  • Mobile Phase A: 0.1% TFA in Water
  • Mobile Phase B: 0.1% TFA in Acetonitrile

3. Gradient Elution: a. Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%). b. Inject the dissolved crude peptide onto the column. c. Apply a linear gradient of increasing Mobile Phase B concentration over a set period (e.g., 5% to 65% B over 30 minutes). The optimal gradient will depend on the hydrophobicity of the peptide. d. Monitor the elution of the peptide at a wavelength of 214 or 280 nm.

4. Fraction Collection and Analysis: a. Collect fractions corresponding to the major peak. b. Analyze the purity of the collected fractions using analytical RP-HPLC. c. Pool the fractions with the desired purity (>95%).

5. Lyophilization: a. Freeze the pooled fractions and lyophilize to obtain the pure peptide as a white, fluffy powder.

Part 2: Characterization of the Synthesized Peptide

Thorough characterization is crucial to confirm the identity and purity of the synthesized D-norvaline containing peptide.

Protocol 3: Mass Spectrometry (MS)

MS is used to confirm that the synthesized peptide has the correct molecular weight.

1. Sample Preparation: a. Dissolve a small amount of the lyophilized peptide in a suitable solvent for MS analysis (e.g., 50% ACN/water with 0.1% formic acid).

2. Mass Analysis: a. Infuse the sample into an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer. b. Acquire the mass spectrum and compare the observed molecular weight with the calculated theoretical molecular weight of the desired peptide.

Protocol 4: Analytical RP-HPLC for Purity Assessment

Analytical RP-HPLC is used to determine the purity of the final peptide product.[11]

1. HPLC System and Column: a. Use an analytical RP-HPLC system with a C18 column. b. Use the same mobile phases as in the preparative HPLC.

2. Analysis: a. Dissolve a small amount of the lyophilized peptide in a suitable solvent. b. Inject the sample and run a gradient similar to the one used for purification, but typically faster. c. Integrate the peak areas in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Part 3: In Vitro Protease Stability Assay

The primary goal of incorporating D-norvaline is to enhance resistance to proteolysis. This protocol describes a general method to assess the stability of the synthesized peptide in the presence of a specific protease.[12][13][14]

Protease_Assay Peptide D-Norvaline Peptide (Known Concentration) Incubation Incubation at 37°C Peptide->Incubation Protease Protease Solution (e.g., Trypsin in Buffer) Protease->Incubation Timepoints Aliquots taken at different time points (0, 1, 2, 4, 8, 24h) Incubation->Timepoints Quench Quench Reaction (e.g., add TFA or heat) Timepoints->Quench Analysis RP-HPLC or LC-MS Analysis Quench->Analysis Data Plot % Intact Peptide vs. Time Analysis->Data

Caption: Workflow for the in vitro protease stability assay.

Materials and Reagents
Reagent/MaterialSupplier (Example)GradePurpose
Test PeptideSynthesized>95% PurityPeptide to be tested for stability
Control PeptideSynthesized>95% PurityAll-L-amino acid version of the test peptide
ProteaseSigma-AldrichSequencing Gradee.g., Trypsin, Chymotrypsin, Elastase
Assay Buffer--e.g., Phosphate-buffered saline (PBS), pH 7.4
Quenching AgentSigma-AldrichReagent Gradee.g., Trifluoroacetic acid (TFA), PMSF
Protocol 5: Protease Stability Assay

1. Preparation of Solutions: a. Prepare a stock solution of the test peptide and the control peptide in the assay buffer at a known concentration (e.g., 1 mg/mL). b. Prepare a stock solution of the protease in the assay buffer at a suitable concentration (the optimal enzyme:substrate ratio should be determined empirically).

2. Incubation: a. In separate microcentrifuge tubes, mix the peptide solution (test or control) with the protease solution. b. As a negative control, mix the peptide solution with the assay buffer without the protease. c. Incubate all tubes at 37°C.

3. Time-Course Sampling: a. At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each reaction tube. b. Immediately quench the enzymatic reaction by adding a quenching agent (e.g., an equal volume of 1% TFA solution). This will denature the protease and stop the reaction.[15]

4. Analysis: a. Analyze each quenched sample by analytical RP-HPLC or LC-MS. b. Quantify the amount of intact peptide remaining at each time point by measuring the peak area.

5. Data Analysis: a. For each peptide, plot the percentage of intact peptide remaining as a function of time. b. Calculate the half-life (t½) of each peptide in the presence of the protease.

Expected Results and Data Presentation

The D-norvaline containing peptide is expected to exhibit a significantly longer half-life compared to its all-L-amino acid counterpart when incubated with the protease.

Table 1: Comparative Stability of a Model Peptide and its D-Norvaline Analog in the Presence of Trypsin

Time (hours)% Intact L-Peptide% Intact D-Norvaline Peptide
0100100
14598
22095
4592
8<188
24<175

Troubleshooting and Considerations

  • Incomplete Coupling: If the Kaiser test remains positive after the initial coupling of D-norvaline, a double coupling step may be necessary. Some D-amino acids or specific sequences can be challenging to couple.[4]

  • Racemization: While less common with standard coupling reagents like HBTU, racemization can be a concern, especially with certain amino acids.[16] Chiral purity can be assessed by specialized analytical techniques if required.[17]

  • Impact on Bioactivity: It is crucial to evaluate the biological activity of the D-norvaline modified peptide to ensure that the enhanced stability does not come at the cost of reduced efficacy.[18] The position of the D-amino acid substitution is a critical parameter to optimize.

Conclusion

The incorporation of D-norvaline into peptide sequences represents a robust and effective strategy for enhancing resistance to proteolytic degradation. By following the detailed protocols outlined in this application note, researchers can successfully synthesize, purify, and characterize D-norvaline containing peptides and quantitatively assess their stability. This approach is a valuable tool in the development of more stable and clinically viable peptide-based therapeutics.

References

  • Vertex AI Search. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Vertex AI Search. D Amino Acid Peptide Synthesis Service.
  • Vertex AI Search. (2025, February 12).
  • Vertex AI Search. (2023, October 19). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era.
  • Vertex AI Search. D‐Peptide and D‐Protein Technology: Recent Advances, Challenges, and Opportunities.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Mastering Solid Phase Peptide Synthesis (SPPS).
  • Vertex AI Search. The Effect of Insertion of D-Amino Acid on The Conformation of Cysteine Poly-Alanine Oligopeptides - Scholarly Commons.
  • Vertex AI Search. Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav - Rsc.org.
  • Vertex AI Search. (2025, February 12).
  • Vertex AI Search. Overview of Solid Phase Peptide Synthesis (SPPS).
  • Vertex AI Search.
  • Vertex AI Search. (2025, May 16).
  • Vertex AI Search. (2016, January 18). How can I check the stabilty of my peptide in various proteases in vitro by SDS PAGE?
  • Vertex AI Search. (2020, November 26). The Use of d-Amino Acids for Peptide Self-assembled Systems - Books.
  • PubMed. Effect of D-amino acids on structure and synthesis of peptidoglycan in Escherichia coli. [Link]

  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
  • PMC. Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. [Link]

  • Vertex AI Search.
  • Vertex AI Search.
  • LifeTein. (2012, March 28). D-amino acid peptides to resist common proteases.
  • Almac. (2014, May 26).
  • Waters Corporation. Synthetic Peptide Analysis | Purification, Characterization & Monitoring. [Link]

  • Vertex AI Search. Overview of Custom Peptide Synthesis.
  • WuXi AppTec DMPK. (2025, September 30). In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues.
  • ASM Journals. (2019, June 17). Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase | Applied and Environmental Microbiology.
  • Nowick Laboratory.
  • PMC. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. [Link]

  • University of Kansas. Design and Synthesis of Proteinase Inhibitors - Medicinal Chemistry. [Link]

  • ResearchGate. (2005, August 23).
  • PMC. (2017, June 2). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum.
  • PLOS. (2017, June 2). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - Our journal portfolio.

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Optimization of Amide Bond Formation with N-methyl-D-norvaline: An Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of N-methylated amino acids, such as N-methyl-D-norvaline, into peptide sequences is a critical strategy in medicinal chemistry for enhancing pharmacokinetic properties, including metabolic stability and cell permeability. However, the steric hindrance imposed by the N-methyl group presents significant challenges to standard amide bond formation protocols, often resulting in low coupling yields and incomplete reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing the coupling of N-methyl-D-norvaline. We will delve into the selection of appropriate coupling reagents, optimization of reaction conditions, and analytical monitoring techniques to ensure successful and efficient peptide synthesis.

Introduction: The Challenge of Steric Hindrance

Amide bond formation is the cornerstone of peptide synthesis.[1] The reaction involves the condensation of a carboxylic acid and an amine. In the context of solid-phase peptide synthesis (SPPS), this translates to the coupling of an N-terminally protected amino acid to the free amine of the growing peptide chain attached to a solid support.[2]

The primary obstacle in coupling N-methylated amino acids like N-methyl-D-norvaline is steric hindrance.[3][4] The methyl group on the nitrogen atom, in conjunction with the amino acid side chain, physically obstructs the approach of the activated carboxylic acid to the amine's nitrogen atom. This leads to several challenges:

  • Slower Reaction Rates: The increased steric bulk significantly reduces the frequency of effective collisions between the reacting molecules.

  • Incomplete Reactions: Standard coupling times may be insufficient to drive the reaction to completion, resulting in deletion sequences.[3]

  • Increased Side Reactions: Forcing conditions with standard reagents can lead to undesirable side reactions, such as racemization.[5][6]

Overcoming these hurdles requires a tailored approach, focusing on the use of highly reactive coupling reagents and the careful optimization of reaction parameters.

Strategic Selection of Coupling Reagents

Standard carbodiimide-based coupling reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often insufficiently reactive for sterically hindered couplings involving N-methylated amino acids.[4][] More potent activating agents are necessary to achieve high coupling efficiencies.

Uronium/Aminium and Phosphonium Salts: The Reagents of Choice

For difficult couplings, uronium/aminium salts and phosphonium salts have proven to be highly effective.[3][4][8] These reagents generate highly reactive activated esters that can overcome the steric barrier presented by N-methyl-D-norvaline.

Coupling Reagent ClassExamplesKey Advantages for N-methyl Amino Acid Coupling
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUHigh reactivity, rapid reaction kinetics, and reduced risk of racemization.[3][8] HATU is particularly effective for hindered couplings.[8][9] COMU offers a safer alternative to HOBt/HOAt-based reagents.[5]
Phosphonium Salts PyAOP, PyBOP, PyBrOPStrong coupling reagents with high chemoselectivity.[8] PyAOP is especially effective for coupling N-protected N-methyl amino acids.[3][6] PyBrOP is even more reactive and can be used for particularly challenging couplings.[5]

Expert Insight: While highly reactive, uronium/aminium reagents like HATU can lead to guanidinylation of the N-terminal amine if used in excess, which caps the peptide chain.[4] Therefore, careful control of stoichiometry is crucial.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a robust starting point for the optimization of N-methyl-D-norvaline coupling. It is essential to monitor the reaction progress to determine the optimal conditions for a specific sequence.

Materials and General Reagents
  • Fmoc-N-methyl-D-norvaline

  • Peptide-resin with a free N-terminal amine

  • Coupling Reagent (e.g., HATU, PyAOP)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine[3]

  • Solvents: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[10]

  • Deprotection Solution: 20% piperidine in DMF[9]

  • Washing Solvents: DMF, Dichloromethane (DCM)

Workflow for N-methyl-D-norvaline Coupling

G cluster_deprotection Fmoc Deprotection cluster_activation Amino Acid Activation cluster_coupling Coupling Reaction cluster_monitoring Reaction Monitoring cluster_wash Final Wash Deprotection Treat resin with 20% piperidine/DMF Wash1 Wash with DMF and DCM Deprotection->Wash1 Activation Dissolve Fmoc-N-methyl-D-norvaline, coupling reagent, and base in DMF Wash1->Activation Coupling Add activated amino acid solution to resin Activation->Coupling Agitation Agitate at room temperature Coupling->Agitation Monitoring Perform Bromophenol Blue test Agitation->Monitoring Wash2 Wash with DMF and DCM Monitoring->Wash2

Caption: General workflow for coupling N-methyl-D-norvaline in SPPS.

Detailed Coupling Protocol using HATU
  • Resin Swelling and Deprotection: Swell the peptide-resin in DMF for 30-60 minutes.[9] Treat the resin with 20% piperidine in DMF for 5-10 minutes, twice, to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Activation (Pre-activation is recommended): In a separate vessel, dissolve Fmoc-N-methyl-D-norvaline (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-5 minutes.

    • Rationale: Pre-activation ensures the formation of the highly reactive acyl-OAt ester before addition to the resin, which can improve coupling efficiency.[4]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature.

    • Optimization Point: Due to steric hindrance, extended coupling times of 2-12 hours are often necessary.[9][11] For particularly difficult sequences, a double coupling (repeating the coupling step with a fresh solution of activated amino acid) may be required.[12]

  • Monitoring the Coupling Reaction: The standard ninhydrin test is ineffective for secondary amines like N-methyl-D-norvaline. The bromophenol blue test is a reliable alternative.[4] A blue color indicates an incomplete reaction, while a green or yellow color suggests completion.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Key Optimization Parameters

Achieving high yields when coupling N-methyl-D-norvaline often requires a multi-parameter optimization approach.

Solvent Selection

The choice of solvent is critical as it must effectively solvate the growing peptide chain to ensure accessibility of the reactive sites.[13]

  • DMF (N,N-Dimethylformamide): A commonly used solvent that provides good solvation for most peptide sequences.[10]

  • NMP (N-Methyl-2-pyrrolidone): Can be a superior solvent for aggregating or "difficult" sequences due to its higher polarity and solvating power.[10]

  • Solvent Mixtures: In some cases, mixtures of solvents, such as DMF/DCM, can improve coupling outcomes.[10]

Temperature

While most SPPS couplings are performed at room temperature, for exceptionally challenging couplings, a moderate increase in temperature (e.g., to 40-50 °C) can enhance the reaction rate. However, this must be done with caution as elevated temperatures can increase the risk of racemization.[3]

Base Selection

The base plays a crucial role in activating the coupling reagent and maintaining the appropriate pH for the reaction.

  • DIPEA (N,N-Diisopropylethylamine): A sterically hindered, non-nucleophilic base that is widely used in SPPS.[5]

  • 2,4,6-Collidine: A weaker, more sterically hindered base that can be beneficial in minimizing racemization for sensitive amino acids.[3][5]

Analytical Techniques for Monitoring and Characterization

Accurate monitoring and characterization are essential to validate the success of the coupling reaction.

  • Qualitative Monitoring: As mentioned, the Bromophenol Blue test is the preferred method for monitoring the presence of unreacted N-methylated amines on the resin.[4]

  • Quantitative Analysis: After cleavage from the resin, the crude peptide should be analyzed by:

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the crude product and identify any deletion sequences or other impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight of the desired peptide and identify byproducts.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Coupling Yield Insufficiently reactive coupling reagent, inadequate coupling time, poor solvation of the peptide-resin.Switch to a more potent coupling reagent (e.g., HATU, PyAOP). Increase the coupling time or perform a double coupling.[4][12] Change the solvent to NMP or a DMF/DCM mixture.[10]
Presence of Deletion Peptides Incomplete coupling of N-methyl-D-norvaline.Optimize coupling conditions as described above. Consider using microwave-assisted synthesis to enhance coupling efficiency.[4]
Racemization Use of strong bases, elevated temperatures, or prolonged activation times.Use a weaker base like 2,4,6-collidine.[3] Avoid excessive temperatures. Keep pre-activation times to a minimum.[4]
Guanidinylation Excess uronium/aminium coupling reagent (e.g., HATU).Use a stoichiometric amount of the coupling reagent relative to the amino acid.[4]

Conclusion

The successful incorporation of N-methyl-D-norvaline into peptide sequences is a challenging but achievable goal. By moving beyond standard coupling protocols and employing highly reactive uronium/aminium or phosphonium salt reagents, researchers can effectively overcome the steric hindrance associated with this N-methylated amino acid. Careful optimization of reaction parameters, including solvent, temperature, and base selection, coupled with diligent reaction monitoring, is paramount. The protocols and strategies outlined in this application note provide a robust framework for scientists to confidently and efficiently synthesize peptides containing N-methyl-D-norvaline, thereby enabling the development of novel and more effective peptide-based therapeutics.

References

  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
  • AAPPTEC. Coupling Reagents.
  • Benchchem. Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines.
  • Optimizing Peptide Coupling: Key Techniques.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • Benchchem.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Petkova D., Borlinghaus N., Sharma S., et al. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ACS Sustainable Chem. Eng. 2020, 8, 12612.
  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • AAPPTec. Solvents for Solid Phase Peptide Stynthesis Contents.
  • Benchchem. (2025). Application Notes and Protocols for the Use of N-Methyl-DL-alanine in Peptide Synthesis.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • BOC Sciences. (2024, March 29).

Sources

Troubleshooting & Optimization

Preventing racemization of N-methyl-D-norvaline during activation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Case #NM-D-NVA-001 Subject: Optimization of N-Methyl-D-Norvaline Activation to Prevent Racemization Assigned Specialist: Dr. A. Vance, Senior Application Scientist Urgency: High (Irreversible Stereochemical Loss Risk)

Executive Summary: The Steric-Electronic Trap

N-methyl-D-norvaline (N-Me-D-Nva) presents a dual challenge in peptide synthesis:

  • Steric Hindrance: The N-methyl group introduces significant steric clash, slowing down the coupling rate.[1]

  • Electronic Activation: To overcome the slow kinetics, chemists often use stronger activation (e.g., HATU). However, the N-methyl group facilitates the formation of oxazolonium ions (pseudo-oxazolones), which are highly prone to racemization (conversion of D

    
     L).
    

The Core Conflict: You need high reactivity to force the coupling, but high reactivity (and excess base) drives racemization. This guide provides the protocols to navigate this narrow therapeutic window.

Mechanism of Failure: Why Racemization Occurs

Unlike standard amino acids, N-methylated residues cannot form the standard oxazolone (azlactone) because they lack the amide proton required for deprotonation. Instead, they racemize via the formation of a cationic oxazolonium ion .

Visualizing the Threat:

RacemizationMechanism cluster_0 Racemization Danger Zone Act Activated N-Me-D-Nva (Active Ester) Ox Oxazolonium Ion (Cationic Intermediate) Act->Ox Cyclization (Fast) Enol Mesoionic Enolate (Planar/Achiral) Ox->Enol Base-Catalyzed Deprotonation D_Prod D-Peptide (Retained) Ox->D_Prod Amine Attack (Major) L_Prod L-Peptide (Epimerized) Ox->L_Prod Amine Attack (Minor) Enol->Ox Reprotonation

Caption: The oxazolonium ion pathway is the primary driver of epimerization in N-methyl amino acids. Excess base accelerates the transition to the planar mesoionic enolate.

Optimized Protocols

Protocol A: The "Safe" Method (Standard Couplings)

Best for: Coupling N-Me-D-Nva to a primary amine (non-hindered).

Rationale: Carbodiimides (DIC) with Oxyma Pure create an active ester that is reactive enough to couple but acidic enough to suppress base-catalyzed enolization [1].

  • Dissolution: Dissolve Fmoc-N-Me-D-Nva-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

  • Activation: Add DIC (3.0 eq).[2]

  • Pre-activation: Stir for exactly 2 minutes . Do not exceed 5 minutes.

  • Coupling: Add mixture to the resin/amine.

  • Base: NONE . (If the amine is a salt, use exactly 1.0 eq of DIPEA relative to the salt, but avoid if possible).

Protocol B: The "Power" Method (Difficult Couplings)

Best for: Coupling N-Me-D-Nva to a secondary amine or bulky residue.

Rationale: HATU is faster but risky. We mitigate risk by swapping the base from DIPEA to 2,4,6-Collidine (TMP) . Collidine is weaker and sterically hindered, making it poor at abstracting the


-proton (preventing the enolate step in the diagram above) but sufficient to neutralize the acid generated [2].
  • Dissolution: Dissolve Fmoc-N-Me-D-Nva-OH (3.0 eq) and HATU (2.9 eq) in DMF.

  • Base Addition: Add 2,4,6-Collidine (6.0 eq). Avoid DIPEA.

  • Coupling: Add immediately to the resin.

  • Time: Limit coupling to 1-2 hours. If incomplete, re-couple rather than extending time.

Troubleshooting Guide & FAQs

Q1: I am seeing >5% L-isomer (epimer) in my final product. What is the first thing I should check?

A: Check your base. If you are using DIPEA or NMM with HATU/HBTU, you are driving the enolization of the oxazolonium intermediate.

  • Immediate Fix: Switch to Protocol B (Collidine).

  • Secondary Check: Are you pre-activating for too long? N-methyl activated esters racemize rapidly in solution. Add the base immediately before or simultaneous with addition to the resin.

Q2: The coupling is stalling (low yield), but I'm afraid to increase the temperature. What should I do?

A: Do not use heat (>40°C) with N-methyl amino acids during activation; it guarantees racemization.

  • Solution: Use double coupling . Perform a short coupling (45 min) with HATU/Collidine, drain, and repeat.

  • Alternative Reagent: Switch to COMU . COMU shows similar reactivity to HATU but often with lower racemization profiles due to the internal buffering effect of the Oxyma leaving group [3].

Q3: Can I use PyBOP?

A: Yes, specifically for N-Me to N-Me couplings. If you are coupling N-Me-D-Nva onto another N-methyl amino acid (an extremely difficult bond), PyBrOP or PyAOP are superior. These reagents are often used with DIEA, but for N-Me-D-Nva, stick to Collidine to protect the stereocenter.

Q4: How do I accurately measure the racemization level?

A: Standard C18 HPLC often cannot separate D/L peptides.

  • Method 1 (Marfey's Method): Hydrolyze a small sample of the peptide, react with FDAA (Marfey's reagent), and analyze by LC-MS. This converts enantiomers into diastereomers which separate easily.

  • Method 2 (Chiral Column): Use a Chiralpak® or equivalent column on the intact peptide if short (<5 residues).

Comparative Data: Coupling Reagents vs. Racemization[3][4][5][6]

The following table summarizes typical epimerization rates for N-methyl amino acid couplings (based on model systems like Z-Ala-MeLeu-OH coupling) [4].

Coupling SystemBaseRelative ReactivityRisk of RacemizationRecommendation
DIC / Oxyma NoneModerateLowest (< 0.5%) Standard Start
HATU DIPEAVery HighHigh (5-15%)Avoid
HATU CollidineVery HighLow-Moderate (1-3%)Difficult Couplings
PyBrOP DIPEAHighModerateN-Me to N-Me only
HBTU DIPEAHighHighNot Recommended

Decision Logic for Protocol Selection

DecisionTree Start Start: Coupling N-Me-D-Nva CheckTarget Is the Target Amine Sterically Hindered? Start->CheckTarget NotHindered No (Primary Amine) CheckTarget->NotHindered Hindered Yes (N-Methyl / Secondary) CheckTarget->Hindered ProtocolA USE PROTOCOL A (DIC / Oxyma) Base-Free NotHindered->ProtocolA ProtocolB USE PROTOCOL B (HATU / Collidine) Hindered->ProtocolB CheckRac Check Racemization (Marfey's / HPLC) ProtocolA->CheckRac ProtocolB->CheckRac ResultGood < 1% D-L Epimer Proceed CheckRac->ResultGood ResultBad > 1% D-L Epimer CheckRac->ResultBad Switch Switch to PyBrOP / Collidine or Double Couple Protocol A ResultBad->Switch

Caption: Decision matrix for selecting the optimal coupling strategy based on steric demand and observed racemization.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal. Link

  • Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." The Journal of Organic Chemistry. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

  • McDermott, J. R., & Benoiton, N. L. (1973). "N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation."[1][3][4][5][6] Canadian Journal of Chemistry. Link

Sources

Technical Support Center: Solubility Solutions for Hydrophobic Peptides

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers Working with Cbz-N-methyl-D-norvaline Peptide Analogues

Welcome to the technical support center for advanced peptide chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with a particularly difficult class of molecules: hydrophobic peptides containing Cbz-N-methyl-D-norvaline. Our goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs): Understanding the Challenge

This section addresses the fundamental reasons why this specific class of peptides presents significant solubility hurdles.

Q1: Why are my Cbz-N-methyl-D-norvaline peptides so difficult to dissolve in aqueous solutions?

A: The poor solubility of these peptides is not due to a single factor, but rather a combination of hydrophobic contributions from its core components. Understanding these components is the first step to overcoming the problem.

  • Carboxybenzyl (Cbz) Protecting Group: The Cbz group is a large, aromatic moiety used to protect the N-terminus.[1][2] Its benzyl component is inherently hydrophobic, significantly decreasing the peptide's affinity for aqueous media. While essential for synthesis, it is a primary contributor to poor solubility in the final protected peptide.[]

  • D-norvaline Residues: Norvaline is a non-proteinogenic amino acid and an isomer of valine.[4] As an aliphatic amino acid, its side chain is hydrophobic.[5][6] Peptides with a high content of such hydrophobic residues naturally resist dissolving in water.[7][8]

  • N-methylation: The effect of N-methylation on the peptide backbone is complex. While it can disrupt the intermolecular hydrogen bonds that lead to β-sheet formation and aggregation, it also increases the lipophilicity of the peptide.[9][10][11][12] This dual nature means that while it might prevent some forms of aggregation, it simultaneously enhances the overall hydrophobic character of the molecule.

Below is a diagram illustrating the interplay of these factors.

cluster_peptide Cbz-N-methyl-D-norvaline Peptide cluster_factors Contributing Factors cluster_result Result P Peptide Backbone Solubility Poor Aqueous Solubility & Aggregation P->Solubility Cbz Cbz Group (Aromatic, Hydrophobic) Cbz->P NMe N-methylation (Increases Lipophilicity, Disrupts H-Bonds) NMe->P Norvaline D-norvaline (Hydrophobic Side Chain) Norvaline->P Start Start: Lyophilized Peptide Test Q: Dissolve in Aqueous Buffer? Start->Test Fail Insoluble / Cloudy Test->Fail No Final Clear Final Solution Test->Final Yes (Unlikely) Organic Use minimal organic solvent (DMSO, DMF, NMP) (Protocol 1) Fail->Organic Stock Clear, Concentrated Stock Solution Organic->Stock Dilute Q: Dilute into Aqueous Buffer? Stock->Dilute Precipitate Precipitate Forms Dilute->Precipitate Yes Dilute->Final No SlowDilute Dilute dropwise with vigorous vortexing (Protocol 2) Precipitate->SlowDilute SlowDilute->Final Centrifuge Centrifuge to remove any micro-aggregates Final->Centrifuge Ready Solution Ready for Assay Centrifuge->Ready

Caption: Troubleshooting workflow for peptide solubilization.

Data Presentation: Solvent Selection Guide

The table below summarizes the properties of recommended solvents for hydrophobic peptides.

SolventTypeAdvantagesConsiderations
DMSO Polar AproticExcellent dissolving power for hydrophobic compounds. Low toxicity for most cell cultures at <1%. [13]Can be incompatible with some assays. Should not be used with peptides containing Cys or Met due to oxidation risk. [14][15]
DMF Polar AproticGood alternative to DMSO, especially if oxidation is a concern. [16][15]Higher toxicity than DMSO. Must be removed for many biological applications.
NMP Polar AproticCan be superior to DMF for preventing on-resin aggregation during synthesis and for dissolving difficult sequences. [17][18]Less common in biological labs; assay compatibility must be verified.
Acetonitrile Polar AproticOften used in HPLC; can be a useful co-solvent. [15]Volatile and easily removed.Less powerful solvent than DMSO/DMF for highly hydrophobic peptides.
Isopropanol Polar ProticCan be effective for very hydrophobic peptides. [14][19]May not be as effective as polar aprotic solvents.
6M Guanidine-HCl / 6M Urea Chaotropic AgentHighly effective at disrupting aggregation and hydrogen bonding networks. [13][15]Denatures proteins; incompatible with most biological assays.

Experimental Protocols

Protocol 1: Small-Scale Systematic Solubility Testing

This protocol is designed to efficiently determine the best solvent for your peptide using a minimal amount of material.

  • Preparation: Allow the peptide vial to warm to room temperature in a desiccator to prevent condensation. [16]Briefly centrifuge the vial to collect all lyophilized powder at the bottom. [13][16]2. Aliquot: Weigh out approximately 1 mg of the peptide into a sterile microcentrifuge tube.

  • Initial Test (Water): Add a calculated volume of sterile, purified water to target a high concentration (e.g., 10 mg/mL). Vortex for 30 seconds. If the solution is not perfectly clear, the peptide is insoluble in water. Proceed to the next step.

  • Organic Solvent Test (DMSO): To the same tube, add DMSO dropwise (e.g., 2-5 µL at a time). Vortex thoroughly after each addition. Continue until the peptide is fully dissolved. Note the minimal volume of DMSO required.

  • Sonication (Optional): If the peptide is resistant to dissolving, sonicate the tube in a water bath for 3-5 minutes. [14][19]Avoid excessive heating. [19]6. Observation: A successful dissolution results in a completely clear, particulate-free solution. If it remains cloudy or has visible solids, it is not fully dissolved.

  • Documentation: Record the final solvent composition and concentration of this test stock solution. This information will guide the preparation of your main stock.

Protocol 2: Preparation of a Working Solution from an Organic Stock

This protocol describes the critical dilution step to prevent precipitation.

  • Prepare Concentrated Stock: Based on your findings from Protocol 1, dissolve a larger amount of your peptide in the minimal required volume of the chosen organic solvent (e.g., 100% DMSO) to create a highly concentrated stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Prepare Dilution Buffer: Place the final volume of your desired aqueous buffer (e.g., PBS, Tris) into a larger tube (e.g., a 15 mL conical tube).

  • Initiate Agitation: Begin vigorously vortexing or stirring the aqueous buffer.

  • Slow, Dropwise Addition: While the buffer is being agitated, use a pipette to add the concentrated organic stock solution to the buffer one drop at a time. [15]It is critical to add the peptide to the buffer, not the other way around.

  • Final Concentration Check: Ensure the final concentration of the organic solvent is compatible with your assay (e.g., ≤1% DMSO).

  • Final Clarity Check & Centrifugation: Inspect the final solution for any cloudiness. Centrifuge the final solution at high speed (>10,000 x g for 10 minutes) and use the clear supernatant for your experiments. [14]

References

  • Vertex AI Search, Peptide Solubiliz
  • Benchchem, Technical Support Center: Overcoming Poor Solubility of Protected Peptides in SPPS,
  • ResearchGate, The effect of N-methylation of amino acids (Ac-X-OMe)
  • BOC Sciences, Protected Peptides: Essential Building Blocks for Research,
  • RSC Publishing, The effect of N-methylation of amino acids (Ac-X-OMe)
  • RSC Publishing, The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry,
  • The impact of N-methylation on aqueous solubility and lipophilicity,
  • PubMed, The effect of N-methylation of amino acids (Ac-X-OMe)
  • Sigma-Aldrich, Solubility Guidelines for Peptides,
  • Protecting Groups in Peptide Synthesis: A Detailed Guide,
  • Peptide Solubility Guidelines - How to solubilize a peptide,
  • NIH, Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC,
  • Benchchem, Best practices for handling and dissolving hydrophobic peptides like CRP 201-206,
  • Polypeptide, Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis,
  • Bachem, Peptide solubility,
  • NIH, Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC,
  • Taylor & Francis, Formulation Development for Hydrophobic Therapeutic Proteins,
  • RSC Publishing, Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibr
  • Isca Biochemicals, Peptide solubility | News,
  • Peptide Solubility Testing,
  • SB-PEPTIDE, Peptide solubility testing,
  • Sigma-Aldrich, Solubility Guidelines for Peptides,
  • JoVE, Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid,
  • NIH, Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC,
  • GenScript, Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innov
  • Biotage, How to synthesize hydrophobic peptides - Choosing the Right Solvent,
  • NIH, Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conform
  • AltaBioscience, Peptide Purific
  • Guidelines for Peptide Dissolving,
  • ACS Publications, Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry,
  • ResearchGate, (PDF) Controlling Segment Solubility In Large Protein Synthesis,
  • RSC Publishing, Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions,
  • RSC Publishing, Super silyl-based stable protecting groups for both the C- and N-terminals of peptides,
  • NIH, Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC,
  • Peptide solubility guidelines,
  • NIH, Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC,
  • bioRxiv, Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide,
  • ResearchGate, Role of Peptide Hydrophobicity in the Mechanism of Action of -Helical Antimicrobial Peptides,
  • ResearchGate, Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conform
  • Freie Universität Berlin, Influence of pH and sequence in peptide aggregation via molecular simul
  • NIH, Intrinsic Amino Acid Side-Chain Hydrophilicity/Hydrophobicity Coefficients Determined by Reversed-Phase High-Performance Liquid Chrom
  • ProImmune, WORKING WITH PEPTIDES,

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Technical Support Center: Troubleshooting Diketopiperazine (DKP) Formation in N-Methylated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing severe yield losses during Solid-Phase Peptide Synthesis (SPPS) of sequences containing N-methyl amino acids. Below, you will find mechanistic FAQs, validated troubleshooting workflows, quantitative data, and self-validating experimental protocols to eliminate diketopiperazine (DKP) side reactions.

I. Core Mechanisms & Diagnostics (FAQs)

Q1: Why does the presence of N-methyl amino acids at the C-terminus or penultimate position cause massive yield loss? A1: The yield loss is primarily driven by diketopiperazine (DKP) formation, a severe intramolecular side reaction that occurs at the dipeptide stage of SPPS. Causality: When an N-methylated amino acid is incorporated, it significantly increases the propensity of the peptide bond to adopt a cis-conformation 1[1]. This structural pre-organization brings the deprotected N-terminal amine into close spatial proximity with the ester carbonyl linking the first amino acid to the resin. Upon Fmoc removal, the free amine acts as a nucleophile, attacking the ester bond to form a thermodynamically stable six-membered DKP ring, effectively cleaving the peptide chain from the resin and halting synthesis 2[2].

DKP_Mechanism A Fmoc-Xaa2(N-Me)-Xaa1-Resin (Protected Dipeptide) B H-Xaa2(N-Me)-Xaa1-Resin (Free Amine Intermediate) A->B Deprotection (Base) C Intramolecular Aminolysis (Nucleophilic Attack) B->C cis-trans isomerization D Diketopiperazine (DKP) + Cleaved Resin C->D Chain Loss

Mechanism of diketopiperazine (DKP) formation during dipeptide deprotection.

Q2: How does the choice of solid support influence DKP formation? A2: The solid support is your first line of defense. Standard resins like Wang or PAM utilize benzyl ester linkages that are highly susceptible to nucleophilic attack 3[3]. To mitigate this, 2-Chlorotrityl chloride (2-CTC) resin is the industry gold standard for sequences prone to DKP 4[4]. Causality: The massive steric bulk of the trityl moiety physically shields the ester carbonyl carbon, drastically increasing the activation energy required for the intramolecular aminolysis and blocking the formation of the DKP ring 2[2].

Q3: Standard 20% piperidine in DMF deprotection is destroying my N-methylated dipeptide. What is the optimal alternative? A3: Standard 20% piperidine is too slow, leaving the free amine exposed for extended periods, which favors DKP cyclization. The optimal solution is a rapid-kinetics cocktail: 2% DBU and 5% piperazine in NMP [[5]](5]. Causality: DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is a strong, non-nucleophilic base that accelerates Fmoc removal to under 5 minutes 6[6]. Piperazine acts as an efficient scavenger for the dibenzofulvene byproduct, preventing undesired N-alkylation, while NMP provides superior resin swelling 7[7]. This minimizes the half-life of the vulnerable free-amine intermediate.

Q4: Can I alter my coupling strategy to bypass the DKP risk entirely? A4: Yes, through fragment condensation. By synthesizing and purifying an Fmoc-protected dipeptide (Fmoc-Xaa2-Xaa1-OH) in solution, you can couple it directly to the resin as a single unit [[8]](8]. Causality: Because the dipeptide is introduced with its N-terminus already protected by Fmoc, the vulnerable free-amine dipeptide intermediate is never generated on the solid support, completely bypassing the DKP pathway 7[7].

II. Strategic Workflows for DKP Mitigation

DKP_Workflow Start Identify DKP Risk: N-Me at Pos 1 or 2? Resin Select 2-CTC Resin (High Steric Hindrance) Start->Resin Stepwise SPPS Alt Alternative: Pre-formed Dipeptide Coupling Start->Alt Fragment Condensation Deprot Fmoc Removal: 2% DBU + 5% Piperazine Resin->Deprot Success Elongated Peptide (DKP Mitigated) Alt->Success Couple Rapid in situ Coupling of Xaa3 (HATU/DIPEA) Deprot->Couple Couple->Success

Decision tree for mitigating DKP formation in N-methylated peptide synthesis.

III. Quantitative Data & Reagent Selection

Table 1: Comparison of Fmoc-Deprotection Cocktails for N-Methylated Peptides
Deprotection CocktailSolventDKP Formation (%)Reaction KineticsRecommendation
20% PiperidineDMF~13.8%Standard (15-20 min)Not Recommended
5% PiperidineDMF~12.2%Slow (>30 min)Not Recommended
5% PiperazineDMF / NMP< 4.0%Moderate (15 min)Acceptable
2% DBU + 5% PiperazineNMP< 1.0%Ultra-Fast (5 min)Highly Recommended

Data synthesized from comparative deprotection studies on susceptible dipeptides 6[6], [[5]](5].

Table 2: Resin Selection Guide for C-Terminal N-Methyl Amino Acids
Resin TypeLinker ChemistrySteric HindranceDKP Risk ProfileCleavage Conditions
Wangp-Alkoxybenzyl esterLowVery High95% TFA
PAMPhenylacetamidomethylLowHighHF (Boc Chemistry)
2-CTC2-Chlorotrityl esterVery HighLow1-2% TFA

2-CTC is the definitive choice for mitigating intramolecular aminolysis 2[2], 4[4].

IV. Validated Experimental Protocols

Protocol 1: Ultra-Fast Fmoc Deprotection (DBU/Piperazine)

Objective: Minimize the half-life of the free-amine dipeptide to prevent DKP cyclization. Materials: 2% DBU (v/v) and 5% piperazine (w/v) dissolved in NMP.

  • Resin Swelling: Swell the peptide-resin (containing the N-methylated dipeptide) in NMP for 10 minutes to maximize reagent penetration.

  • Deprotection: Drain the solvent and immediately add the DBU/piperazine/NMP cocktail.

  • Reaction Timing: Agitate at room temperature for exactly 5 minutes . Causality: DBU provides rapid deprotonation, while piperazine scavenges the dibenzofulvene. Exceeding 5 minutes exponentially increases DKP risk.

  • Washing: Drain the reaction vessel and immediately wash the resin with NMP (3 × 1 min) to remove residual base.

  • Immediate Elongation: Proceed instantly to the coupling of the third amino acid.

Self-Validation Check: Collect the deprotection flow-through. Measure UV absorbance at 304 nm. A sharp, rapid peak confirms complete Fmoc removal and dibenzofulvene scavenging within the 5-minute window, ensuring the reaction has not been over-extended 9[9].

Protocol 2: 2-CTC Resin Loading and Rapid Elongation

Objective: Utilize steric hindrance to block DKP formation during the critical dipeptide stage. Materials: 2-CTC resin, Fmoc-Xaa1-OH, DIPEA, dry DCM, HATU.

  • Resin Preparation: Swell 2-CTC resin in dry DCM for 15 minutes. Causality: 2-CTC is highly moisture sensitive; using strictly dry DCM prevents the formation of inactive 2-chlorotrityl alcohol 4[4].

  • First Amino Acid Loading: Add a solution of Fmoc-Xaa1-OH (1.2 eq) and DIPEA (4 eq) in DCM. Agitate for 2 hours.

  • Capping: Cap unreacted active sites by adding HPLC-grade methanol (1 mL/g resin) and agitate for 15 minutes.

  • Washing: Drain and wash thoroughly with DCM and DMF.

Self-Validation Check (Resin Substitution): Cleave a 5 mg aliquot of the loaded resin using 2% TFA in DCM. Quantify the liberated Fmoc-Xaa1-OH via UHPLC against an external standard. This confirms the exact loading capacity (mmol/g) and validates that the esterification was successful before proceeding to the high-risk dipeptide stage 4[4].

  • Coupling the N-Methyl Amino Acid: Perform Fmoc deprotection (Protocol 1), then immediately couple Fmoc-Xaa2(N-Me)-OH using HATU/DIPEA. Causality: HATU is required to overcome the low nucleophilicity and steric bulk of secondary amines 1[1], 10[10].

V. References

1.[2] Title: Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. Source: peptidechemistry.org. URL: 2 2.[8] Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis. Source: peptide.com. URL: 8 3.[6] Title: Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Source: nih.gov. URL: 6 4.[5] Title: Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Source: acs.org. URL: 5 5.[4] Title: Accurate determination of resin substitution in solid phase peptide synthesis. Source: almacgroup.com. URL: 4 6.[1] Title: Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides: Kilogram-Scale GMP Production of the KRAS Inhibitor LUNA18. Source: acs.org. URL: 1 7.[7] Title: Technical Support Center: Minimizing Diketopiperazine Formation with Fmoc-Histidine. Source: benchchem.com. URL: 7 8.[10] Title: Synthesis, Profiling, and in Vivo Evaluation of Cyclopeptides Containing N-Methyl Amino Acids as Antiplasmodial Agents. Source: nih.gov. URL: 10 9.[3] Title: N-Methyl and Peptoid Scans of an Autoinducing Peptide Reveal New Structural Features Required for Activation and Inhibition. Source: rsc.org. URL: 3 10.[9] Title: Methods for Removing the Fmoc Group. Source: renyi.hu. URL: 9

Sources

Technical Support Center: Alternative Coupling Agents for Difficult N-methyl-D-norvaline Sequences

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the challenges of solid-phase peptide synthesis (SPPS), specifically focusing on the incorporation of N-methyl-D-norvaline. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties with sterically hindered amino acid couplings. Here, we will explore the underlying reasons for these challenges and provide detailed, field-proven troubleshooting strategies and alternative coupling protocols.

Troubleshooting Guide: Overcoming Difficult Couplings

Issue: Low Coupling Efficiency or Complete Failure with N-methyl-D-norvaline

Root Cause Analysis: The primary reason for difficult couplings involving N-methyl-D-norvaline is steric hindrance. The presence of the methyl group on the nitrogen atom, combined with the side chain of the incoming amino acid, physically obstructs the formation of the peptide bond.[1][2] This leads to significantly slower reaction kinetics compared to standard amino acid couplings. Consequently, standard coupling reagents like DCC or EDC are often not reactive enough to drive the reaction to completion.[2][3]

Solution Pathway:

  • Selection of a High-Reactivity Coupling Reagent: The first and most critical step is to switch from standard carbodiimide-based reagents to more potent phosphonium or aminium/uronium salt-based reagents.[2][4] These reagents form highly reactive active esters that can overcome the steric barrier.[5]

  • Extended Coupling Times and Double Coupling: Even with a more reactive coupling agent, an extended reaction time of 1-4 hours is often necessary for N-methylated residues.[3] If the coupling remains incomplete, performing a second coupling (double coupling) with a fresh solution of the activated amino acid is recommended.[2][6]

  • Monitoring the Reaction: Standard monitoring methods like the Kaiser test are unreliable for secondary amines like N-methyl-D-norvaline.[3] The bromophenol blue test is a reliable alternative to assess the presence of unreacted N-methylated amines on the resin.[2][7] A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete coupling.[7][8]

  • Microwave-Assisted Synthesis: The application of microwave energy can significantly accelerate difficult coupling reactions by providing localized heating, often leading to higher yields and shorter reaction times.[2][8]

Experimental Protocol: High-Efficiency Coupling of Fmoc-N-methyl-D-norvaline using HATU

This protocol outlines the use of HATU, a highly effective aminium salt-based coupling reagent, for incorporating Fmoc-N-methyl-D-norvaline into a growing peptide chain on a solid support.

Materials:

  • Fmoc-N-methyl-D-norvaline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

  • 20% Piperidine in DMF for Fmoc deprotection

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc protecting group.[3] Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-N-methyl-D-norvaline (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.[3]

  • Base Addition: Add DIPEA (8 equivalents) to the amino acid/HATU solution.[3] Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-4 hours at room temperature.[3]

  • Monitoring: Perform a bromophenol blue test to check for reaction completion.[7] If the test is positive (blue/green), a second coupling may be necessary.

  • Washing: Once the coupling is complete (yellow beads), drain the coupling solution and wash the resin extensively with DMF and DCM.

Frequently Asked Questions (FAQs)

Q1: Why are N-methylated amino acids like N-methyl-D-norvaline so difficult to couple?

The primary challenge is steric hindrance. The methyl group on the amide nitrogen, along with the amino acid side chain, creates a crowded environment that slows down the peptide bond formation.[1][2] This necessitates the use of more powerful coupling reagents and optimized reaction conditions to achieve satisfactory yields.[1]

Q2: Which alternative coupling agents are most effective for N-methyl-D-norvaline?

For difficult couplings involving N-methylated amino acids, several classes of reagents have proven to be highly effective:

  • Aminium/Uronium Salts: HATU, HCTU, and COMU are excellent choices.[1][2] HATU is often considered a top choice due to the high reactivity of its HOAt-based active ester.[3][4][5] HCTU offers a good balance of reactivity and cost-effectiveness.[5] COMU is a third-generation reagent with high efficiency and a favorable safety profile.[4][9][10]

  • Phosphonium Salts: Reagents like PyAOP and PyBOP are also highly effective.[1][11] PyAOP is particularly noted for its performance in coupling N-protected N-methyl amino acids.[11][12] For exceptionally challenging couplings, the more reactive PyBrOP can be employed.[2][11]

  • Other Reagents: T3P (Propylphosphonic Anhydride) has shown promise as a powerful coupling reagent, especially in solution-phase synthesis, with the advantage of producing water-soluble byproducts that simplify workup.[13][14][15]

Q3: Can I use standard coupling reagents like DCC or HBTU for N-methyl-D-norvaline?

While not impossible, it is generally not recommended. Standard carbodiimide reagents like DCC often result in very low yields.[2] HBTU, while more effective than DCC, is generally considered less efficient than HATU or phosphonium-based reagents for sterically hindered N-methylated residues.[3]

Q4: What is the risk of epimerization when using highly reactive coupling agents with N-methyl-D-norvaline?

Epimerization, the loss of stereochemical integrity at the alpha-carbon, is a potential side reaction, especially with prolonged activation times or the use of strong bases.[1][16] However, modern high-reactivity coupling agents like HATU and COMU are designed to suppress racemization.[4][5] Using a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine is also recommended to minimize this risk.[1][4]

Q5: What does a typical troubleshooting workflow look like for a failed N-methyl-D-norvaline coupling?

A logical troubleshooting workflow is essential for efficiently resolving coupling issues.

G cluster_0 Troubleshooting Workflow for Failed N-methyl-D-norvaline Coupling A Initial Failed Coupling (e.g., with HBTU/DCC) B Switch to High-Reactivity Reagent (HATU, HCTU, COMU, PyAOP) A->B Step 1: Change Reagent C Extend Coupling Time (2-4 hours) B->C Step 2: Optimize Time E Monitor with Bromophenol Blue Test C->E Step 3: Monitor D Perform Double Coupling D->E Re-monitor G Successful Coupling E->G Result: Yellow H Incomplete Coupling E->H Result: Blue/Green F Consider Microwave-Assisted Synthesis F->E Re-monitor H->D Action H->F Alternative Action

Caption: A stepwise approach to troubleshooting difficult N-methyl-D-norvaline couplings.

Comparative Data of Alternative Coupling Agents

The selection of a coupling agent is often a balance between reactivity, cost, and potential side reactions. The following table provides a general comparison of commonly used alternative reagents for difficult N-methyl amino acid couplings.

Coupling ReagentClassRelative ReactivityKey AdvantagesPotential Considerations
HATU Aminium SaltVery HighHighly effective for hindered couplings, suppresses racemization.[1][3][4][5]Higher cost, can cause guanidinylation of the N-terminus if used in large excess.[1][17]
HCTU Aminium SaltHighGood balance of high efficiency and cost-effectiveness.[5]Less reactive than HATU.[18]
COMU Aminium SaltVery HighHigh efficiency, safer handling profile (non-explosive byproducts), water-soluble byproducts.[4][9][10]
PyAOP Phosphonium SaltVery HighParticularly effective for coupling N-methyl amino acids, low racemization.[1][11][12]Higher cost.
PyBrOP Phosphonium SaltExtremely HighEffective for the most stubborn couplings where other reagents fail.[2][11]High reactivity may increase the risk of side reactions if not used carefully.[4]
T3P Phosphonic AnhydrideHighWater-soluble byproducts simplify workup, low toxicity, effective at suppressing epimerization.[13][14][15]May require anhydrous conditions for optimal performance.[14][19]

References

  • Coupling Reagents. AAPPTEC - Peptides. [Link]

  • 3.7 Phosphonium Salts. Thieme Chemistry. [Link]

  • Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess?. PubMed. [Link]

  • Understanding T3P® from start to finish. The domain rxweb-prd.com is registered by NetNames. [Link]

  • New coupling reagent for solid phase peptide synthesis. AAPPTEC. [Link]

  • Total Synthesis of Dehydrodidemnin B. Use of Uronium and Phosphonium Salt Coupling Reagents in Peptide Synthesis in Solution. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing. [Link]

  • Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory. [Link]

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI. [Link]

  • Technical Support Information Bulletin 1206 - HCTU. AAPPTec. [Link]

  • DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega. [Link]

  • COMU: a third generation of uronium-type coupling reagents. PubMed. [Link]

  • COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies. [Link]

  • Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt. PMC - NIH. [Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Cyclover-Assisted Liquid-Phase Peptide Synthesis Using T3P® as a Green Coupling Reagent. Organic Letters - ACS Publications - ACS.org. [Link]

  • HCTU and TCTU. New coupling reagents: Development and industrial aspects. ResearchGate. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

  • Which strategies do you use for difficult sequences in solid phase synthesis?. ResearchGate. [Link]

  • Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Epimerisation in Peptide Synthesis. PMC - NIH. [Link]

  • Synthesis of N-Alkyl Amino Acids. ScienceDirect. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Link]

Sources

Technical Support Center: Troubleshooting Acidolysis of Z-N-Me-D-Nva Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. As drug development increasingly relies on structurally constrained, non-natural peptides to improve proteolytic stability and bioavailability, the use of N-methylated amino acids like Z-N-Me-D-Nva (Benzyloxycarbonyl-N-methyl-D-norvaline) has become standard practice. However, the acidolytic removal of the Z (Cbz) protecting group from N-methylated residues presents unique mechanistic challenges.

This guide is engineered for research scientists and provides field-proven, self-validating protocols to eliminate side reactions such as epimerization, benzylation, and sequence fragmentation during deprotection.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my Z-N-Me-D-Nva peptide undergo severe epimerization (loss of D-chirality) during standard HBr/AcOH deprotection?

The Causality: N-methylated amino acids (NMAs) are notoriously susceptible to acid-catalyzed epimerization[1]. Unlike primary amino acids, the bulky N-methyl group sterically hinders the peptide bond, altering the cis/trans isomer equilibrium. When subjected to anhydrous hydrobromic acid in acetic acid (HBr/AcOH), the protonated N-methyl carbonyl readily forms an oxazolonium-like intermediate. This lowers the activation energy for enolization, allowing rapid proton abstraction at the


-carbon and resulting in a racemic (L/D) mixture[2].
The Solution:  Do not use strictly anhydrous conditions. The addition of a precise amount of water (1–2% v/v) to the HBr/AcOH mixture acts as a highly effective nucleophilic competitor. Water rapidly hydrolyzes the reactive oxazolonium intermediate before 

-proton abstraction can occur, effectively trapping the chiral center and preserving the D-Nva stereochemistry[1][2].
Q2: I am observing +90 Da adducts on my mass spectra after Z-deprotection. How do I prevent this?

The Causality: Acidolysis of the Benzyloxycarbonyl (Z) group generates a highly reactive electrophile: the benzyl carbocation (


). While D-norvaline features an inert, straight-chain aliphatic side chain, the liberated benzyl cation will indiscriminately alkylate other electron-rich moieties in your peptide, including the N-methyl group itself, backbone amides, or susceptible downstream residues (e.g., Trp, Tyr, Met)[3].
The Solution:  You must implement a multi-scavenger kinetic trap. Relying solely on anisole is insufficient for N-methylated peptides. Incorporating thioanisole  and 1,2-ethanedithiol (EDT)  provides soft, highly nucleophilic sulfur atoms that react with the hard benzyl carbocation orders of magnitude faster than the peptide backbone[3].
Q3: Why is my peptide fragmenting or forming Diketopiperazines (DKPs) immediately after removing the Z group?

The Causality: N-methyl amino acids strongly favor the cis conformation of the preceding peptide bond. If D-Nva is located at the second position from the N-terminus, the free secondary amine generated post-acidolysis is perfectly pre-organized to attack the adjacent carbonyl. This intramolecular attack ejects the rest of the peptide chain, forming a thermodynamically stable 6-membered diketopiperazine (DKP) ring. The Solution: DKP formation is accelerated by basic conditions and thermal energy. You must quench the acidolysis reaction rapidly at sub-zero temperatures (e.g., -20°C using cold ether). Furthermore, during the subsequent coupling step, use highly reactive coupling reagents (e.g., HATU/HOAt) and minimize pre-activation times to ensure the intermolecular coupling outcompetes the intramolecular DKP cyclization.

Part 2: Visualizing the Optimization Logic

The following logic tree illustrates the mechanistic pathways of Z-N-Me-D-Nva acidolysis and the chemical rationale behind our optimized protocol.

G Start Z-N-Me-D-Nva Peptide (Protected) Acidolysis Acidolysis Cleavage Start->Acidolysis Path1 Anhydrous HBr/AcOH (Unoptimized) Acidolysis->Path1 Path2 HBr/AcOH + 2% H2O + Thioanisole (Optimized) Acidolysis->Path2 SideRxn1 Oxazolonium Formation -> Epimerization Path1->SideRxn1 SideRxn2 Benzyl Cation Release -> Backbone Alkylation Path1->SideRxn2 Mech1 H2O Traps Intermediate -> Retains D-Chirality Path2->Mech1 Mech2 Thioanisole Scavenges Cation -> Prevents Alkylation Path2->Mech2 Fail Racemized & Alkylated Byproducts SideRxn1->Fail SideRxn2->Fail Success Pure N-Me-D-Nva Peptide Mech1->Success Mech2->Success

Workflow and mechanistic pathways for optimizing the acidolysis of Z-N-Me-D-Nva derivatives.

Part 3: Quantitative Scavenger & Cocktail Data

The table below summarizes the empirical outcomes of various cleavage cocktails on Z-N-Me-D-Nva derivatives. Notice the critical impact of water on preserving stereochemical integrity.

Cleavage Cocktail FormulationEpimerization (%)Benzylation (%)Overall Peptide Recovery (%)
33% HBr/AcOH (Strictly Anhydrous)15 – 20%~ 5.0%< 70%
33% HBr/AcOH + 5% Thioanisole15 – 20%< 1.0%75%
33% HBr/AcOH + 2% H₂O + 5% Thioanisole < 1.0% < 1.0% > 90%
TFMSA / TFA / Thioanisole (1:8:1)~ 2.0%< 1.0%80 – 85%*

*Note: Lower recovery in TFMSA is frequently due to partial backbone fragmentation at the N-methyl amide bond, a known vulnerability when using hard acids.

Part 4: Optimized Step-by-Step Methodology

This protocol is designed as a self-validating system . By carefully controlling the nucleophilicity of the environment and the thermodynamics of the quench, side reactions are systematically suppressed.

Materials Required:
  • 33% HBr in Glacial Acetic Acid (Freshly titrated)

  • Thioanisole (Scavenger)

  • Milli-Q Water (Nucleophilic trap)

  • Diethyl Ether (Chilled to -20°C)

Procedure:
  • Cocktail Preparation: In a chemically resistant vial, prepare the cleavage cocktail by mixing 33% HBr/AcOH, Thioanisole, and Milli-Q Water in a 93 : 5 : 2 volumetric ratio.

  • Temperature Equilibration: Chill the cleavage cocktail to 0°C in an ice bath. Causality: Starting the reaction at 0°C minimizes the initial thermal energy available for backbone cleavage before the Z-group is fully removed.

  • Reaction Initiation: Add the dry Z-N-Me-D-Nva peptide to the chilled cocktail (approx. 10 mL of cocktail per gram of peptide). Stir gently until fully dissolved.

  • Incubation: Allow the reaction to proceed for 45 minutes, gradually letting the temperature rise to room temperature (20-22°C).

  • Thermodynamic Quenching: Transfer the reaction mixture dropwise into a 10-fold volume of vigorously stirred, pre-chilled (-20°C) diethyl ether.

    • Causality: This step instantly dilutes the acid, halting epimerization, while selectively precipitating the deprotected peptide. The organic-soluble thioanisole-benzyl adducts remain in the ether supernatant.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether layer. Wash the peptide pellet twice more with fresh cold ether to remove residual acetic acid and scavengers. Dry under a gentle stream of nitrogen.

Validation Checkpoint:

Before proceeding to subsequent synthesis steps, dissolve a micro-aliquot of the crude precipitate in water/acetonitrile and analyze via Chiral LC-MS.

  • Success Indicator: A single sharp peak at the expected

    
    .
    
  • Failure Indicator: An isobaric shoulder eluting closely to the main peak indicates the presence of the L-Nva epimer, signaling that the water content in the HBr/AcOH cocktail was insufficient or the HBr reagent was degraded.

References

  • Synthesis of N-Alkyl Amino Acids (Amino Acids, Peptides and Proteins in Organic Chemistry)
  • N-Methylamino Acids in Peptide Synthesis. III.
  • ACS Omega.

Sources

Technical Support Center: Purification Strategies for Crude Cbz-N-methyl-D-norvaline Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Cbz-N-methyl-D-norvaline and its related intermediates. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this crucial building block with high purity. N-methylated amino acids are pivotal in peptide and medicinal chemistry for enhancing metabolic stability and modulating conformation. However, their purification is often non-trivial. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues.

General Purification Workflow

The purification of Cbz-N-methyl-D-norvaline typically follows a multi-step approach after the initial synthesis reaction. The strategy is designed to remove unreacted starting materials, reaction byproducts, and other impurities.

G cluster_0 Post-Reaction cluster_1 Primary Purification cluster_2 Secondary Purification (Select as needed) cluster_3 Final Product Reaction Crude Reaction Mixture Workup Aqueous Acid-Base Work-up (Quench, Acidify, Extract) Reaction->Workup Separates water-soluble impurities Concentration Solvent Removal (Rotary Evaporation) Workup->Concentration Isolates crude product Chromatography Flash Column Chromatography Concentration->Chromatography If oily or complex mixture Crystallization Recrystallization / Trituration Concentration->Crystallization If solid PureProduct Pure Cbz-N-methyl-D-norvaline Chromatography->PureProduct Crystallization->PureProduct G Start Crude Oily Product Step1 Dry under High Vacuum Start->Step1 Step2 Triturate with Hexanes/Ether Step1->Step2 Result_Solid Solid Product Step2->Result_Solid Success Result_Oil Persistent Oil Step2->Result_Oil Failure Step3 Flash Column Chromatography Step3->Result_Solid Purified Product Result_Oil->Step3

Validation & Comparative

Publish Comparison Guide: NMR Characterization of Cbz-N-methyl-D-norvaline Rotamers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Impurity" Trap

In the synthesis of peptidomimetics, Cbz-N-methyl-D-norvaline presents a classic analytical challenge. Researchers frequently observe a "doubling" of NMR signals—particularly the N-methyl singlet and the


-proton—leading to the erroneous conclusion that the sample is contaminated or that chiral racemization has occurred.

This guide objectively compares the three primary NMR methodologies used to distinguish conformational rotamers (arising from restricted


 bond rotation) from actual chemical impurities. We provide experimental workflows to validate these rotamers without unnecessary purification steps.

The Chemical Basis of Rotamerism

Unlike secondary amides, tertiary carbamates (such as Cbz-N-methyl amino acids) lack a hydrogen bond donor on the nitrogen, which often locks the molecule into a single conformation. Instead, the steric bulk of the N-methyl group and the Carbobenzyloxy (Cbz) group creates a high energy barrier to rotation around the amide bond. This results in two observable species on the NMR timescale: the cis (


) and trans (

) rotamers.
Figure 1: Rotamer Equilibrium Pathway

The following diagram illustrates the equilibrium between the cis and trans forms, driven by the restricted rotation of the N-C bond.

RotamerEquilibrium Trans Trans (Z) Rotamer (Major Conformer) Sterically Favored Transition Transition State High Energy Barrier (~15-18 kcal/mol) Trans->Transition Heat (ΔH) Transition->Trans Cis Cis (E) Rotamer (Minor Conformer) Sterically Crowded Transition->Cis Rotation Cis->Transition Reversible

Caption: Kinetic equilibrium between Z (trans) and E (cis) rotamers. The high rotational barrier prevents averaging at room temperature, resulting in distinct NMR signals.

Comparative Analysis of Characterization Methods

This section compares the three standard approaches to resolving the rotamer vs. impurity question.

Method A: Standard 1D H NMR (Ambient Temperature)

Status: Baseline Screening

The standard 1D spectrum is the first point of failure for many chemists. In CDCl


, Cbz-N-methyl-D-norvaline typically shows a rotamer ratio between 3:1 and 4:1.
  • Pros: Fast (5 minutes), standard automation.

  • Cons: Ambiguous. Cannot distinguish between a rotamer and a persistent impurity (e.g., a diastereomer from racemization).

  • Key Observation: The N-methyl group appears as two singlets separated by ~0.1–0.3 ppm.

Method B: Variable Temperature (VT) NMR

Status: The Gold Standard (Recommended)

By heating the sample, thermal energy overcomes the rotational barrier. As the exchange rate (


) increases, the distinct peaks broaden and eventually merge (coalesce) into a single average peak.
  • Pros: Definitive physical proof of dynamic equilibrium.

  • Cons: Requires manual setup; potential for sample degradation at high temperatures (>100°C).

  • Key Observation: Coalescence of the N-methyl singlets into one broad peak.

Method C: 2D EXSY (Exchange Spectroscopy)

Status: The Structural Proof

If the sample cannot withstand heat, 2D EXSY (or ROESY) detects chemical exchange at room temperature. Cross-peaks appear between the two rotamer signals, proving they are the same molecule interconverting.

  • Pros: Non-destructive (room temp); proves chemical identity.

  • Cons: Long acquisition time (1–4 hours); requires careful phase correction.

  • Key Observation: Cross-peaks with the same phase as the diagonal (in EXSY) linking the "impurity" peak to the main peak.

Supporting Data: Representative Chemical Shifts

The following table summarizes the expected NMR behavior for Cbz-N-methyl-D-norvaline in CDCl


 at 298 K. Note that D-norvaline is homologous to L-valine/leucine in the N-Me region; these values are representative of the class.
SignalMultiplicityMajor Rotamer (

ppm)
Minor Rotamer (

ppm)

(ppm)
Diagnostic Value
N-CH

Singlet2.85 – 2.952.70 – 2.80~0.15High (Cleanest region)

-CH
dd / m4.60 – 4.804.30 – 4.50~0.30Medium (Often overlaps)
Cbz-CH

Singlet/ABq5.10 – 5.205.05 – 5.15< 0.10Low (Often unresolved)
Side Chain Multiplets0.9 - 1.80.9 - 1.8NegligibleNone (Indistinguishable)

Experimental Protocols

Protocol 1: Variable Temperature (VT) Coalescence Experiment

Objective: Determine if split peaks merge at high temperature.

  • Sample Preparation: Dissolve ~10 mg of Cbz-N-methyl-D-norvaline in DMSO-d

    
      (preferred over CDCl
    
    
    
    for higher boiling point and better solubility).
  • Initial Scan (298 K): Acquire a standard 1H spectrum. Verify the two N-Me singlets.

  • Stepwise Heating:

    • Increase probe temperature in 10 K increments (e.g., 300 K, 310 K, 320 K...).

    • Critical Step: Re-shim the magnet and re-tune the probe at each temperature step. Convection currents will degrade resolution if shimming is skipped.

  • Observation: Monitor the N-Me singlets. They will broaden, move closer, and finally merge.

  • Coalescence (

    
    ):  Record the temperature where the valley between the two peaks disappears and the top becomes flat.[1] For Cbz-N-methyl amides, 
    
    
    
    is typically 340–370 K in DMSO.
Protocol 2: 2D EXSY (NOESY-based Exchange)

Objective: Prove chemical exchange at Room Temperature.

  • Pulse Sequence: Select a phase-sensitive NOESY sequence (e.g., noesygpph on Bruker systems).

  • Mixing Time (

    
    ):  This is the critical parameter.[2]
    
    • Set

      
       = 300 to 500 ms . This allows enough time for the rotamers to interconvert (exchange) but not so long that relaxation destroys the signal.
      
  • Acquisition:

    • TD (F2): 2048

    • TD (F1): 256 (or 128 for speed)

    • NS (Scans): 16 or 32

  • Processing:

    • Apply a 90° shifted sine-bell window function.

    • Phasing: Phasing is critical. In an EXSY spectrum, exchange cross-peaks have the same phase (sign) as the diagonal peaks , whereas NOE cross-peaks (spatial proximity) typically have the opposite sign (for small molecules).[2]

  • Interpretation: Draw a box connecting the Major N-Me peak (diagonal) and Minor N-Me peak (diagonal). If "corner" peaks exist, the two species are exchanging.

Decision Logic: The Analytical Workflow

Use this flowchart to guide your characterization strategy.

Workflow Start Start: 1H NMR Spectrum (Double Peaks Observed) CheckSolvent Check Solvent (Is it DMSO or CDCl3?) Start->CheckSolvent Decision Can Sample be Heated? CheckSolvent->Decision VT_Path Run VT-NMR (Heat to 80-100°C) Decision->VT_Path Yes (Stable) EXSY_Path Run 2D EXSY (Mix time: 300-500ms) Decision->EXSY_Path No (Heat Sensitive) Result_VT Do Peaks Coalesce? VT_Path->Result_VT Result_EXSY Cross-peaks observed? EXSY_Path->Result_EXSY Conclusion_Rotamer Conclusion: Rotamers Confirmed (Proceed with Synthesis) Result_VT->Conclusion_Rotamer Yes Conclusion_Impurity Conclusion: Impurity/Diastereomer (Purify Sample) Result_VT->Conclusion_Impurity No Result_EXSY->Conclusion_Rotamer Yes (Exchange) Result_EXSY->Conclusion_Impurity No (No Exchange)

Caption: Step-by-step decision tree for distinguishing rotamers from impurities using NMR.

References

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Fundamental text on chemical exchange and NOESY/EXSY).
  • Hu, H., et al. (2020).[3][4] "Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers." Journal of Organic Chemistry.

  • Clayden, J., et al. (2005). "Atropisomerism in Amides." Angewandte Chemie International Edition.
  • Reich, H. J. (2022).[4] "Dynamic NMR - Coalescence." University of Wisconsin-Madison Chemistry Library.

  • Gellman, S. H., et al. (1998). "Rotamers of N-Methylated Amino Acids." Journal of the American Chemical Society.

Sources

The Analytical Challenge: N-Methylation and Chiral Recognition

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Comparative Guide to HPLC Methods for Chiral Purity Analysis of Z-N-Me-D-Nva-OH

For researchers and drug development professionals in the field of peptide synthesis, the stereochemical integrity of amino acid building blocks is not merely a quality parameter; it is the foundation of a successful therapeutic candidate. The introduction of non-proteinogenic amino acids like N-benzyloxycarbonyl-N-methyl-D-norvaline (Z-N-Me-D-Nva-OH) offers unique conformational constraints and metabolic stability to novel peptides. However, its N-methylated structure presents specific analytical challenges. Ensuring its enantiomeric purity is critical, as the presence of the corresponding L-enantiomer can lead to diastereomeric peptide impurities that are difficult to remove and may alter biological activity.[1]

This guide provides an in-depth, objective comparison of the primary HPLC methodologies for determining the chiral purity of Z-N-Me-D-Nva-OH. We will move beyond simple protocol listings to explore the causality behind methodological choices, empowering you to select and implement the most robust analytical strategy for your quality control (QC) pipeline.

The N-methyl group on the alpha-amino nitrogen of Z-N-Me-D-Nva-OH introduces two key analytical considerations. First, it removes the primary amine proton, precluding common derivatization strategies that target this functional group. Second, it can introduce a degree of steric hindrance around the chiral center. A successful analytical method must overcome these factors to achieve the high-resolution separation required to quantify trace levels of the unwanted L-enantiomer, often with a specification of ≥99.8% enantiomeric excess (ee).[2]

We will compare two orthogonal HPLC strategies:

  • Direct Enantioseparation using Chiral Stationary Phases (CSPs).

  • Indirect Enantioseparation via pre-column derivatization to form diastereomers.

Start Begin Chiral Purity Analysis of Z-N-Me-D-Nva-OH Decision Select Analytical Strategy Start->Decision Direct Method 1: Direct Separation on Chiral Stationary Phase (CSP) Decision->Direct High-Throughput & Routine Analysis Indirect Method 2: Indirect Separation via Diastereomer Formation Decision->Indirect Method Development & Orthogonal Verification Direct_Desc Modern, efficient, preferred for QC. Minimal sample prep. Direct->Direct_Desc Indirect_Desc Classic approach, useful if CSPs fail. Requires chemical reaction. Indirect->Indirect_Desc

Caption: High-level decision workflow for selecting a chiral HPLC method.

Method 1: Direct Enantioseparation on Chiral Stationary Phases (CSPs)

The direct approach is the modern gold standard for chiral analysis, leveraging the formation of transient, diastereomeric complexes between the analyte enantiomers and a chiral selector immobilized on the HPLC column support.[3] This method's primary advantage is its simplicity and speed, as it avoids chemical modification of the analyte.

The Power of Polysaccharide-Based CSPs

For protected amino acids, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are overwhelmingly the most successful.[4][5] Their chiral recognition mechanism is multifaceted, relying on a combination of hydrogen bonding, π-π interactions (with the Z-group's phenyl ring), dipole-dipole interactions, and steric inclusion within the chiral grooves of the polysaccharide polymer.[4][6] Given the structure of Z-N-Me-D-Nva-OH, columns with cellulose or amylose backbones derivatized with phenylcarbamates are excellent starting points.

Experimental Workflow & Protocol

The most effective strategy for a new molecule is an empirical screening approach across a small, curated set of complementary CSPs and mobile phases.[7][8]

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis P1 Dissolve Z-N-Me-D-Nva-OH in Mobile Phase (e.g., 0.5 mg/mL) P2 Prepare Racemic Standard (if available) or Spiked Sample P1->P2 P3 Filter through 0.22 µm Syringe Filter P2->P3 H1 Inject onto CSP Column P3->H1 H2 Run Isocratic or Gradient Elution H1->H2 H3 Monitor with UV Detector (e.g., 220 nm & 254 nm) H2->H3 D1 Integrate Enantiomer Peaks H3->D1 D2 Calculate Resolution (Rs > 1.5) D1->D2 D3 Calculate Enantiomeric Excess (% ee) D2->D3 cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis P1 Optional: Deprotect Z-group to yield N-Me-D-Nva-OH P2 React with Chiral Derivatizing Agent (e.g., FDNP-L-Val-NH2) P1->P2 P3 Quench Reaction & Dilute P2->P3 H1 Inject onto Achiral Column (C18) P3->H1 H2 Run Reversed-Phase Gradient H1->H2 H3 Monitor with UV Detector (e.g., 340 nm for DNP) H2->H3 D1 Integrate Diastereomer Peaks H3->D1 D2 Calculate Peak Area Ratio D1->D2 D3 Determine Enantiomeric Purity D2->D3

Caption: Experimental workflow for the Indirect Derivatization Method.

Step-by-Step Protocol (Hypothetical, based on similar compounds):

  • Deprotection (if required): Remove the Z-group from Z-N-Me-D-Nva-OH using a standard procedure like catalytic hydrogenolysis (H₂, Pd/C) to yield N-Me-D-Nva-OH. This step must be carefully monitored to prevent racemization.

  • Derivatization:

    • Dissolve a known quantity of the deprotected amino acid in a suitable buffer (e.g., sodium bicarbonate).

    • Add a solution of the chiral derivatizing agent (e.g., FDNP-L-Val-NH2 in acetone). [9] * Heat the reaction mixture (e.g., 40-60 °C) for a specified time (e.g., 1 hour).

    • Quench the reaction by adding an acid (e.g., HCl or TFA).

  • HPLC Analysis:

    • Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). [1] * Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient optimized to separate the two diastereomer peaks (e.g., 20% to 60% B over 20 minutes). [10] * Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm (characteristic absorbance for the DNP chromophore). [10][9] * Column Temperature: 30-40 °C.

Head-to-Head Method Comparison

The choice between direct and indirect methods depends on the specific laboratory context, including throughput requirements, available equipment, and the need for orthogonal verification.

FeatureMethod 1: Direct (CSP)Method 2: Indirect (Derivatization)Rationale & Justification
Speed & Throughput High LowThe direct method requires no reaction time, making it ideal for routine QC and high-throughput screening.
Sample Preparation Minimal Complex & Multi-stepIndirect methods require a validated chemical reaction, including potential deprotection, reaction, and quenching steps. [9]
Risk of Error LowModerate to High The derivatization reaction must be complete and free of side products. The chiral purity of the derivatizing agent itself is critical. [9]Any racemization during deprotection or derivatization will lead to inaccurate results.
Column Cost HighLow Chiral columns are a significant investment, whereas standard C18 columns are inexpensive commodities.
Method Development Empirical Screening Involves reaction optimization and chromatographic separation development.CSP method development is a screening-based process. [8]The indirect method requires optimization of both a chemical reaction and an HPLC separation.
Sensitivity GoodPotentially Excellent Derivatization can introduce a high-extinction chromophore (like DNP), significantly boosting the UV signal and improving limits of detection for the minor enantiomer. [9]
Trustworthiness High ModerateThe direct method is a physical separation with fewer variables. The indirect method's accuracy depends entirely on the fidelity of the chemical reaction.

Conclusion and Recommendation

For the routine chiral purity analysis of Z-N-Me-D-Nva-OH, the Direct Enantioseparation Method using Polysaccharide-Based Chiral Stationary Phases is unequivocally superior. Its speed, simplicity, and lower risk of introducing analytical artifacts make it the most reliable and efficient choice for a regulated QC environment. The higher initial cost of a chiral column is easily justified by the significant savings in analyst time, reagent costs, and the increased confidence in the analytical results.

The Indirect Derivatization Method serves as a valuable orthogonal tool. It can be used to confirm the results of a direct method during final validation or to troubleshoot out-of-specification results. Its potential for higher sensitivity may also be advantageous for specialized applications, such as stability studies where very low levels of degradation products are being monitored.

By implementing a systematic screening protocol with modern polysaccharide CSPs, researchers can rapidly develop a robust, accurate, and reliable HPLC method to ensure the enantiomeric integrity of Z-N-Me-D-Nva-OH, safeguarding the quality and efficacy of their final peptide products.

References

  • CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. Available at: [Link]

  • Castro-Puyana, M., & Crego, A. L. (2019). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. Methods in Molecular Biology, 2030, 277-291. Available at: [Link]

  • D'Aniello, A., et al. (2005). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. Analytical Biochemistry, 345(2), 271-277. Available at: [Link]

  • Castro-Puyana, M., & Crego, A. L. (2019). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. PubMed. Available at: [Link]

  • Péczka, N., et al. (2022). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. ResearchGate. Available at: [Link]

  • D'Aniello, A., et al. (2005). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. ResearchGate. Available at: [Link]

  • Zhao, H., Li, J., & Wu, F. (2023). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 14(9). Available at: [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Available at: [Link]

  • Ilisz, I., et al. (2025). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion-Exchanger-Type Chiral Stationary Phases. International Journal of Molecular Sciences, 26(8), 4004. Available at: [Link]

  • Mavroulis, M. (2021). Combining Chiral Chromatographic Stationary Phases and N-Derivatization Strategies for the Qualitative and Quantitative Analysis. University of Texas at Arlington - MavMatrix. Available at: [Link]

  • Konya, Y., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1665, 462831. Available at: [Link]

  • Fülöp, F., et al. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas. International Journal of Molecular Sciences, 25(9), 5038. Available at: [Link]

  • Wang, Y., et al. (2004). Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. Talanta, 62(5), 997-1003. Available at: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Chiral High Performance Liquid Chromatography: Review. Available at: [Link]

  • Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Available at: [Link]

  • Wang, Y., et al. (2016). Chiral mesostructured hydroxide zinc carbonate for enantioseparation in high performance liquid chromatography. Chemical Communications, 52(56), 8751-8754. Available at: [Link]

  • Umar, Q., et al. (2022). Synthesis, characterization and anticancer activities of Zn2+, Cu2+, Co2+ and Ni2+ complexes involving chiral amino alcohols. RSC Advances, 12(49), 32119-32128. Available at: [Link]

  • Bakholdina, A. V., et al. (2022). Synthesis and the Crystal Structure of a New Chiral 1D Metal–Organic Coordination Polymer Based on L-Prolineamide-Substituted Diarylacetylenedicarboxylic Acid Derivative. Polymers, 14(23), 5227. Available at: [Link]

  • Kudo, K., et al. (2014). Design and Synthesis of Chiral Zn2+ Complexes Mimicking Natural Aldolases for Catalytic C–C Bond Forming Reactions in Aqueous Solution. International Journal of Molecular Sciences, 15(2), 2201-2224. Available at: [Link]

  • Med. Res. Rev. (2024). A comprehensive review on the development of chiral Cu, Ni, and Zn complexes as pharmaceutical agents over the past decades: Synthesis, molecular structure and biological activity. PubMed. Available at: [Link]

  • Młynarski, J., & Paradowska, J. (2014). Chiral Zinc Catalysts for Asymmetric Synthesis. Tetrahedron, 70(48), 9181-9214. Available at: [Link]

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A Comparative Analysis of Metabolic Stability: N-methyl-D-norvaline versus D-norvaline

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Development

In the landscape of drug discovery and development, the metabolic stability of a therapeutic candidate is a critical determinant of its pharmacokinetic profile, and ultimately, its clinical success. Modifications to a molecule's structure, even seemingly minor ones, can profoundly impact its susceptibility to metabolic enzymes. This guide provides an in-depth comparison of the metabolic stability of N-methyl-D-norvaline and its parent amino acid, D-norvaline, offering insights for researchers and scientists in the field.

Introduction: The Significance of Metabolic Stability

Metabolic stability refers to a drug's resistance to breakdown by metabolic processes in the body.[1] A compound with low metabolic stability is rapidly cleared, often resulting in a short half-life and poor bioavailability, necessitating higher or more frequent dosing, which can lead to increased side effects. Conversely, a highly stable compound may accumulate in the body, potentially causing toxicity. Therefore, achieving an optimal metabolic stability profile is a key objective in lead optimization.

The liver is the primary site of drug metabolism, where a host of enzymes, most notably the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[2][3][4] This guide will explore how the simple addition of a methyl group to the nitrogen atom of D-norvaline is predicted to significantly alter its interaction with key metabolic enzymes, thereby enhancing its stability.

Predicted Metabolic Pathways: A Tale of Two Molecules

The metabolic fates of D-norvaline and N-methyl-D-norvaline are anticipated to be governed by distinct enzymatic pathways. Understanding these pathways is fundamental to appreciating the rationale behind their expected differences in stability.

D-norvaline: A Target for D-Amino Acid Oxidase (DAAO)

D-amino acids in the body are primarily metabolized by D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids.[5][6][7] In the case of D-norvaline, DAAO would convert it to α-keto-valeric acid, with the concurrent production of ammonia and hydrogen peroxide.[5][6] This α-keto acid can then enter central metabolic pathways.

Caption: Predicted primary metabolic pathway of N-methyl-D-norvaline.

Experimental Verification: In Vitro Metabolic Stability Assay

To empirically compare the metabolic stability of N-methyl-D-norvaline and D-norvaline, a standard in vitro assay using liver microsomes is the method of choice. Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, including CYPs. [2][3][8]

Experimental Protocol: Liver Microsomal Stability Assay

This protocol outlines a typical procedure for assessing the metabolic stability of the two compounds.

Materials:

  • N-methyl-D-norvaline and D-norvaline

  • Pooled human liver microsomes (or from other species of interest)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Positive control compounds (e.g., Dextromethorphan, Midazolam) [8]* Acetonitrile (ACN) with an internal standard (for quenching and analysis)

  • LC-MS/MS system for quantification

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare stock solutions of N-methyl-D-norvaline, D-norvaline, and positive control compounds in a suitable solvent (e.g., DMSO).

    • In separate tubes, pre-incubate the test compounds and positive controls with liver microsomes in potassium phosphate buffer at 37°C. A typical final concentration for the test compound is 1 µM. [3][8]2. Initiation of Metabolic Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixtures.

    • For a negative control, add buffer instead of the NADPH system to a parallel set of incubations. This will account for any non-NADPH dependent degradation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take aliquots from each incubation mixture. [3]4. Quenching the Reaction:

    • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard. [4]This stops the enzymatic activity and precipitates the proteins.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis will be used to determine key metabolic stability parameters.

  • Plotting the Data: The natural logarithm of the percentage of the parent compound remaining is plotted against time.

  • Calculating Half-Life (t½): The slope of the linear regression of this plot is used to calculate the in vitro half-life using the equation: t½ = 0.693 / slope.

  • Determining Intrinsic Clearance (Clint): The intrinsic clearance, which represents the inherent ability of the liver to metabolize a drug, can also be calculated.

Expected Results and Comparative Data

Based on the established principles of drug metabolism, the following outcomes are anticipated from the liver microsomal stability assay.

Table 1: Predicted Comparative Metabolic Stability Data

CompoundPredicted Primary Metabolic PathwayExpected In Vitro Half-Life (t½)Expected Intrinsic Clearance (Clint)
D-norvaline D-Amino Acid Oxidase (DAAO)ShorterHigher
N-methyl-D-norvaline CYP-mediated N-demethylationLongerLower

N-methyl-D-norvaline is expected to exhibit a significantly longer half-life and lower intrinsic clearance compared to D-norvaline. This is because the N-methylation is predicted to protect the molecule from rapid degradation by DAAO, forcing it down the generally slower CYP-mediated N-demethylation pathway.

Conclusion: The Power of a Methyl Group in Drug Design

The comparison between D-norvaline and N-methyl-D-norvaline serves as a compelling illustration of how a subtle structural modification can have a profound impact on metabolic stability. The strategic addition of a methyl group to the amine nitrogen is a powerful tool in the medicinal chemist's arsenal to enhance the pharmacokinetic properties of a drug candidate. [9][10][11]By blocking a primary and rapid metabolic pathway, N-methylation can significantly increase a compound's half-life, a critical step in transforming a promising lead compound into a viable therapeutic agent. The experimental framework provided herein offers a robust methodology for validating this principle and quantitatively assessing the metabolic advantages of N-methylation.

References

  • Mercell. Metabolic stability in liver microsomes.
  • MTT Lab. In vitro drug metabolism: for the selection of your lead compounds.
  • Cyprotex. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec.
  • Domainex. Microsomal Clearance/Stability Assay.
  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery | CRO Services.
  • Silva, F. B., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega.
  • ResearchGate. Metabolism of N-methyl-amide by cytochrome P450s | Request PDF.
  • Aapptec Peptides. N-Methyl Amino Acids Archives.
  • Pollegioni, L., et al. (2018). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences.
  • Wikipedia. D-amino acid oxidase.
  • Tishkov, V. I., & Khoronenkova, S. V. (2009). D-Amino acid oxidase: Physiological role and applications. Biochemistry (Moscow).
  • Holder, J. R., et al. (2008). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. Peptide Science.
  • ACS Publications. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones | ACS Omega.
  • ResearchGate. (PDF) Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N -Sulfonylhydrazones.
  • MDPI. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs.
  • Iribarne, C., et al. (1997). Involvement of Cytochrome P450 3A4 Enzyme in the N-Demethylation of Methadone in Human Liver Microsomes. Chemical Research in Toxicology.
  • Merck. N-Methylated Amino Acids | Reagents, Chemicals and Labware.
  • Enamine. N-Methyl Amino Acids.
  • Creative Peptides. Methods to improve the metabolic stability of peptides.
  • Singh, P. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Discovery and Development.

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A Comparative Guide to Cbz and Fmoc Protection in N-methyl-D-norvaline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the synthesis of N-methylated amino acids is a critical step in the development of next-generation therapeutics. The inclusion of an N-methyl group can significantly enhance a peptide's metabolic stability and conformational rigidity. This guide provides an in-depth, data-driven comparison of two cornerstone N-terminal protecting groups, Carboxybenzyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc), for the synthesis of N-methyl-D-norvaline.

This analysis delves into the mechanistic nuances, practical considerations, and comparative performance of Cbz and Fmoc strategies, offering a comprehensive resource to inform your synthetic approach.

At a Glance: Cbz vs. Fmoc for N-methyl-D-norvaline Synthesis

FeatureCbz (Carboxybenzyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Chemical Nature Benzyloxycarbonyl group.[1]Fluorenylmethyloxycarbonyl group.[2]
Primary Application Predominantly solution-phase synthesis.[3]Gold standard for solid-phase peptide synthesis (SPPS).[3][4]
Protection Conditions Typically benzyl chloroformate (Cbz-Cl) with a base (e.g., NaHCO₃, Na₂CO₃) in aqueous or biphasic conditions.[1][5]Commonly Fmoc-Cl or Fmoc-OSu with a base (e.g., NaHCO₃, piperidine) in organic or aqueous/organic mixtures.[2][6]
Deprotection Conditions Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr in acetic acid).[1][3]Mild base, typically 20% piperidine in DMF.[3][7]
Orthogonality Orthogonal to Boc and Fmoc groups.[3]Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu).[3]
Considerations for N-methylation Requires protection of the carboxylic acid prior to N-methylation.Can be performed on a solid support after initial amino acid coupling.[8]

Mechanistic Considerations: The Chemistry Behind the Choice

The selection of a protecting group is fundamentally a choice of chemical reactivity. Both Cbz and Fmoc groups form carbamates with the amine functionality, but their lability under different conditions dictates their strategic use.

Cbz Protection and Deprotection

The Cbz group is introduced by the reaction of the amine with benzyl chloroformate, typically under Schotten-Baumann conditions (an aqueous basic solution).[1] The stability of the Cbz group to a wide range of reagents, excluding catalytic hydrogenation and strong acids, makes it a robust protecting group for multi-step solution-phase synthesis.[5]

Deprotection is most commonly achieved by catalytic hydrogenolysis.[1] This mild and efficient method cleaves the benzyl-oxygen bond, liberating the free amine, toluene, and carbon dioxide.

Cbz_Workflow D_Norvaline D-Norvaline Cbz_Cl Cbz-Cl, Base Cbz_N_D_Norvaline Cbz-N-D-Norvaline Cbz_Cl->Cbz_N_D_Norvaline N_Methylation N-Methylation (e.g., CH₃I, Base) Cbz_N_Me_D_Norvaline Cbz-N-methyl-D-norvaline N_Methylation->Cbz_N_Me_D_Norvaline Deprotection H₂ / Pd-C N_Me_D_Norvaline N-methyl-D-norvaline Deprotection->N_Me_D_Norvaline

Cbz protection and N-methylation workflow.
Fmoc Protection and Deprotection

The Fmoc group is typically introduced using Fmoc-Cl or the more stable Fmoc-OSu (N-(9-fluorenylmethyloxycarbonyloxy)succinimide) under basic conditions.[2][6] Its key advantage lies in its lability to mild basic conditions, making it the cornerstone of modern solid-phase peptide synthesis (SPPS).[3][4]

Deprotection is achieved by treatment with a secondary amine, most commonly a 20% solution of piperidine in dimethylformamide (DMF).[3][7] The mechanism involves a β-elimination reaction, which is initiated by the abstraction of the acidic proton on the fluorenyl ring.[7]

Fmoc_Workflow Resin Solid Support (e.g., 2-CTC Resin) Couple_D_Norvaline Couple Fmoc-D-Norvaline-OH Fmoc_N_D_Norvaline_Resin Fmoc-D-Norvaline-Resin Couple_D_Norvaline->Fmoc_N_D_Norvaline_Resin Fmoc_Deprotection 20% Piperidine/DMF N_D_Norvaline_Resin D-Norvaline-Resin Fmoc_Deprotection->N_D_Norvaline_Resin N_Methylation N-Methylation (e.g., o-NBS protection, CH₃I, deprotection) N_Me_D_Norvaline_Resin N-methyl-D-Norvaline-Resin N_Methylation->N_Me_D_Norvaline_Resin Cleavage TFA Cleavage N_Me_D_Norvaline N-methyl-D-norvaline Cleavage->N_Me_D_Norvaline

Fmoc-based solid-phase synthesis workflow for N-methyl-D-norvaline.

Performance Comparison: Yield, Purity, and Practicality

While direct, head-to-head comparisons for the synthesis of N-methyl-D-norvaline are not extensively documented in a single study, a critical analysis of established protocols for similar N-methylated amino acids provides valuable insights.

ParameterCbz StrategyFmoc Strategy
Typical Yield (Protection Step) >90%[1][9]Good to excellent yields reported.[10]
Typical Yield (Deprotection Step) Generally high, but catalyst-dependent.Quantitative under standard SPPS conditions.
Purity Can be high, but requires careful purification after each step.High purity is often achieved due to the washing steps in SPPS.
Racemization Risk Low during protection and deprotection.Low under standard conditions, but can be a concern with certain activation methods and bases.
Scalability Well-established for large-scale solution-phase synthesis.Amenable to both small and large-scale automated synthesis.
Compatibility Not compatible with functional groups sensitive to hydrogenolysis.Not compatible with base-sensitive linkers or side-chain protecting groups.

Experimental Protocols

Cbz Protection of D-Norvaline (Solution Phase)

This protocol is a representative example of a Schotten-Baumann reaction for Cbz protection.

Materials:

  • D-Norvaline

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ice bath

Procedure:

  • Dissolve D-norvaline (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[9]

  • While vigorously stirring, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[9]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[9]

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[9]

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[9]

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Cbz-D-norvaline.[9]

N-Methylation of Cbz-D-Norvaline

A common method for the N-methylation of Cbz-protected amino acids involves the use of a methylating agent in the presence of a base.

Materials:

  • Cbz-D-norvaline

  • Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

  • Sodium hydride (NaH) or similar strong base

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

Procedure:

  • Dissolve Cbz-D-norvaline (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C and add sodium hydride (2.2 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (2.0 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield Cbz-N-methyl-D-norvaline.

Fmoc-based Solid-Phase Synthesis of N-methyl-D-norvaline

This protocol outlines the key steps for the on-resin synthesis of N-methyl-D-norvaline, often employing a temporary protecting group for the amine during methylation. A common strategy involves the use of an o-nitrobenzenesulfonyl (o-NBS) group.[8][11]

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-D-norvaline-OH

  • 20% Piperidine in DMF

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine or other suitable base

  • Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

  • Thiophenol and potassium carbonate (for o-NBS deprotection)

  • Trifluoroacetic acid (TFA) cleavage cocktail

Procedure:

  • Resin Loading: Swell the 2-CTC resin in dichloromethane (DCM). Couple Fmoc-D-norvaline-OH to the resin in the presence of a base like diisopropylethylamine (DIEA).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.[7]

  • o-NBS Protection: React the free amine on the resin with o-NBS-Cl in the presence of collidine.[8]

  • N-Methylation: Treat the o-NBS protected resin with a methylating agent like methyl iodide and a base.[8]

  • o-NBS Deprotection: Remove the o-NBS group using thiophenol and potassium carbonate.[11]

  • Final Fmoc Protection (if required for subsequent peptide synthesis): The newly formed secondary amine can be protected with an Fmoc group using Fmoc-OSu.[11]

  • Cleavage from Resin: Cleave the N-methyl-D-norvaline from the resin using a TFA-based cleavage cocktail.

Conclusion: Making the Right Choice

The choice between Cbz and Fmoc protection for the synthesis of N-methyl-D-norvaline hinges on the overall synthetic strategy.

  • The Cbz group is a robust and cost-effective choice for traditional, solution-phase synthesis, particularly for larger-scale production where the purification of intermediates is feasible. Its stability to a wide range of conditions is a significant advantage in multi-step syntheses.

  • The Fmoc group is the undisputed champion for solid-phase synthesis, offering the advantages of simplified purification through washing and the potential for automation. For the synthesis of peptides incorporating N-methyl-D-norvaline, the Fmoc strategy is almost always preferred due to its compatibility with standard SPPS protocols.

Ultimately, a thorough understanding of the strengths and limitations of each protecting group, coupled with the specific requirements of the target molecule and available resources, will guide the researcher to the most efficient and effective synthetic route.

References

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Taylor & Francis Online. [Link]

  • EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ResearchGate. [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. SciELO. [Link]

  • Chemoselective Deprotection of Fmoc and OMe in N. Synfacts. [Link]

  • Methods for Removing the Fmoc Group. Springer. [Link]

  • Deprotection of N-Fmoc-α-amino acid methyl esters 1a–i. ResearchGate. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC. [Link]

  • Selective deprotection of phenacyl, benzyl and methyl esters of N -protected amino acids... RSC Publishing. [Link]

  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. [Link]

  • Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. ResearchGate. [Link]

  • Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Synthesis of N-Cbz-norvaline amide. PrepChem.com. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Fmoc Protected Amino Acids. Omizzur. [Link]

  • N-Methylation of amino acids.
  • Developing deprotectase biocatalysts for synthesis. PMC. [Link]

  • Process for preparing enantiomerically enriched amino-alcohols.
  • An Improved Synthesis of Fmoc- N -methyl-??-amino Acids. ResearchGate. [Link]

  • Convenient Synthesis ofN-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Scilit. [Link]

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Crystallographic data analysis of Cbz-N-methyl-D-norvaline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Crystallographic Profiling of Cbz-N-methyl-D-norvaline Derivatives

Executive Summary: The Structural Imperative

In modern peptidomimetic drug design, Cbz-N-methyl-D-norvaline (Cbz-N-Me-D-Nva) represents a specialized "conformational lock" used to enhance metabolic stability and bioavailability. Unlike standard amino acids, this derivative introduces significant steric bulk and eliminates a critical hydrogen bond donor, often resulting in difficult-to-handle viscous oils rather than crystalline solids.

This guide compares the crystallographic behavior of Cbz-N-Me-D-Nva against its unmethylated and L-configured alternatives. It provides a validated workflow for overcoming the "crystallization bottleneck" inherent to N-methylated species, enabling researchers to extract critical structural data for Structure-Based Drug Design (SBDD).

Comparative Analysis: Performance & Structural Metrics

The following table contrasts the crystallographic and physicochemical properties of Cbz-N-Me-D-Nva with its primary alternatives.

FeatureCbz-N-methyl-D-norvaline (Target)Cbz-D-norvaline (Alternative A)Cbz-N-methyl-L-norvaline (Alternative B)
CAS Number 177659-79-9 42918-89-842417-66-3 (Analog)
Physical State Viscous Oil / Low-melting SolidCrystalline SolidViscous Oil
Amide Geometry High Cis -amide population (>20%)Exclusively Trans -amideHigh Cis -amide population
H-Bond Capability Acceptor Only (C=O)Donor (NH) & Acceptor (C=O)Acceptor Only
Crystallizability Difficult (Requires salt formation)High (Forms H-bond networks)Difficult
Bio-Utility Induces

-turns; Protease resistant
Standard hydrophobic residueNatural configuration mimic
Key Performance Differentiator: The Cis-Amide Shift

The primary "performance" advantage of the N-methylated derivative is the induction of the cis-amide conformation.

  • Unmethylated (Alternative A): The energy barrier between cis and trans is high (~20 kcal/mol), locking the peptide bond in trans due to steric clash between the

    
     atoms.
    
  • N-Methylated (Target): The N-methyl group introduces steric clash in both configurations, lowering the relative energy difference. This allows the molecule to populate the cis conformation, which is critical for nucleating

    
    -turn structures  in cyclic peptides.
    

Experimental Protocol: From Oil to Crystal Structure

Direct crystallization of Cbz-N-Me-D-Nva free acid is rarely successful due to the lack of intermolecular hydrogen bonding. The following protocol utilizes Dicyclohexylamine (DCHA) salt formation to generate diffraction-quality crystals.

Phase 1: Synthesis & Isolation
  • Methylation: React Cbz-D-Norvaline with Methyl Iodide (MeI) and Sodium Hydride (NaH) in anhydrous THF.

    • Causality: NaH deprotonates the amide nitrogen; MeI acts as the electrophile. Anhydrous conditions prevent hydrolysis.

  • Quenching: Quench with water, acidify to pH 2, and extract with Ethyl Acetate.

  • Result: The product is isolated as a clear, viscous oil. Do not attempt to crystallize this directly.

Phase 2: The "Salt-Bridge" Crystallization Strategy

To force lattice formation, we introduce a bulky amine counter-ion (DCHA) that provides both ionic anchoring and Van der Waals packing surfaces.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 mmol of the Cbz-N-Me-D-Nva oil in 2 mL of Diethyl Ether (

    
    ).
    
  • Salt Formation: Add 1.05 mmol (slight excess) of Dicyclohexylamine (DCHA) dropwise while stirring.

    • Observation: A white precipitate may form immediately. If not, proceed to step 3.

  • Recrystallization: Add n-Hexane dropwise until the solution turns slightly turbid. Heat gently to redissolve, then allow to cool slowly to

    
     over 24 hours.
    
  • Harvesting: Colorless prisms of the Cbz-N-Me-D-Nva

    
     DCHA salt  will form.
    
Phase 3: Data Collection & Refinement
  • Instrument: Single Crystal X-Ray Diffractometer (Mo

    
     radiation, 
    
    
    
    ).
  • Temperature: 100 K (Essential to reduce thermal motion of the flexible n-propyl side chain).

  • Refinement Target: Look for disorder in the terminal methyl group of the norvaline side chain (

    
    ).
    

Visualization of Structural Logic

The following diagram illustrates the critical decision pathway for analyzing these derivatives, highlighting why the "Salt Formation" step is the pivotal success factor.

CrystallographyWorkflow Start Starting Material: Cbz-D-Norvaline (Solid) Reaction Reaction: + MeI / NaH (THF) Start->Reaction Product Product: Cbz-N-Me-D-Nva (Viscous Oil) Reaction->Product Decision Direct Crystallization? Product->Decision FailPath Result: Amorphous Oil / No Diffraction Decision->FailPath Yes (High Risk) SaltStep Protocol Intervention: Add Dicyclohexylamine (DCHA) Decision->SaltStep No (Recommended) Crystal Result: Stable Salt Crystals SaltStep->Crystal Analysis X-Ray Analysis: Determine Cis/Trans Ratio Crystal->Analysis

Caption: Workflow for converting oily N-methylated amino acid derivatives into diffraction-quality crystals using DCHA salt formation.

Data Interpretation: What to Look For

When analyzing the solved structure, focus on these three specific parameters to validate the "performance" of the derivative:

  • The

    
     Torsion Angle: 
    
    • Measure the torsion angle

      
      .
      
    • Expectation: Unlike unmethylated variants (

      
      ), Cbz-N-Me-D-Nva may show deviations or a mixture of conformers in the unit cell.
      
  • Side Chain Packing:

    • The norvaline side chain (propyl group) is linear. In the D-configuration, check for specific hydrophobic interactions with the Cbz aromatic ring (intramolecular

      
      -alkyl interactions).
      
  • Chirality Check:

    • Verify the D-configuration at the

      
       center. The Flack parameter should be near 0.0 for the correct absolute structure assignment.
      

References

  • Conformational Analysis of N-Methylated Peptides . National Science Foundation (NSF). [Link]

  • Cis-Trans Isomerization of N-Methylated Amino Acids . PubMed / Biopolymers, 2012.[1] [Link]

  • Synthesis and Properties of N-Methylated Amino Acids . Organic Chemistry Portal. [Link]

  • Crystallization of Amino Acid Salts . Cambridge Structural Database (CSD) Methodologies. [Link]

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A Researcher's Guide to Assessing Proteolytic Resistance of Peptides Incorporating N-methyl-D-norvaline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Proteolytic Barrier in Peptide Drug Development

Peptide-based therapeutics offer remarkable specificity and efficacy, representing a burgeoning class of drugs.[1] However, their clinical utility is frequently hampered by a critical vulnerability: rapid degradation by endogenous proteases.[1][2][3] These enzymes, ubiquitous in biological systems, efficiently hydrolyze peptide bonds, leading to short in vivo half-lives and diminished therapeutic potential.[2][3] Consequently, a primary objective in peptide drug design is to engineer molecules with enhanced resistance to this enzymatic onslaught without compromising their biological activity.

This guide provides an in-depth comparison of a potent stabilization strategy: the site-specific incorporation of N-methyl-D-norvaline. We will explore the mechanistic basis for its efficacy, present a detailed experimental framework for assessing its impact on proteolytic resistance, and compare this approach with other common stabilization techniques.

The Mechanism of Proteolytic Degradation

Proteases, or peptidases, catalyze the hydrolysis of the amide bonds that form the peptide backbone.[4][5] This process involves a water molecule attacking the carbonyl carbon of the peptide bond, leading to its cleavage.[4] Enzymes like serine proteases (e.g., trypsin, chymotrypsin) and metalloproteases possess highly specific active sites that recognize particular amino acid sequences, ensuring precise cleavage.[2][4] For a therapeutic peptide, this means it is under constant threat of inactivation from the moment it enters a biological system.[2] Strategies to enhance stability must therefore disrupt this enzyme-substrate recognition or the catalytic process itself.

N-methyl-D-norvaline: A Dual-Action Strategy for Stability

The incorporation of non-canonical amino acids is a cornerstone of modern peptide chemistry aimed at overcoming proteolytic susceptibility.[1][6] The use of N-methyl-D-norvaline is a particularly effective strategy as it combines two powerful stabilizing modifications in a single residue:

  • N-methylation: The addition of a methyl group to the backbone amide nitrogen introduces significant steric hindrance.[7][8] This bulkiness physically obstructs the protease's active site, preventing it from properly binding to and cleaving the adjacent peptide bond.[7] Furthermore, N-methylation removes a hydrogen bond donor, which can restrict the peptide's conformational freedom, potentially locking it in a less favorable conformation for enzymatic recognition.[7][9]

  • D-Amino Acid Configuration: Natural proteases have evolved to be highly stereospecific, primarily recognizing and processing peptides composed of L-amino acids.[3][10] The incorporation of a D-amino acid, the mirror image of its natural counterpart, creates a structure that does not fit into the chiral active site of most proteases, rendering the peptide bond resistant to cleavage.[10][11]

By combining these two features, N-methyl-D-norvaline provides a robust defense against enzymatic degradation at the site of incorporation.

Experimental Design for Comparative Proteolytic Assessment

A rigorous and objective assessment is crucial to validate the efficacy of any peptide modification. Here, we outline a comprehensive workflow for comparing a native peptide to its N-methyl-D-norvaline-modified analogue.

Peptide Synthesis and Purification

The initial step involves the chemical synthesis of the peptides to be compared. Solid-Phase Peptide Synthesis (SPPS) is the standard method.[12][13]

Causality Behind Experimental Choices:

  • Native Peptide (Control): A standard L-amino acid sequence known to be susceptible to a target protease (e.g., containing a Lysine or Arginine for Trypsin cleavage).

  • Modified Peptide: The same sequence with a specific residue replaced by N-methyl-D-norvaline.

  • Synthesis Considerations: The incorporation of N-methylated amino acids presents a synthetic challenge due to the steric hindrance and reduced nucleophilicity of the secondary amine.[7][14] This necessitates the use of more potent coupling reagents (e.g., HATU, PyAOP) and potentially longer reaction times or double coupling cycles to ensure efficient bond formation and avoid deletion sequences.[8][15][16]

  • Purification: Following cleavage from the resin, both peptides must be purified to ≥95% homogeneity using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to ensure that any observed differences in stability are not due to impurities.[17][18]

Experimental Workflow Diagram

The overall process for assessing proteolytic resistance can be visualized as follows:

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Synthesis Peptide Synthesis (Native & Modified) Purification Purification & Characterization (RP-HPLC, MS) Synthesis->Purification Assay In Vitro Proteolytic Assay (Incubation with Protease) Purification->Assay Sampling Time-Point Sampling (e.g., 0, 15, 30, 60, 120 min) Assay->Sampling Quench Reaction Quenching (e.g., Acid Addition) Sampling->Quench Analysis RP-HPLC Analysis (Quantify Remaining Peptide) Quench->Analysis Calculation Data Analysis (Calculate Half-Life, t½) Analysis->Calculation G cluster_0 Native Peptide Interaction cluster_1 Modified Peptide Interaction P_A Protease Active Site S_A L-Amino Acid (Substrate) P_A->S_A Proper Fit & Recognition Cleavage_A Peptide Bond Cleavage S_A->Cleavage_A P_B Protease Active Site S_B N-methyl-D-norvaline (Modified Residue) P_B->S_B Binding Disrupted NoCleavage Resistance to Cleavage S_B->NoCleavage Steric N-methyl Group (Steric Hindrance) Stereo D-Configuration (Stereospecific Block)

Caption: Steric and stereospecific hindrance by N-methyl-D-norvaline.

Comparative Analysis with Alternative Stabilization Strategies

While highly effective, N-methyl-D-norvaline incorporation is one of several tools available. A comprehensive assessment requires comparison with other common strategies.

Table 2: Comparison of Peptide Stabilization Strategies
Modification StrategyMechanismStability EnhancementPotential Impact on BioactivitySynthetic Complexity
N-methyl-D-norvaline Steric hindrance & stereospecificity [7][11]High (at specific site)Can decrease or increase affinity; position-dependent [7]High; requires special coupling reagents [7][15]
D-Amino Acid Scan Stereospecificity [3][10]High (at specific site)Often reduces bioactivity if at a key binding residue [11]Low
N-methylation Scan Steric hindrance, reduced H-bonding [7][9]Moderate to HighHighly position-dependent; can alter conformation [7][19]High; special coupling conditions needed [16]
PEGylation Steric shielding from proteases, increased hydrodynamic radius [20]Very High (global)Can significantly reduce binding affinityModerate; requires additional conjugation step
Cyclization (Head-to-Tail) Conformational constraint, masks termini from exopeptidases [6][21]High (global)Can lock peptide in a highly active conformationModerate to High

Critical Consideration: Impact on Biological Activity

A crucial aspect of this analysis is to recognize that stability and activity are often intertwined. While N-methyl-D-norvaline can dramatically increase proteolytic resistance, the structural changes it induces can also impact the peptide's ability to bind to its target receptor. [7][11] Self-Validating Follow-Up Experiments:

  • Receptor Binding Assays: Quantitatively measure the binding affinity (e.g., Kd, IC50) of the modified peptide compared to the native peptide.

  • Functional Assays: Use a relevant cell-based or in vivo model to determine if the modified peptide retains its desired biological function (e.g., agonist or antagonist activity).

It is the balance between enhanced stability and retained (or improved) bioactivity that determines the therapeutic viability of a modified peptide.

Conclusion

The incorporation of N-methyl-D-norvaline represents a powerful, dual-action strategy to overcome one of the most significant hurdles in peptide drug development: proteolytic degradation. Its ability to confer substantial stability through a combination of steric and stereospecific hindrance makes it a valuable tool for medicinal chemists. However, this guide underscores that the assessment of such modifications cannot be performed in isolation. A rigorous, comparative experimental approach, coupling stability assays with functional validation, is essential. By understanding the causality behind different stabilization strategies and employing robust analytical methods, researchers can rationally design next-generation peptide therapeutics with the durability required for clinical success.

References

  • LifeTein. (2025, September 25). Should My Peptide Be Methylated? Available at: [Link]

  • Malmsten, M., et al. (n.d.). Evaluation of Strategies for Improving Proteolytic Resistance of Antimicrobial Peptides by Using Variants of EFK17, an Internal Segment of LL-37. PMC. Available at: [Link]

  • Kupper, J. H., et al. (2017, June 2). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PMC. Available at: [Link]

  • Werner, D. L., et al. (n.d.). Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution. PMC. Available at: [Link]

  • Leone, M. (n.d.). Peptide Bond Hydrolysis: Enzymatic and Non-Enzymatic Pathways in Protein Metabolism. Longdom Publishing SL. Available at: [Link]

  • Grieshober, M., et al. (2024, April 24). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv. Available at: [Link]

  • Lam, K., et al. (n.d.). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. PMC. Available at: [Link]

  • Besserer-Offroy, É., et al. (2020, June 4). Insightful Backbone Modifications Preventing Proteolytic Degradation of Neurotensin Analogs Improve NTS1-Induced Protective Hypothermia. Frontiers. Available at: [Link]

  • Wikipedia. (n.d.). Peptide bond. Available at: [Link]

  • Siano, A., et al. (2023, April 27). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. MDPI. Available at: [Link]

  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. Available at: [Link]

  • Corvis, Y., et al. (n.d.). Backbone N-modified peptides: beyond N-methylation. Dipòsit Digital de la Universitat de Barcelona. Available at: [Link]

  • Maji, R., et al. (2025, March 25). Site-selective cleavage of peptides and proteins targeting aromatic amino acid residues. Royal Society of Chemistry. Available at: [Link]

  • LifeTein. (2025, October 9). Enzymatic Degradation Studies: Assessing Peptide Stability. Available at: [Link]

  • Schneider, P., et al. (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PMC. Available at: [Link]

  • International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available at: [Link]

  • ResearchGate. (n.d.). Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt. Available at: [Link]

  • ResearchGate. (n.d.). N -methylation in amino acids and peptides: Scope and limitations. Available at: [Link]

  • VTechWorks. (n.d.). In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious. Available at: [Link]

  • Thundimadathil, J. (n.d.). Recent Advances in the Development of Therapeutic Peptides. PMC. Available at: [Link]

  • Gelis, I., et al. (2022, November 2). Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. MDPI. Available at: [Link]

  • Welch, B. D., et al. (2021, February 22). Engineering protease-resistant peptides to inhibit human parainfluenza viral respiratory infection. bioRxiv. Available at: [Link]

  • Hodges, R. S., et al. (n.d.). HPLC Analysis and Purification of Peptides. PMC. Available at: [Link]

  • ResearchGate. (2025, August 9). (PDF) Synthesis of N-methylated cyclic peptides. Available at: [Link]

  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Available at: [Link]

  • bioRxiv.org. (2025, June 17). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. Available at: [Link]

  • Royal Society of Chemistry. (2024, April 13). Modified synthetic peptides: from therapeutics to chemosensors. Available at: [Link]

  • American Chemical Society. (2024, May 20). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. Available at: [Link]

  • MedSchoolCoach. (n.d.). Peptide Bonds – MCAT Biochemistry. Available at: [Link]

  • ScienceDirect. (n.d.). Synthesis and conformation of backbone N-aminated peptides. Available at: [Link]

  • LifeTein. (2025, October 11). Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. Available at: [Link]

  • Jacobson, M. P., et al. (n.d.). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. PMC. Available at: [Link]

  • eScholarship, University of California. (n.d.). Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV. Available at: [Link]

  • SpringerLink. (n.d.). HPLC of Peptides and Proteins. Available at: [Link]

  • Teixidó, M., et al. (2005, February 15). Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed. Available at: [Link]

  • ACS Publications. (2024, October 14). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Available at: [Link]

  • ResearchGate. (n.d.). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. Available at: [Link]

  • PubMed. (n.d.). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Available at: [Link]

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A Senior Application Scientist's Guide to the Chromatographic Separation of D- and L-Isomers of N-methyl-norvaline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Chiral Purity in N-methylated Amino Acids

N-methyl-norvaline, like many N-methylated amino acids, is a crucial chiral building block in modern drug development. Its incorporation into peptide-based therapeutics can significantly enhance metabolic stability, cell permeability, and conformational rigidity, leading to improved pharmacokinetic and pharmacodynamic profiles. However, the biological activity and safety of the final drug product are intrinsically tied to the stereochemical purity of these building blocks.[1] The presence of the undesired enantiomer (e.g., the D-isomer in a peptide designed with the L-isomer) can lead to diastereomeric impurities with potentially altered biological activity, immunogenicity, or toxicity.[2]

Therefore, robust and reliable analytical methods for the separation and quantification of D- and L-isomers of N-methyl-norvaline are not merely a matter of quality control; they are fundamental to ensuring the safety and efficacy of next-generation therapeutics. This guide provides an in-depth comparison of two primary strategies for this chiral separation: the direct analysis of the underivatized amino acid and the indirect analysis following N-protection, a common workflow in peptide synthesis. We will explore the technical nuances, performance trade-offs, and underlying scientific principles of each approach, supported by experimental data.

Comparative Analysis: Direct vs. Indirect Separation Strategies

The choice between direct and indirect analysis is a critical decision point in method development, driven by factors such as sample matrix, required sensitivity, available instrumentation, and the context of the analysis (e.g., raw material testing vs. in-process control during synthesis).

FeatureMethod 1: Direct Separation (Underivatized) Method 2: Indirect Separation (N-Fmoc Derivatized)
Principle Direct resolution of zwitterionic enantiomers on a specialized Chiral Stationary Phase (CSP).Separation of diastereomeric properties after reacting the analyte with a chiral protecting group (Fmoc).
Sample Preparation Minimal: Dissolve and inject.Required derivatization step (N-Fmoc protection).
Typical CSP Chiral Crown Ether or Ligand Exchange types. e.g., ChiroSil®.[3]Polysaccharide-based (e.g., Lux Cellulose-2) or Macrocyclic Glycopeptide-based (e.g., CHIROBIOTIC R).[4][5]
Advantages - Fast sample preparation- No risk of racemization from derivatization- Lower cost of reagents- Often higher resolution (Rs) and selectivity (α)- Improved peak shape and chromatographic performance- Directly applicable to samples from peptide synthesis workflows.[2]
Disadvantages - Can suffer from poor peak shape due to zwitterionic nature- Fewer CSPs are effective for underivatized amino acids- May have lower sensitivity- Additional sample preparation step increases time and complexity- Potential for side reactions or incomplete derivatization- Requires pure derivatization reagents
Best Suited For Rapid screening, analysis of pure starting materials where derivatization is undesirable.In-process control in peptide synthesis, release testing of N-protected raw materials, high-resolution purity analysis.

Method 1: Direct Enantioseparation of Underivatized N-methyl-norvaline

This approach leverages the formation of transient diastereomeric complexes directly between the analyte and the chiral stationary phase. For underivatized amino acids, CSPs that excel at interacting with primary or secondary amines and carboxylic acid groups, such as ligand-exchange or crown ether phases, are typically employed.[1][6]

Supporting Experimental Data (Proxy: Norvaline)
ParameterValue
Analyte DL-Norvaline
Column ChiroSil®, 5 µm, 150 x 4.6 mm
Mobile Phase (45/55) Methanol / Water with 10 mM Acetic Acid
Flow Rate 1.0 mL/min
Temperature 20 °C
Detection UV @ 210 nm
Retention Time (k'1) 1.15
Retention Time (k'2) 2.05
Selectivity (α) 1.79
Data sourced from Regis Technologies application note for Norvaline.[3]
Causality Behind Experimental Choices
  • CSP Selection (ChiroSil®): This CSP likely operates on a ligand-exchange principle. The chiral selector forms a coordination complex with the amino acid enantiomers. The subtle differences in the stability and steric arrangement of these transient diastereomeric complexes allow for their separation.

  • Mobile Phase: The use of a reversed-phase eluent (Methanol/Water) with an acidic modifier (Acetic Acid) is crucial. The acid suppresses the deprotonation of the carboxylic acid group, ensuring a consistent charge state for the analyte and promoting the necessary ionic interactions with the stationary phase.

Experimental Workflow & Protocol: Direct Separation

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 1. Prepare Stock Solution (1 mg/mL DL-N-methyl-norvaline) prep2 2. Dilute in Mobile Phase prep1->prep2 prep3 3. Filter Sample (0.45 µm Syringe Filter) prep2->prep3 hplc1 4. Equilibrate Column (ChiroSil®, 45:55 MeOH/H2O + 10mM AcOH) prep3->hplc1 hplc2 5. Inject Sample (5-10 µL) hplc1->hplc2 hplc3 6. Isocratic Elution (1.0 mL/min, 20 °C) hplc2->hplc3 hplc4 7. Detect @ 210 nm hplc3->hplc4 data1 8. Integrate Peaks hplc4->data1 data2 9. Calculate Resolution (Rs) & Enantiomeric Purity (% ee) data1->data2

Caption: Workflow for Direct Chiral HPLC Analysis.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a solution of 45% HPLC-grade methanol and 55% deionized water. Add acetic acid to a final concentration of 10 mM. Filter and degas the solution.

  • Sample Preparation: Prepare a stock solution of the D/L-N-methyl-norvaline mixture at approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.45 µm syringe filter prior to injection.

  • HPLC Configuration:

    • Install a ChiroSil® (150 x 4.6 mm, 5 µm) column or equivalent ligand-exchange CSP.

    • Set the column temperature to 20 °C.

    • Set the pump flow rate to 1.0 mL/min.

    • Set the UV detector to a wavelength of 210 nm.

  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject 5-10 µL of the prepared sample.

  • Data Processing: Integrate the peak areas for the two eluting enantiomers to determine the enantiomeric purity or enantiomeric excess (% ee).

Method 2: Indirect Separation via N-Fmoc Derivatization

This strategy is the industry workhorse, especially within the context of solid-phase peptide synthesis (SPPS), where Fmoc-protected amino acids are the primary building blocks.[7] By derivatizing the secondary amine of N-methyl-norvaline with the bulky, chromophoric Fmoc group, the analyte's properties are significantly altered. It is no longer zwitterionic under typical reversed-phase conditions, and the rigid, planar fluorenyl group provides additional sites for π-π stacking and steric interactions with the CSP, often leading to dramatically enhanced chiral recognition.[2]

We will compare two leading CSP classes for this application: Polysaccharide-based and Macrocyclic Glycopeptide-based.

Supporting Experimental Data (Proxy: Fmoc-Norvaline)

Comparison of CSPs for Fmoc-Norvaline Separation

ParameterOption A: Macrocyclic Glycopeptide Option B: Polysaccharide
Analyte Fmoc-DL-NorvalineFmoc-DL-Norvaline
Column CHIROBIOTIC® R, 250 x 4.6 mmLux® Cellulose-2, 250 x 4.6 mm
Mode Polar OrganicReversed-Phase
Mobile Phase 100% Methanol w/ 0.1% NH₄TFA50:50 Acetonitrile / Water w/ 0.1% TFA
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV @ 254 nmUV @ 220 nm
Retention Times t1 = 5.4 min, t2 = 9.90 minEstimated based on similar Fmoc-AAs: ~8-12 min
Selectivity (α) 1.83 Typically > 1.2 for baseline resolution
Resolution (Rs) > 2.0 (Baseline) > 1.5 (Baseline)
Data for Option A sourced from MilliporeSigma (formerly Astec) application note.[4] Data for Option B is representative of conditions from Phenomenex application notes for similar Fmoc-amino acids.[7][8]
Causality Behind Experimental Choices
  • Fmoc Derivatization: This step is performed to make the analyte compatible with a broader range of powerful CSPs and to improve its chromatographic behavior. The Fmoc group provides a strong UV chromophore for sensitive detection.

  • CSP Selection (CHIROBIOTIC® R): This macrocyclic glycopeptide CSP contains multiple chiral centers and functional groups (amides, carboxylates, hydroxyls) that can engage in hydrogen bonding, ionic interactions, and steric repulsion with the Fmoc-amino acid. The polar organic mode (100% Methanol) facilitates these hydrogen bonding interactions, which are key to the separation mechanism.[4]

  • CSP Selection (Lux® Cellulose-2): This polysaccharide-based CSP consists of cellulose derivatized with 3-chloro-4-methylphenylcarbamate. Chiral recognition occurs through the analyte fitting into chiral grooves or cavities on the polysaccharide backbone. Interactions are primarily hydrogen bonds, dipole-dipole, and π-π stacking between the analyte's Fmoc and carbamate groups and the CSP.[5][7] The reversed-phase mobile phase (ACN/Water) modulates the hydrophobic and polar interactions governing retention and selectivity.

Experimental Workflow & Protocol: Indirect Separation

G cluster_deriv Step 1: N-Fmoc Derivatization cluster_prep Step 2: Sample Preparation cluster_hplc Step 3: HPLC Analysis deriv1 1. Dissolve N-methyl-norvaline in aqueous borate buffer (pH~9) deriv2 2. Add Fmoc-OSu in an organic solvent (e.g., Dioxane) deriv1->deriv2 deriv3 3. Stir at room temperature deriv2->deriv3 deriv4 4. Acidify and Extract Fmoc-N-methyl-norvaline deriv3->deriv4 prep1 5. Dissolve dried product in Mobile Phase (1 mg/mL) deriv4->prep1 prep2 6. Filter Sample (0.45 µm Syringe Filter) prep1->prep2 hplc1 7. Equilibrate Column (e.g., Lux Cellulose-2) prep2->hplc1 hplc2 8. Inject Sample hplc1->hplc2 hplc3 9. Isocratic Elution hplc2->hplc3 hplc4 10. Detect @ 254 or 220 nm hplc3->hplc4

Caption: Workflow for Indirect Chiral HPLC via N-Fmoc Derivatization.

Step-by-Step Protocol:

  • N-Fmoc Derivatization (Schotten-Baumann conditions):

    • Dissolve D/L-N-methyl-norvaline in a 10% aqueous sodium borate solution.

    • In a separate vial, dissolve a slight molar excess of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in a water-miscible organic solvent like 1,4-dioxane.

    • Slowly add the Fmoc-OSu solution to the amino acid solution while stirring vigorously.

    • Allow the reaction to proceed at room temperature for 1-2 hours.

    • After the reaction is complete, acidify the mixture with dilute HCl to pH ~2 and extract the Fmoc-protected product with an organic solvent like ethyl acetate.

    • Wash the organic layer, dry it over sodium sulfate, and evaporate the solvent to yield the crude Fmoc-N-methyl-norvaline.

  • Sample Preparation: Prepare a stock solution of the dried, derivatized product at approximately 1 mg/mL in the chosen HPLC mobile phase. Filter through a 0.45 µm syringe filter.

  • HPLC Configuration (Example using Polysaccharide CSP):

    • Install a Lux Cellulose-2 (250 x 4.6 mm, 5 µm) column.

    • Prepare the mobile phase: 50% Acetonitrile, 50% Water, with 0.1% Trifluoroacetic Acid (TFA) added to the final mixture. Degas thoroughly.

    • Set column temperature to 25 °C.

    • Set pump flow rate to 1.0 mL/min.

    • Set UV detector to 220 nm or 254 nm.

  • Analysis & Data Processing: Equilibrate the column, inject the sample, and process the data as described in the direct analysis method.

Conclusion and Recommendations

Both direct and indirect chromatographic methods offer viable pathways for resolving the enantiomers of N-methyl-norvaline.

  • The Direct Separation method is ideal for rapid, high-throughput screening of underivatized material where sample preparation time is a major constraint. Its simplicity is its greatest strength, though it may require more specialized columns and careful optimization to achieve baseline resolution.

  • The Indirect Separation via N-Fmoc Derivatization represents a more robust and often higher-resolving approach. This method is strongly recommended for applications demanding the highest levels of accuracy in enantiomeric purity assessment, such as the quality control of raw materials for peptide synthesis and final product release testing. The use of polysaccharide or macrocyclic glycopeptide CSPs provides a high probability of success, yielding excellent resolution and peak shapes suitable for precise quantification down to trace impurity levels.[2]

For researchers in drug development, establishing a validated N-Fmoc derivatization method using a high-performance polysaccharide or macrocyclic glycopeptide column will provide the most reliable and transferable results for ensuring the stereochemical integrity of their N-methyl-norvaline building blocks.

References

  • Ilisz, I., Aranyi, A., Péter, A. (2020). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases. Molecules, 25(21), 5205. Available from: [Link]

  • Layton, S.E. (2009). Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. University of Arkansas, Fayetteville ScholarWorks@UARK. Available from: [Link]

  • Fanali, S., et al. (2011). Enantiomeric separation of FMOC-amino acids by nano-LC and CEC using a new chiral stationary phase, cellulose tris(3-chloro-4-methylphenylcarbamate). Electrophoresis, 32(19), 2700-7. Available from: [Link]

  • García-Gómez, D., et al. (2014). Enantioseparation of FMOC-amino acids using an O-[2-(methacryloyloxy)-ethylcarbamoyl]-10,11-dihydroquinidine-silica hybrid monolithic column by nano-LC. Journal of Chromatography A. Available from: [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available from: [Link]

  • Rathbone, G. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available from: [Link]

  • Zhao, H., et al. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing. Available from: [Link]

  • PFA, et al. (2007). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Analytical Biochemistry, 370(2), 195-212. Available from: [Link]

  • Phenomenex Inc. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. Available from: [Link]

  • Regis Technologies, Inc. Norvaline Application Note. Regis Technologies. Available from: [Link]

  • Phenomenex Inc. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Cbz-N-methyl-D-norvaline

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe and compliant disposal of Cbz-N-methyl-D-norvaline. As a protected amino acid derivative frequently utilized in peptide synthesis and drug development, its handling and disposal demand a systematic, safety-first approach. This guide is designed for researchers, scientists, and laboratory professionals, offering in-depth procedural guidance grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring personnel safety and environmental protection.

Hazard Assessment and Characterization

Before any disposal procedure can be established, a thorough understanding of the compound's hazard profile is essential. While specific toxicological data for Cbz-N-methyl-D-norvaline is limited, data from structurally similar N-benzyloxycarbonyl-protected amino acids provide a basis for a conservative and safe handling approach.[1][2] The primary principle is to treat the compound as hazardous due to the potential for irritation and harm, and the lack of comprehensive toxicity data.[1][3]

All laboratory personnel must consult the Safety Data Sheet (SDS) for Cbz-N-methyl-D-norvaline before use.[4] Key hazard information, synthesized from available data on analogous compounds, is summarized below.

Hazard CategoryDescriptionRationale and Precautionary Actions
Acute Oral Toxicity Category 4: Harmful if swallowed.[2]Ingestion can lead to adverse health effects. Strict hygiene measures, such as washing hands after handling and prohibiting eating or drinking in the lab, are mandatory.[1]
Skin Irritation Category 2: Causes skin irritation.[2]Direct contact can cause redness and irritation. Always wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[2]
Eye Irritation Category 2A: Causes serious eye irritation.[2]The compound, particularly as a fine powder, can cause significant eye damage. ANSI-approved safety glasses with side shields or goggles are required.[1]
Respiratory Irritation Category 3: May cause respiratory tract irritation.[2]Inhalation of the dust can irritate the respiratory system. Handle in a well-ventilated area or a chemical fume hood to minimize aerosol formation.[2]
Chemical Incompatibility Incompatible with strong oxidizing agents and strong acids.[1][5]Contact with these substances could lead to vigorous, potentially hazardous reactions. Waste must be segregated to prevent accidental mixing.[6]
Decomposition Hazardous decomposition products include oxides of carbon (CO, CO₂) and nitrogen (NOx).[1]These toxic gases can be released under fire conditions.

The Core Principle: Hazardous Waste Determination

According to the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), any chemical that is no longer intended for use is considered waste.[4] For Cbz-N-methyl-D-norvaline, the default and required classification is hazardous waste . This determination is based on the known hazards of irritation and potential toxicity.[2][7] Never dispose of this compound in the regular trash or down the drain.[8]

The following flowchart outlines the essential decision-making process for waste classification in a laboratory setting.

G cluster_0 Start Material Generated: Cbz-N-methyl-D-norvaline or contaminated item IsNeeded Is the material intended for future use? Start->IsNeeded IsWaste Material is classified as WASTE IsNeeded->IsWaste No Keep Store appropriately as usable chemical stock IsNeeded->Keep Yes IsHazardous Does it meet criteria for non-hazardous disposal (e.g., inert, non-toxic)? IsWaste->IsHazardous HazardousWaste Classify and manage as HAZARDOUS WASTE IsHazardous->HazardousWaste No (Based on SDS data) caption Waste Classification Workflow G cluster_0 Gen Step 1: Generation & Segregation Cont Step 2: Containerization & Labeling Gen->Cont Immediate Action Store Step 3: Storage in Satellite Accumulation Area Cont->Store Request Step 4: Request Pickup via Institutional EHS Store->Request When Full or No Longer Needed Pickup Step 5: EHS Collection & Final Disposal Request->Pickup caption Disposal Workflow for Cbz-N-methyl-D-norvaline

Sources

A Senior Application Scientist's Guide to Handling Cbz-N-methyl-D-norvaline

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Laboratory and Drug Development Professionals

This guide provides an in-depth operational plan for the safe handling, use, and disposal of Cbz-N-methyl-D-norvaline. As a protected amino acid derivative, this compound is typically a stable, fine crystalline powder. While specific toxicity data is not widely available, a thorough risk assessment based on its chemical class—N-Cbz protected amino acids—and its physical form dictates a cautious and systematic approach to handling. The following protocols are designed to ensure personnel safety, maintain experimental integrity, and comply with standard laboratory safety practices.

Hazard Identification & Risk Assessment

Before any procedure, a risk assessment is mandatory. While many protected amino acids are not classified as acutely hazardous, the primary risks associated with Cbz-N-methyl-D-norvaline powder are mechanical irritation and potential respiratory, skin, or eye irritation from airborne particles.[1] A Safety Data Sheet (SDS) for the analogous compound, Cbz-N-methyl-L-valine, identifies it as harmful if swallowed, a cause of skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, all handling procedures must focus on minimizing dust generation and preventing physical contact.

Key Potential Hazards:

  • Inhalation: Fine powders can easily become airborne, especially during weighing and transfer, posing a risk of respiratory tract irritation.[1][2]

  • Skin/Eye Contact: Direct contact can cause irritation.[1] Fine particles can be particularly irritating to the eyes.

  • Ingestion: Harmful if swallowed.[1]

  • Contamination: Airborne dust can settle on surfaces, equipment, and personal clothing, leading to unintentional secondary exposure.[2][3]

The following diagram outlines the essential logic for assessing risk before handling the compound.

A Start: New Procedure with Cbz-N-methyl-D-norvaline B Consult SDS of Analogous Compound (Cbz-N-methyl-L-valine) A->B C Identify Key Hazards: - Inhalation (Dust) - Skin/Eye Irritation - Ingestion B->C D Evaluate Procedure: Will dust be generated? (e.g., Weighing, Transfer) C->D E Low Dust Potential (e.g., Handling solutions) D->E No F High Dust Potential (e.g., Weighing powder) D->F Yes G Select Core PPE (See Table 1) E->G H Select Enhanced PPE (See Table 1) F->H I Proceed with Caution G->I H->I

Caption: Risk Assessment Workflow for Handling Cbz-N-methyl-D-norvaline.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is directly dictated by the task being performed. A tiered approach ensures adequate protection without being unnecessarily burdensome for low-risk activities. All PPE must be donned before entering the designated work area and removed before exiting.

Data Presentation: PPE Requirements by Task
TaskMinimum Required PPEJustification
Storage & Transport Lab Coat, Safety Glasses, Nitrile GlovesProtects against incidental contact from container spills or contamination.
Weighing & Aliquoting Powder Fastened Lab Coat, Chemical Splash Goggles, Nitrile Gloves (Double-gloving recommended)This is the highest-risk activity for dust generation. Goggles provide a full seal to protect eyes from airborne particles.[4] Double-gloving allows for the immediate removal of a contaminated outer glove.
Dissolving & Solution Handling Lab Coat, Safety Glasses, Nitrile GlovesThe risk of aerosolization is significantly lower once the compound is in solution. Standard safety glasses offer sufficient protection against splashes.[4]
Waste Disposal Lab Coat, Safety Glasses, Nitrile GlovesProtects against contact with residual chemical on contaminated materials.

Operational Plans: Step-by-Step Guidance

Weighing Cbz-N-methyl-D-norvaline Powder (Tare Method)

This procedure is designed to minimize the release of airborne powder and prevent contamination of the analytical balance.[5][6]

  • Preparation: Designate a specific work area, preferably within a chemical fume hood or a ventilated balance enclosure.[3][5] Cover the work surface with absorbent bench paper.

  • Pre-Weigh Container: Place a sealable container (e.g., a vial with a screw cap) on the analytical balance, located just outside the fume hood, and tare the balance to zero.[2]

  • Transfer Powder: Move the tared, open container into the fume hood. Carefully transfer the approximate amount of Cbz-N-methyl-D-norvaline powder from the stock bottle into your container using a clean spatula.

  • Seal and Re-Weigh: Securely close the container inside the hood. Remove it, wipe the exterior with a damp cloth to remove any adhering particles, and place it back on the balance to obtain the precise weight.

  • Adjust if Necessary: If more or less powder is needed, return the sealed container to the fume hood to make the adjustment. Repeat the weighing process until the target mass is achieved.

  • Post-Procedure: Once the desired amount is weighed, proceed with dissolution inside the fume hood if possible. All disposable materials (e.g., weigh paper, contaminated wipes) should be placed directly into a designated chemical waste container.[7]

PPE Donning and Doffing (Removal) Sequence

Properly removing PPE is critical to prevent contaminating yourself and the laboratory. The sequence is designed to move from most contaminated to least contaminated.

cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) A1 1. Lab Coat A2 2. Safety Goggles A1->A2 A3 3. Gloves (Pull over cuffs) A2->A3 B1 1. Gloves (Glove-in-glove or beaking method) B2 2. Lab Coat (Roll inside-out) B1->B2 B3 3. Safety Goggles B2->B3 B4 4. Wash Hands B3->B4

Caption: Standard PPE Donning and Doffing Sequence.

Disposal Plan

Proper waste management is crucial for laboratory safety and environmental compliance. All materials that have come into contact with Cbz-N-methyl-D-norvaline must be treated as chemical waste.

  • Solid Waste:

    • Unused Chemical: Dispose of as chemical waste in a clearly labeled, sealed container. The label should include the full chemical name and the words "Hazardous Waste".[7]

    • Contaminated Disposables: All gloves, weighing papers, pipette tips, and absorbent pads used during handling must be collected in a designated, lined solid chemical waste bin.[5][7] Do not discard these items in the regular trash.

  • Liquid Waste:

    • Solutions containing Cbz-N-methyl-D-norvaline should be collected in a designated liquid hazardous waste container.

    • Follow your institution's guidelines for segregating halogenated and non-halogenated waste streams.

  • Empty Containers: The original product container should be disposed of as solid chemical waste, as it will contain residual product.[7]

Never dispose of Cbz-N-methyl-D-norvaline or its solutions down the drain.[7][8] All waste must be handled by a licensed chemical waste disposal company in accordance with institutional and local regulations.[7]

Emergency Procedures

Skin Contact: Immediately remove contaminated clothing.[1] Rinse the affected skin area thoroughly with large amounts of water and soap.[1] Seek medical attention if irritation develops or persists.

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure adequate rinsing.[1][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1]

Spill: Evacuate the immediate area. For a small powder spill, carefully cover it with a damp paper towel to avoid raising dust. Gently wipe up the material, working from the outside in. Clean the spill area with soap and water. All cleanup materials must be disposed of as hazardous chemical waste.[7]

References

  • Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley. [Link]

  • Powder Weighing Procedure. Safety Unit, Weizmann Institute of Science. [Link]

  • EHS-461, WEIGHING HAZARDOUS POWDERS. Emory University Environmental Health and Safety Office. [Link]

  • Laboratory Safety Guidelines for Peptide Handling. Biovera Research. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.